3,5-Diacetyl-1,4-dihydrolutidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAMKNXRDJWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-95-4 | |
| Record name | 3,5-Diacetyl-1,4-dihydrolutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIACETYL-1,4-DIHYDROLUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Diacetyl-1,4-dihydrolutidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Diacetyl-1,4-dihydrolutidine, a prominent member of the dihydropyridine (B1217469) class of compounds. Central to this synthesis is the Hantzsch reaction, a classic multi-component reaction renowned for its efficiency in constructing the dihydropyridine core. This document elucidates the intricate mechanism of the Hantzsch synthesis, offers detailed experimental protocols, presents quantitative data on reaction yields under various conditions, and provides a thorough characterization of the target molecule. The guide is designed to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering both theoretical understanding and practical guidance.
Introduction
This compound, also known as DDL, is a heterocyclic compound belonging to the 1,4-dihydropyridine (B1200194) (DHP) family. The DHP scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of DDL is most commonly achieved through the Hantzsch pyridine (B92270) synthesis, a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen source.[1][2] This reaction, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry due to its versatility and reliability.[3] This guide will delve into the core principles of this synthetic route, providing the necessary details for its successful implementation and the thorough characterization of its product.
The Hantzsch Synthesis Mechanism
The synthesis of this compound proceeds via the Hantzsch reaction, a four-component condensation of formaldehyde (B43269), two equivalents of acetylacetone (B45752) (a β-dicarbonyl compound), and an ammonia (B1221849) source (typically ammonium (B1175870) acetate (B1210297) or ammonia itself).[4] The reaction mechanism can be dissected into several key steps, each contributing to the formation of the final dihydropyridine ring.
A proposed reaction pathway involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[4]
-
Knoevenagel Condensation: One molecule of acetylacetone reacts with formaldehyde in a Knoevenagel-type condensation to form an α,β-unsaturated dicarbonyl intermediate.
-
Enamine Formation: The second molecule of acetylacetone reacts with ammonia to form an enamine intermediate, 4-amino-3-penten-2-one.
-
Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated dicarbonyl compound in a Michael addition reaction.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the stable this compound ring system.
The following diagram illustrates this intricate reaction pathway:
Quantitative Data
The yield of this compound in the Hantzsch synthesis can be influenced by several factors, including the choice of reactants, solvent, catalyst, and reaction temperature. While the classical approach often provides good yields, optimization of these parameters can lead to significant improvements in efficiency. The following table summarizes representative data for the synthesis of dihydropyridine derivatives under various conditions, highlighting the impact of different catalysts.
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | None | Ethanol (B145695) | Reflux | 8 | 65 |
| Benzaldehyde | Ethyl acetoacetate | NH₄OH | p-TSA | Ethanol | Reflux | 6 | 82 |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Tannic Acid | H₂O | 80 | 1 | 94 |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | UiO-66-NH₂ | Ethanol | RT | 0.5 | 98 |
Note: This table presents data for the synthesis of a model dihydropyridine (diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) to illustrate the effects of different catalysts. Yields for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a this compound adduct, which can be adapted for the specific synthesis of the target compound.[5]
Materials and Reagents
-
Acetylacetone (analytical grade)
-
Formaldehyde (distilled from commercial grade paraformaldehyde, 99% purity)[5]
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia)
-
Solvent (e.g., ethanol or water)
-
Reflux apparatus
-
Filtration equipment
-
Drying agent (e.g., phosphorus pentoxide or potassium permanganate)[5]
Synthesis Procedure
-
In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.02 mol), formaldehyde (0.01 mol), and the chosen ammonia source in a suitable solvent.[5]
-
The reaction mixture is then heated to reflux for a specified period (e.g., 1 hour).[5]
-
After reflux, the mixture is allowed to cool to room temperature and may be left to stand overnight to facilitate product precipitation.[5]
-
The resulting solid product is collected by filtration.
-
The crude product is washed with a cold solvent to remove any unreacted starting materials and soluble impurities.
-
The purified product is then dried under vacuum over a suitable drying agent.[5]
Purification and Characterization
The synthesized this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[5] The identity and purity of the final product should be confirmed by various analytical techniques.
-
Melting Point: The melting point of the purified compound can be determined and compared with literature values. A reported melting temperature range for a similar adduct is 179.5-180.4°C.[5]
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of the compound can be recorded to determine its maximum absorption wavelengths (λmax). A this compound adduct has shown absorption maxima at 250, 255, and 410 nm.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for a similar adduct include N-H stretching, C=O stretching, and C-N stretching.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound by providing detailed information about the hydrogen and carbon atoms in the molecule.
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.
Conclusion
The Hantzsch synthesis provides an effective and straightforward route for the preparation of this compound. This technical guide has detailed the underlying mechanism of this important reaction, provided practical experimental protocols, and outlined the necessary steps for the purification and characterization of the final product. The presented quantitative data, while illustrative, underscores the importance of optimizing reaction conditions to achieve high yields. By following the methodologies and understanding the principles described herein, researchers and professionals can confidently synthesize and characterize this valuable dihydropyridine derivative for its potential applications in various fields of chemical and pharmaceutical sciences.
References
A Technical Guide to the Hantzsch Synthesis of 3,5-Diacetyl-1,4-dihydrolutidine
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyridine (B92270) synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridine derivatives.[1][2] The 1,4-DHP scaffold is of significant interest in medicinal chemistry, forming the core structure of several calcium channel blockers used to treat cardiovascular disorders.[1][3] This guide provides an in-depth technical overview of a specific application of this reaction: the synthesis of 3,5-Diacetyl-1,4-dihydrolutidine, a yellow crystalline product, from the condensation of acetylacetone (B45752), formaldehyde, and an ammonia (B1221849) source.[4][5]
Reaction Mechanism
The Hantzsch synthesis of this compound is a one-pot reaction that proceeds through several key intermediates.[1][6] The generally accepted mechanism involves the initial formation of two key intermediates: a β-enamino ketone and an α,β-unsaturated ketone.[7]
-
Enamine Formation : One equivalent of the β-dicarbonyl compound (acetylacetone) reacts with ammonia (or an ammonia source like ammonium (B1175870) acetate) to form an enamine intermediate, 4-amino-3-penten-2-one.[7][8]
-
Knoevenagel Condensation : A second equivalent of acetylacetone undergoes a Knoevenagel condensation with an aldehyde (formaldehyde) to yield an α,β-unsaturated dicarbonyl compound.[2][7]
-
Michael Addition & Cyclization : The enamine intermediate acts as a nucleophile in a Michael addition to the unsaturated dicarbonyl compound.[7] This is followed by an intramolecular condensation and dehydration to form the final 1,4-dihydropyridine (B1200194) ring.[6]
The following diagram illustrates the proposed reaction pathway.
Caption: Proposed mechanism for the Hantzsch synthesis of this compound.
Experimental Protocols
Various methods have been employed for the Hantzsch synthesis, with modifications aimed at improving yields, reducing reaction times, and employing more environmentally benign conditions.[1][9]
Protocol 1: General Reflux Method
This protocol is adapted from a procedure for the synthesis of a this compound derivative.[10]
Materials:
-
Acetylacetone (2 equivalents)
-
Formaldehyde solution (1 equivalent)
-
Ammonia source (e.g., plasma albumin, ammonium acetate) (1 equivalent)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Combine 20 cm³ of acetylacetone (0.02 mol), 20 cm³ of 0.0001 M formaldehyde, and 10 cm³ of 0.0001 M plasma albumin in a reflux flask.[10]
-
Heat the mixture under reflux for 1 hour on a water bath.[10]
-
Transfer the contents to a beaker and allow to stand overnight, during which a yellow precipitate forms.[10]
-
Filter the crude product.[10]
-
Recrystallize the product from water to purify.[10]
-
Dry the purified yellow crystals over a desiccant such as phosphorus pentoxide (P₂O₅).[10]
Modern Variations & Catalysts
The classical Hantzsch reaction often suffers from long reaction times and harsh conditions.[1] Recent advancements focus on alternative energy sources and catalysts:
-
Microwave Irradiation : Reduces reaction times significantly, though yield improvements are not always guaranteed.[11]
-
Ultrasonic Irradiation : In aqueous micellar solutions, this method has been shown to produce excellent yields (>90%) for 1,4-DHP synthesis.[1]
-
Green Catalysts : Heterogeneous catalysts, such as phosphotungstic acid on alumina, have been used to promote the reaction under solvent-free conditions, allowing for catalyst recovery and reuse.[9]
-
"On-Water" Synthesis : Performing the reaction in water at room temperature without any added catalyst has been reported to give good yields (e.g., 75%) and represents an eco-friendly alternative.[3]
The general workflow for synthesis and characterization is outlined below.
Caption: Generalized experimental workflow for the synthesis of this compound.
Data Presentation
Quantitative data, including physical properties and reaction conditions from various Hantzsch syntheses, are summarized below.
| Parameter | Value / Condition | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [12] |
| Molecular Weight | 193.24 g/mol | [12] |
| Appearance | Yellow adduct/crystals | [10] |
| Melting Point | 179.5 - 180.4 °C | [10] |
| UV-Vis (λmax) | 250 nm, 255 nm, 410 nm | [10] |
| Molar Absorptivity (ε) | 1645, 1812, 1483 L mol⁻¹ cm⁻¹ | [10] |
| Reaction Condition 1 | Reflux in water, 1 hr | [10] |
| Reaction Condition 2 | Microwave, 4 min | [11] |
| Reaction Condition 3 | "On-water", Room Temp. | [3] |
| Reported Yield (General) | 47-100% (Microwave, various DHPs) | [11] |
| Reported Yield (General) | >90% (Ultrasonication, various DHPs) | [1] |
| Reported Yield (General) | 75% ("On-water", 4-unsubstituted DHP) | [3] |
Characterization
The structure of this compound can be confirmed using standard analytical techniques.
-
Melting Point Analysis : The synthesized adduct exhibits a sharp melting point range of 179.5-180.4 °C.[10]
-
UV-Visible Spectroscopy : The compound shows characteristic ultraviolet light absorption at three maximum wavelengths: 250 nm, 255 nm, and 410 nm.[10] The yellow color of the product is due to its absorption in the visible range.[8][13]
-
Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. A study identified bands corresponding to N-H vibrations (3850.70, 3736.73, 3617.47 cm⁻¹), a sharp N-H stretch from the amine (2356.87 cm⁻¹), a C=O stretch (1739.68 cm⁻¹), and a C-N stretch (1032.63 cm⁻¹).[10]
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. i-repository.net [i-repository.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 10. interesjournals.org [interesjournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3,5-Diacetyl-1,4-dihydrolutidine
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Diacetyl-1,4-dihydrolutidine (DDL), a heterocyclic compound of significant interest in analytical chemistry and with potential applications in biological systems. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the molecular formula C₁₁H₁₅NO₂, is a derivative of 1,4-dihydropyridine (B1200194). Its structure is characterized by a dihydropyridine (B1217469) ring substituted with two acetyl groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 1079-95-4 | [1] |
| Appearance | Yellow crystalline solid | [2][3] |
| Melting Point | 179.5 - 180.4 °C (for adduct with plasma albumin) | [2] |
Spectroscopic Properties
The spectroscopic signature of DDL is fundamental to its primary application in the detection of formaldehyde (B43269).
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment/Observation | Reference |
| UV-Vis Spectroscopy | λmax ≈ 410-420 nm | π → π* transition of the conjugated dihydropyridine system | [4] |
| λmax = 250 nm, 255 nm (for adduct) | Additional absorptions observed in the adduct with plasma albumin | [2] | |
| Fluorescence Spectroscopy | Emission Maximum | Dependent on solvent and environment | [5] |
| Infrared (IR) Spectroscopy (for adduct with plasma albumin) | 3850.70, 3736.73, 3617.47 cm⁻¹ | O-H stretch (water of hydration) and N-H vibrations | [2] |
| 2900.76 cm⁻¹ | Aldehyde C-H stretch | [2] | |
| 2356.87 cm⁻¹ | N-H stretch (from amine) | [2] | |
| 1739.68 cm⁻¹ | C=O stretch | [2] | |
| 1547.01 cm⁻¹ | C-H stretches | [2] | |
| 1032.63 cm⁻¹ | C-N stretch (tertiary amine) | [2] |
Synthesis of this compound
The primary method for synthesizing DDL is the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (formaldehyde), a β-ketoester (acetylacetone), and an ammonia (B1221849) source.
Experimental Protocol: Hantzsch Synthesis of DDL Adduct with Plasma Albumin
This protocol is adapted from a method for synthesizing a DDL adduct with plasma albumin and can be modified for the synthesis of pure DDL by omitting the plasma albumin.[2]
Materials:
-
Acetylacetone (B45752) (0.02 mol)
-
Formaldehyde solution (0.0001 mol dm⁻³)
-
Ammonium (B1175870) acetate (B1210297) (as the ammonia source, can be substituted for plasma albumin for pure DDL synthesis)
-
Reflux apparatus
-
Beakers
-
Filtration apparatus
-
Desiccator with potassium permanganate
Procedure:
-
In a reflux flask, combine 20 cm³ of a 0.02 mol solution of acetylacetone, 20 cm³ of a 0.0001 mol dm⁻³ formaldehyde solution, and the ammonia source.
-
Reflux the mixture on a water bath at room temperature (25°C) for 1 hour.[2]
-
Transfer the contents to a beaker and allow it to stand overnight.
-
A yellow precipitate of the dihydrolutidine derivative will form.
-
Filter the product and wash it with cold water.
-
Recrystallize the product from water.
-
Dry the purified product in a desiccator over potassium permanganate.[2]
Caption: Hantzsch synthesis of this compound.
Reactivity and Analytical Applications
The most well-documented application of DDL is in the colorimetric and fluorometric determination of formaldehyde. The reaction between formaldehyde, acetylacetone, and ammonia (often from ammonium acetate, known as the Nash reagent) produces the yellow-colored DDL, the concentration of which can be quantified spectrophotometrically.[7][8]
Caption: Workflow for formaldehyde detection using the Hantzsch reaction.
Biological Activity
Antimicrobial Properties
While extensive studies on the antimicrobial properties of DDL are limited, a DDL-plasma albumin adduct has shown inhibitory effects against Bacillus subtilis, Proteus mirabilis, and Candida albicans.[2] It was reported to be ineffective against Escherichia coli and Staphylococcus aureus.[2] The broader class of 1,4-dihydropyridine derivatives is known to possess a wide range of biological activities, including antibacterial and antifungal properties.[9][10][11] The mechanism of action for some 1,4-dihydropyridines involves acting as calcium channel blockers, which can be detrimental to microbial cells.[9] Other derivatives have been shown to target specific bacterial enzymes, such as the essential response regulator HsrA in Helicobacter pylori.[12]
Table 3: Antimicrobial Activity of this compound-Albumin Adduct
| Microorganism | Activity | Zone of Inhibition (mm) | Reference |
| Bacillus subtilis | Active | 12.0 | [2] |
| Proteus mirabilis | Active | 16.0 | [2] |
| Candida albicans | Active | 14.0 | [2] |
| Escherichia coli | Inactive | - | [2] |
| Staphylococcus aureus | Inactive | - | [2] |
Interaction with Proteins
This compound can be formed as an adduct with proteins, such as plasma albumin.[2] This occurs through the Hantzsch reaction where formaldehyde can react with acetylacetone and amino groups on the protein surface, such as the ε-amino group of lysine (B10760008) residues. This suggests a potential for DDL to be involved in protein modification in the presence of formaldehyde and acetylacetone.
Caption: Formation of a protein-DDL adduct via the Hantzsch reaction.
Solubility and Fluorescence Quantum Yield
Quantitative data on the solubility of this compound in common laboratory solvents and its fluorescence quantum yield are not extensively reported in the literature. The yellow color and use in aqueous formaldehyde detection suggest some solubility in water, especially in the presence of reagents like ammonium acetate. For other small organic molecules, solubility can be enhanced by using co-solvents.[13]
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. While DDL is known to be fluorescent, a specific quantum yield value has not been found in the reviewed literature. The determination of Φf can be performed relative to a standard of known quantum yield or through absolute methods using an integrating sphere.[14][15]
Conclusion
This compound is a well-established product of the Hantzsch reaction and a key chromophore for the detection of formaldehyde. Its synthesis is straightforward, and its spectroscopic properties in the visible range are well-defined. While its biological activities are not as extensively studied, the broader class of 1,4-dihydropyridines demonstrates significant potential for antimicrobial applications. Further research is warranted to fully characterize its physicochemical properties, such as solubility and fluorescence quantum yield, and to explore its potential in drug development and other biological applications.
References
- 1. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1079-95-4 [smolecule.com]
- 6. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]
- 7. i-repository.net [i-repository.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 12. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [opus4.kobv.de]
3,5-Diacetyl-1,4-dihydrolutidine IUPAC name and structure
An In-depth Technical Guide to 3,5-Diacetyl-1,4-dihydrolutidine
Introduction
This compound (DDL) is a yellow-colored heterocyclic compound belonging to the dihydropyridine (B1217469) class of molecules.[1] It is a notable chromophore primarily recognized for its application in analytical chemistry, particularly in the sensitive spectrophotometric and fluorimetric detection of formaldehyde (B43269).[2] Its formation via the Hantzsch reaction is a cornerstone of various standardized methods for formaldehyde quantification.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and IUPAC Nomenclature
The formal chemical name for this compound is 1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone .[1][4]
The molecular structure consists of a central 1,4-dihydropyridine (B1200194) ring. This six-membered ring contains one nitrogen atom and is partially saturated with the addition of two hydrogen atoms at positions 1 and 4.[1] Two methyl groups are attached to the carbon atoms at positions 2 and 6, and two acetyl groups are attached to the carbon atoms at positions 3 and 5.
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| CAS Number | 1079-95-4 | [1][4] |
| Appearance | Yellow-colored solid | [1] |
| Melting Point | 179.5 - 180.4 °C | |
| UV Absorption Maxima (λmax) | 250 nm, 255 nm, 410 nm | |
| Molar Absorption Coefficient (ε) | 1645 L mol⁻¹ cm⁻¹ (at 250 nm), 1812 L mol⁻¹ cm⁻¹ (at 255 nm), 1483 L mol⁻¹ cm⁻¹ (at 410 nm) | |
| SMILES | CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | [1][5] |
| InChI | InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | [1][5] |
| InChIKey | SLZAMKNXRDJWLA-UHFFFAOYSA-N | [1][5] |
Synthesis and Reaction Mechanisms
The primary method for the synthesis of this compound is the Hantzsch dihydropyridine synthesis . This reaction involves the condensation of an aldehyde (formaldehyde), a β-ketoester (acetylacetone), and ammonia (B1221849) or an ammonium (B1175870) salt.[1][3]
The overall reaction can be summarized as follows:
2 Acetylacetone (B45752) + Formaldehyde + NH₃ → this compound + 2 H₂O
The reaction mechanism is complex and proceeds through several intermediates. A simplified logical workflow of the Hantzsch reaction for DDL synthesis is depicted below.
Caption: Logical workflow of the Hantzsch synthesis for DDL.
Experimental Protocols
Synthesis of a this compound Adduct
The following protocol is adapted from a study on the synthesis and characterization of a this compound adduct involving plasma albumin.
Materials:
-
Acetylacetone (0.02 mol)
-
Formaldehyde solution (0.0001 mol dm⁻³)
-
Plasma albumin solution (0.0001 mol)
-
Reflux flask
-
Water bath
-
Phosphorus pentoxide (P₂O₅) for drying
Procedure:
-
In a reflux flask, combine 20 cm³ of the acetylacetone solution, 20 cm³ of the formaldehyde solution, and 10 cm³ of the plasma albumin solution.
-
Reflux the mixture at room temperature (25°C) for 1 hour using a water bath.
-
Allow the reaction mixture to stand overnight. A yellow adduct is expected to form.
-
Filter the resulting yellow adduct.
-
Dry the filtered adduct over phosphorus pentoxide (P₂O₅).
Characterization: The resulting adduct can be characterized by its melting point, Infrared (IR) spectroscopy, and UV-Vis spectroscopy.
Applications in Research and Development
Formaldehyde Detection
The most prominent application of this compound is in the quantitative determination of formaldehyde.[1] The Hantzsch reaction is highly specific for formaldehyde and produces the yellow-colored DDL, which can be quantified spectrophotometrically, typically at a wavelength of 412 nm.[2] This method is the basis for various standardized tests, including the AATCC Test Method 112 for measuring formaldehyde released from textiles.[2] The reaction is also amenable to fluorimetric detection, offering high sensitivity.[1]
The workflow for formaldehyde detection using the Hantzsch reaction is outlined below.
Caption: Experimental workflow for formaldehyde detection.
Enzymatic Assays
DDL formation is utilized in coupled enzyme assays. A notable example is the determination of alcohol oxidase (AOX) activity.[6] In this assay, AOX catalyzes the oxidation of methanol (B129727) to produce formaldehyde and hydrogen peroxide. The formaldehyde produced then reacts with acetylacetone and an ammonium salt to form DDL. The rate of DDL formation, monitored spectrophotometrically, is directly proportional to the AOX activity.[2][6] This method is valuable for studying enzymes involved in processes like lignin (B12514952) demethylation by fungi.[2]
Drug Development and Related Compounds
While DDL itself is primarily an analytical reagent, the 1,4-dihydropyridine scaffold is of significant interest in medicinal chemistry. Many dihydropyridine derivatives are known as calcium channel blockers used in the treatment of hypertension.
Research into substituted 4-phenyl-3,5-diacetyl-1,4-dihydropyridines has explored their potential cytotoxic activity and ability to reverse multidrug resistance (MDR) in tumor cells.[7] These studies investigate the structure-activity relationship of the dihydropyridine core, highlighting its potential for modification to develop novel therapeutic agents.[7] The study of DDL and its analogs contributes to a deeper understanding of how substituents on the dihydropyridine ring influence biological activity.[1]
Conclusion
This compound is a well-characterized dihydropyridine derivative with a crucial role in analytical chemistry. Its synthesis via the robust Hantzsch reaction provides a reliable and sensitive method for the quantification of formaldehyde, which is essential in environmental monitoring, industrial quality control, and biochemical research. Furthermore, its application in coupled enzyme assays demonstrates its utility in enzymology. The foundational dihydropyridine structure also places DDL within a class of compounds with significant, albeit indirect, relevance to drug discovery and development, particularly in the context of multidrug resistance and calcium channel modulation. This guide provides core technical information to support its continued application and exploration in scientific research.
References
- 1. Buy this compound (EVT-311526) | 1079-95-4 [evitachem.com]
- 2. This compound|Research Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,5-Diacetyl-1,4-dihydrolutidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Diacetyl-1,4-dihydrolutidine (DDL), a key chromophore in the Hantzsch reaction used for the quantification of formaldehyde (B43269). This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of DDL, presenting quantitative data in structured tables and outlining detailed experimental protocols for each analytical technique.
Introduction
This compound is a yellow crystalline solid formed from the condensation reaction of an aldehyde (typically formaldehyde), a β-ketoester (acetylacetone), and ammonia (B1221849) or an ammonium (B1175870) salt. Its distinct colorimetric and fluorometric properties make it a widely used derivative for the detection and quantification of formaldehyde in various matrices, including environmental and biological samples. A thorough understanding of its spectroscopic characteristics is paramount for its application in analytical chemistry and for quality control purposes.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound is characterized by distinct absorption maxima. The primary absorption band in the visible region is responsible for its yellow color.
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent/Conditions |
| 410 | 1483 | Not specified |
| 255 | 1812 | Not specified |
| 250 | 1645 | Not specified |
Table 1: UV-Vis Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3850.70, 3736.73, 3617.47 | O-H stretch (water of hydration) and N-H vibrations |
| 2900.76 | Aldehyde (HC=O) group (assignment as per source) |
| 2356.87 | N-H stretch from amines |
| 1739.68 | C=O stretch |
| 1547.01 | C-H stretches |
| 1032.63 | C-N stretch (tertiary amines) |
Table 2: Infrared (IR) Spectroscopic Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the arrangement of atoms in this compound.
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results. |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available in a structured format in the search results. |
Table 3 & 4: NMR Spectroscopic Data for this compound. Specific chemical shift values from experimental data were not fully available in the initial search. PubChem provides spectral data which can be consulted for detailed assignments.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| m/z | Ion |
| 194.1 | [M+H]⁺ |
Table 5: Mass Spectrometry Data for this compound. The molecular weight of this compound is 193.24 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard analytical chemistry practices.
Synthesis of this compound (for analysis)
The Hantzsch dihydropyridine (B1217469) synthesis is the standard method for preparing this compound.
-
Reagents : Acetylacetone (B45752), formaldehyde, and an ammonium salt (e.g., ammonium acetate).
-
Procedure : a. Dissolve the ammonium salt in water. b. Add acetylacetone and formaldehyde to the solution. c. The reaction mixture is typically heated to facilitate the reaction. d. The resulting yellow precipitate of this compound is collected by filtration. e. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
UV-Vis Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Sample Preparation : a. Prepare a stock solution of the purified this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol). b. Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
-
Data Acquisition : a. Record the spectrum over a wavelength range of 200-800 nm. b. Use the solvent as a blank for baseline correction. c. Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : a. Grind a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in an agate mortar. b. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum, typically in the range of 4000-400 cm⁻¹. c. Perform a background scan with an empty sample holder.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : a. Dissolve 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. c. Transfer the solution to an NMR tube.
-
Data Acquisition : a. Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument parameters. b. Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Sample Preparation : a. Prepare a dilute solution of the purified this compound in a volatile solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).
-
Data Acquisition : a. Introduce the sample into the mass spectrometer. b. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak. c. If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and fragment it to obtain structural information.
Experimental Workflow and Signaling Pathways
The primary application of this compound is in the Hantzsch reaction for formaldehyde detection. The general experimental workflow for its synthesis and subsequent spectroscopic characterization is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
There are no known biological signaling pathways directly involving this compound, as its primary relevance is in analytical chemistry.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic properties of this compound, including UV-Vis, IR, NMR, and MS data. The outlined experimental protocols offer a foundation for the replication of these analyses. The presented information is intended to be a valuable resource for researchers and professionals utilizing the Hantzsch reaction for formaldehyde determination and for those involved in the synthesis and characterization of dihydropyridine derivatives.
References
Theoretical Insights into the Hantzsch Pyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyridine (B92270) synthesis, a cornerstone of heterocyclic chemistry for over a century, continues to be a focal point of theoretical and computational investigation. Its importance in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, necessitates a deep understanding of its underlying mechanisms. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the intricacies of the Hantzsch reaction, offering valuable insights for researchers in organic synthesis and drug development.
Core Reaction and Mechanistic Complexity
The classical Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a 1,4-dihydropyridine. Subsequent oxidation yields the corresponding pyridine. While the overall transformation is well-established, the reaction mechanism is complex, with at least five distinct pathways having been proposed.[1]
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting these pathways and identifying key intermediates and transition states. A consensus is emerging that the reaction generally proceeds through the formation of a chalcone (B49325) (an α,β-unsaturated ketone) and an enamine intermediate.[1][2][3] The subsequent Michael addition of the enamine to the chalcone is often considered the rate-determining step.
Computational Details and Methodologies
A significant body of theoretical work on the Hantzsch synthesis relies on DFT calculations to model the reaction profile. A common computational approach involves:
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have no imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.
One notable study on a Hantzsch-like reaction employed the M06-2X functional with the def2-TZVP basis set for single-point energy calculations on geometries optimized at the B3LYP-D3/def2-SVP level of theory.[4] This level of theory has been shown to provide reliable results for organic reaction mechanisms.
Key Mechanistic Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the principal mechanistic pathways of the Hantzsch pyridine synthesis.
Pathway 1: Knoevenagel Condensation followed by Enamine Addition
This is one of the most widely accepted mechanisms.
Caption: Knoevenagel-Enamine pathway in Hantzsch synthesis.
Computational Workflow for Mechanistic Investigation
The logical flow of a typical computational study on the Hantzsch reaction is depicted below.
Caption: Typical DFT workflow for studying reaction mechanisms.
Quantitative Theoretical Data
Theoretical studies provide valuable quantitative data that can be used to predict reaction outcomes and guide experimental design. Below is a summary of key energetic data from computational studies on Hantzsch-related reactions.
| Reaction Step/Parameter | System/Level of Theory | Calculated Value (kJ/mol) | Reference |
| Free Energy of Activation (Hydride Transfer) | Generic Hantzsch Ester | Not Specified | 87.47 |
| Free Energy of Activation (Single Electron Transfer) | Generic Hantzsch Ester | Not Specified | 158.17 |
| Reaction Energy Barriers | Hantzsch-like reaction forming 1,4-DHP and 1,2-DHP | M062X/def2TZVP//B3LYP-D3/def-SVP | Values to be extracted from full text |
Note: The specific energy barrier values from the detailed DFT study require access to the full publication or its supplementary information. The free energy data comparing the hydride transfer and single-electron transfer mechanisms for the reduction reaction of Hantzsch esters clearly favors the hydride transfer pathway.[5]
Experimental Protocols for Computational Studies
To ensure the reproducibility and validity of theoretical predictions, it is crucial to report the computational methodology in detail. A standard protocol for a DFT study of the Hantzsch reaction would include:
-
Software: Specification of the quantum chemistry software package used (e.g., Gaussian, ORCA, etc.).
-
Model System: Clear definition of the model system, including the specific aldehyde, β-ketoester, and nitrogen source.
-
Geometry Optimization:
-
Method: The DFT functional and basis set used for geometry optimization (e.g., B3LYP-D3/def2-SVP).
-
Convergence Criteria: The thresholds used for the forces and displacement to determine a converged geometry.
-
-
Frequency Analysis:
-
Method: The same level of theory as the geometry optimization is typically used.
-
Purpose: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculations:
-
Method: A higher-level functional and a larger basis set are often employed for more accurate energy determination (e.g., M06-2X/def2-TZVP).
-
-
Solvation Model: If the reaction is modeled in solution, the implicit solvation model used (e.g., SMD, PCM) and the solvent must be specified.
-
Analysis: The methods used to calculate activation energies, reaction energies, and other relevant properties from the computed electronic energies.
Conclusion and Future Outlook
Theoretical studies, particularly those employing DFT, have provided invaluable insights into the complex mechanism of the Hantzsch pyridine synthesis. They have helped to elucidate the roles of key intermediates and transition states, and to rationalize the formation of different products. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to an even more refined understanding of this important reaction. For researchers in drug development, a thorough grasp of these theoretical underpinnings can aid in the rational design of novel DHP-based therapeutics with improved efficacy and selectivity. The synergy between experimental and theoretical approaches will continue to be a powerful driver of innovation in this field.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Photophysical Properties of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of dihydropyridine (B1217469) (DHP) derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are interested in the unique luminescent characteristics and photosensitizing capabilities of this important class of molecules.
Introduction to Dihydropyridine Derivatives
Dihydropyridines are a class of organic compounds based on a partially saturated pyridine (B92270) ring. The 1,4-dihydropyridine (B1200194) scaffold, in particular, is a privileged structure in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in the treatment of hypertension. Beyond their cardiovascular applications, DHP derivatives have garnered significant attention for their intriguing photophysical properties, which include fluorescence and the ability to act as photosensitizers. These characteristics open up a wide range of applications, from fluorescent probes for bioimaging to agents for photodynamic therapy (PDT). The electronic nature and position of substituents on the DHP ring profoundly influence their absorption and emission characteristics, allowing for the fine-tuning of their photophysical behavior.[1][2]
Quantitative Photophysical Data
The photophysical properties of dihydropyridine derivatives are highly dependent on their molecular structure, including the nature of substituents at various positions of the DHP ring, and the surrounding solvent environment.[1] Key parameters such as the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_) are crucial for understanding and predicting the behavior of these compounds in various applications. The following tables summarize representative quantitative photophysical data for a selection of dihydropyridine derivatives from the literature.
| Compound/Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_f_ | τ_f_ (ns) | Reference |
| Felodipine (CPDHP) | Aqueous Solution | - | - | - | 1.7 (long-lived component) | [1] |
| Nifedipine (NPDHP) | - | - | Not Fluorescent | - | - | [1] |
| 4-phenyl substituted DHPs | Aqueous Solution | - | Blue-shifted vs. alkyl substituted | - | 0.2-0.4 | [1] |
| Glc-DHP | Aqueous Media | - | Blue fluorescence | 0.29 | - | [3] |
| DHP derivatives with 3 carboxylic acid units | Aqueous Media (pH 8.0) | - | Blue fluorescence | 0.07-0.23 | - | [2] |
Experimental Protocols
Accurate characterization of the photophysical properties of dihydropyridine derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Objective: To determine the maximum absorption wavelength (λ_abs_) and molar absorption coefficient (ε) of a dihydropyridine derivative.
Materials:
-
UV-Vis spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Dihydropyridine derivative sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the dihydropyridine derivative of a known concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample measurements.[4]
-
Sample Measurement: Rinse a cuvette with a small amount of the sample solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Place the cuvette in the sample holder.
-
Data Acquisition: Acquire the absorption spectrum of the sample. The wavelength of maximum absorbance (λ_abs_) can be identified from the resulting spectrum.
-
Quantitative Analysis: To determine the molar absorption coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emission properties of a molecule after it absorbs light. The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of this emission process.
Objective: To determine the maximum emission wavelength (λ_em_) and the relative fluorescence quantum yield (Φ_f_) of a dihydropyridine derivative.
Method: Relative Quantum Yield Measurement
This method compares the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.[5][6]
Materials:
-
Fluorometer (spectrofluorometer)
-
Fluorescence cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectroscopic grade solvent
-
Dihydropyridine derivative sample
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the dihydropyridine sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb light.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra for all solutions of the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's spectral response.
-
Integrate the area under the corrected emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. This should yield a linear relationship.
-
The quantum yield of the sample (Φ_x_) can be calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²) where Φ_st_ is the quantum yield of the standard, Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_x_ and n_st_ are the refractive indices of the sample and standard solutions (if different solvents are used).[6]
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime (τ_f_) of a molecule, which is the average time it spends in the excited state before returning to the ground state.
Objective: To determine the fluorescence lifetime(s) of a dihydropyridine derivative.
Experimental Setup: The core components of a TCSPC setup include:
-
A high-repetition-rate pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).
-
A sample holder.
-
A sensitive, high-speed photodetector (e.g., a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier tube (MCP-PMT)).
-
Timing electronics (Time-to-Amplitude Converter - TAC, and a Multi-Channel Analyzer - MCA).
Procedure:
-
Excitation: The sample is excited by a short pulse of light from the laser.
-
Photon Detection: The emitted fluorescence photons are collected and detected by the single-photon detector.
-
Timing: The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).[7]
-
Histogramming: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up in the MCA. This histogram represents the fluorescence decay profile.[8][9]
-
Data Analysis: The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple monoexponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_f_) where I₀ is the intensity at time zero and τ_f_ is the fluorescence lifetime.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique that allows for the study of short-lived excited states, including triplet states and other non-emissive species.
Objective: To detect and characterize the transient species of a dihydropyridine derivative formed upon photoexcitation.
Experimental Setup: A typical femtosecond transient absorption setup consists of:
-
An ultrafast laser system that generates both the pump and probe pulses (e.g., an amplified Ti:Sapphire laser).[10]
-
An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.
-
A white-light continuum generation setup for the probe pulse.
-
A delay line to control the time delay between the pump and probe pulses.
-
A detector (e.g., a CCD camera coupled to a spectrograph).
Procedure:
-
Excitation (Pump): An intense, ultrashort laser pulse (the pump) excites the sample, creating a population of molecules in the excited state.[11]
-
Probing: A second, weaker, broadband pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The absorption of the probe pulse by the excited sample is measured. By subtracting the absorption of the unexcited sample, a difference absorption spectrum is obtained.
-
Time-Resolved Measurement: By varying the time delay between the pump and probe pulses, a series of transient absorption spectra can be recorded, providing information on the formation, decay, and evolution of the transient species.[12]
Application in Photodynamic Therapy (PDT)
Dihydropyridine derivatives can act as photosensitizers in photodynamic therapy, a non-invasive treatment modality for cancer and other diseases.[13] PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength in the presence of molecular oxygen.[14]
Mechanism of Action: Singlet Oxygen Generation
The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen.[15] The process is initiated by the photoexcitation of the dihydropyridine photosensitizer.
The general mechanism is as follows:
-
Excitation: The ground state photosensitizer (PS) absorbs a photon of light, promoting it to an excited singlet state (¹PS*).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (³PS*). For a molecule to be an effective photosensitizer, it should have a high triplet quantum yield.
-
Energy Transfer: The excited triplet state of the photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process excites the oxygen to the highly reactive singlet state (¹O₂).
-
Cellular Damage: Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage essential biomolecules within the cell, such as lipids, proteins, and nucleic acids. This widespread cellular damage ultimately leads to cell death through apoptosis or necrosis.[16][17]
Cellular Signaling Pathways in DHP-Mediated PDT
The cellular damage induced by singlet oxygen triggers a cascade of signaling events that determine the fate of the cell. While the specific pathways activated can depend on the subcellular localization of the dihydropyridine photosensitizer, some general signaling pathways involved in PDT-induced cell death include:
-
Apoptosis Induction:
-
Mitochondrial Pathway (Intrinsic Pathway): Damage to mitochondria can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.[13]
-
Death Receptor Pathway (Extrinsic Pathway): PDT can also lead to the activation of death receptors on the cell surface, such as Fas, which directly activates caspase-8 and subsequently the executioner caspases.
-
-
Stress Response Pathways:
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are stress-activated pathways that can be triggered by PDT-induced oxidative stress. The activation of these pathways can have pro-apoptotic or pro-survival effects depending on the cellular context.[16]
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Its activation following PDT can influence the inflammatory response and the resistance of tumor cells to the treatment.[13][18]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the photophysical properties of a dihydropyridine derivative.
Caption: A typical experimental workflow for the synthesis and photophysical characterization of dihydropyridine derivatives.
Signaling Pathway in DHP-Mediated Photodynamic Therapy
This diagram illustrates the key steps and signaling pathways involved in cell death induced by dihydropyridine-mediated photodynamic therapy.
Caption: Simplified signaling pathways in dihydropyridine-mediated photodynamic therapy leading to cell death.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. jasco-global.com [jasco-global.com]
- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 8. picoquant.com [picoquant.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 11. nathan.instras.com [nathan.instras.com]
- 12. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 13. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular changes, molecular pathways and the immune system following photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
One-Pot Synthesis of 1,4-Dihydropyridine Compounds: A Technical Guide
The one-pot synthesis of 1,4-dihydropyridines (1,4-DHPs), most notably through the Hantzsch reaction, represents a cornerstone in heterocyclic chemistry. This multicomponent reaction is highly valued for its efficiency in assembling complex and pharmaceutically relevant scaffolds from simple precursors in a single step. 1,4-DHP derivatives are of significant interest in medicinal chemistry, forming the core structure of several calcium channel blockers used in the treatment of cardiovascular diseases, such as nifedipine (B1678770) and amlodipine.[1][2] This technical guide provides an in-depth overview of the one-pot synthesis of 1,4-dihydropyridines, focusing on the seminal Hantzsch synthesis and its modern variations. It includes a comparative analysis of various catalytic systems, detailed experimental protocols, and a mechanistic exploration of the reaction pathway.
Data Presentation: A Comparative Analysis of One-Pot Methodologies
The efficiency of the one-pot synthesis of 1,4-dihydropyridines is highly dependent on the chosen methodology, including the catalyst, solvent, and energy source. The following table summarizes quantitative data from various reported procedures, offering a comparative overview of their effectiveness.
| Aldehyde (1 mmol) | β-Dicarbonyl 1 (1 mmol) | β-Dicarbonyl 2 (1 mmol) | Nitrogen Source (1.5 mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Dimedone | Ethyl acetoacetate (B1235776) | Ammonium (B1175870) acetate (B1210297) | PANI ZnO (2) | Ethanol (B145695) | Reflux | 2 | 98 | [3] |
| Benzaldehyde (B42025) | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium carbonate | None | Water | 70-75 | 1 | 96 | [4][5] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Methyl acetoacetate | Ammonium acetate | CAN (5) | None | RT | 2.5 | - | [6] |
| Benzaldehyde | Ethyl acetoacetate | Dimedone | Ammonium acetate | ZnO (10) | Ethanol | 80 | 1 | 92 | [7] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | Carbonaceous solid acid (10 wt%) | None | 80 | 0.5 | 96 | [8] |
| Benzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | MWCNTs@meglumine (0.02 g) | Ethanol | RT | 0.33 | 90 | [9] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl acetoacetate | Ammonium acetate | AlCl₃·6H₂O (10) | None | 60 | 1.2 | 95 | [10] |
| 3,4-Dimethoxybenzaldehyde (B141060) | Methyl acetoacetate | Methyl acetoacetate | Ammonium carbonate | Tetrabutylammonium (B224687) bromide (10) | Water | - | 0.5 | 91 | [11] |
Abbreviation Key: PANI ZnO (Polyaniline supported Zinc Oxide), CAN (Ceric Ammonium Nitrate), RT (Room Temperature), MWCNTs@meglumine (Meglumine supported on multi-walled carbon nanotubes).
Reaction Mechanism and Experimental Workflow
The classical Hantzsch synthesis is a one-pot multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate.[1] The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine (B1200194) ring.[12][13]
The general experimental workflow for a one-pot synthesis is designed for operational simplicity and efficiency, minimizing handling and purification of intermediates.
Experimental Protocols
The following are detailed experimental protocols for three distinct and representative one-pot synthesis methods for 1,4-dihydropyridines.
Protocol 1: Solvent-Free Synthesis using Ceric Ammonium Nitrate (B79036) (CAN)
This protocol is adapted from a green chemistry approach that utilizes ceric ammonium nitrate as an efficient catalyst under solvent-free conditions.[6]
Materials:
-
5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
Ethyl acetoacetate (1.3 mL, 0.01 mol)
-
Methyl acetoacetate (1.1 mL, 0.01 mol)
-
Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Ethanol (for recrystallization)
-
n-Hexane (for washing)
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (0.01 mol), ammonium acetate (0.01 mol), ethyl acetoacetate (0.01 mol), methyl acetoacetate (0.01 mol), and ceric ammonium nitrate (0.5 mmol).
-
Stir the mixture vigorously at room temperature for 2.5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will solidify.
-
Wash the solid product with water and then with n-hexane to remove impurities.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Protocol 2: Catalyst-Free Synthesis in Water
This environmentally benign procedure is performed in an aqueous medium without the need for a catalyst.[4][5]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium carbonate (0.96 g, 10 mmol)
-
Sealed reaction vessel
-
Magnetic stirrer with heating
-
Distilled water
Procedure:
-
In a sealed reaction vessel, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium carbonate (10 mmol) in water.
-
Heat the mixture to 70-75 °C with stirring for 1 hour.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product will precipitate out of the solution.
-
Isolate the product by simple filtration.
-
Wash the product with cold water and dry to obtain the pure 1,4-dihydropyridine. The filtrate can be recycled for subsequent reactions.
Protocol 3: Ultrasound-Assisted Synthesis in an Aqueous Medium
This method utilizes ultrasound irradiation to promote the reaction in an aqueous medium, often leading to higher yields and shorter reaction times.[11]
Materials:
-
3,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol)
-
Methyl acetoacetate (2.32 g, 20 mmol)
-
Ammonium carbonate (1.44 g, 15 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
-
Distilled water
Procedure:
-
In a suitable reaction vessel, mix 3,4-dimethoxybenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), ammonium carbonate (15 mmol), and tetrabutylammonium bromide (10 mol%) in water.
-
Place the reaction vessel in an ultrasonic bath and irradiate for 30 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product will precipitate.
-
Collect the solid product by filtration.
-
Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Hantzsch Reaction Between Formaldehyde and Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hantzsch reaction between formaldehyde (B43269) and acetylacetone (B45752), a classic multi-component reaction that yields 3,5-diacetyl-1,4-dihydrolutidine (DDL). This reaction is of significant interest due to its application in the sensitive detection and quantification of formaldehyde, a compound of concern in environmental and health contexts.[1][2][3] This guide details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.
Reaction Overview and Mechanism
The reaction of formaldehyde with two equivalents of acetylacetone in the presence of a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297), is a well-established example of the Hantzsch dihydropyridine (B1217469) synthesis.[4][5] The initial product is a 1,4-dihydropyridine (B1200194) derivative, this compound (DDL), a yellow and fluorescent compound.[6][7] This property is widely exploited for the colorimetric and fluorometric quantification of formaldehyde.[6][8]
The reaction proceeds through a series of intermediates. The currently accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of acetylacetone and ammonia, and an α,β-unsaturated carbonyl compound (a chalcone-like intermediate) from the Knoevenagel condensation of formaldehyde and another molecule of acetylacetone.[4][9][10] A Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[9]
Quantitative Data
The following tables summarize the key quantitative data associated with the reaction product, this compound (DDL).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [11] |
| Molecular Weight | 193.24 g/mol | [11] |
| Melting Point | 179.5 - 180.4 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength (λ_max) | Molar Absorption Coefficient (ε) | Reference |
| UV-Vis Absorption | 410 nm | 1483 L mol⁻¹ cm⁻¹ | |
| UV-Vis Absorption | 412 nm | Not specified | [6] |
| UV-Vis Absorption | 414 nm | Not specified | [12] |
| UV-Vis Absorption | 250 nm | 1645 L mol⁻¹ cm⁻¹ | |
| UV-Vis Absorption | 255 nm | 1812 L mol⁻¹ cm⁻¹ | |
| Fluorescence Emission | 510 nm | Not specified | [2][6] |
| Fluorescence Excitation | 415 nm | Not specified | [8] |
| Fluorescence Emission | 480 nm | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its use in the quantification of formaldehyde.
3.1. Synthesis of this compound
This protocol is adapted from a one-pot synthesis approach.
-
Reagents:
-
Acetylacetone (0.02 mol)
-
Formaldehyde solution (0.0001 mol dm⁻³)
-
Ammonium source (e.g., plasma albumin as described in the reference, or ammonium acetate)
-
-
Procedure:
-
Combine 20 cm³ of the acetylacetone solution, 20 cm³ of the formaldehyde solution, and 10 cm³ of the ammonium source solution in a reflux flask.
-
Reflux the mixture on a water bath at room temperature (25°C) for 1 hour.
-
Allow the mixture to stand overnight. A yellow precipitate of this compound should form.
-
Filter the yellow adduct and dry it over phosphorus pentoxide (P₂O₅).
-
3.2. Quantification of Formaldehyde using the Nash Reagent (Hantzsch Reaction)
This protocol is based on the widely used Nash method for formaldehyde determination.[6][13]
-
Preparation of Nash Reagent:
-
Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in ultrapure water.
-
Adjust the final volume to 1000 mL with ultrapure water.[12]
-
Alternatively, a reagent can be prepared by mixing 2 mL of an acetic acid/ammonium acetate buffer (pH 6.53) with 2 mL of acetylacetone.[13]
-
-
Procedure:
-
Mix a sample containing formaldehyde (e.g., 1 mL) with the Nash reagent (e.g., 2 mL).[6]
-
Heat the mixture at a specific temperature for a set time (e.g., 60°C for 20 minutes or 37°C for 40 minutes).[8][13]
-
Cool the reaction mixture (e.g., with water for 5 minutes) and then allow it to stand at room temperature for a period (e.g., 20 minutes).[13]
-
Measure the absorbance of the resulting yellow solution at approximately 410-414 nm using a UV-Vis spectrophotometer.[6][12][13]
-
The concentration of formaldehyde is proportional to the absorbance and can be determined using a calibration curve prepared with standard formaldehyde solutions.[13]
-
Visual Diagrams
4.1. Hantzsch Reaction Pathway for DDL Synthesis
Caption: Hantzsch reaction pathway for the synthesis of DDL.
4.2. Experimental Workflow for Formaldehyde Quantification
Caption: Workflow for formaldehyde quantification using the Hantzsch reaction.
References
- 1. i-repository.net [i-repository.net]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Quantitative determination of formaldehyde in air using the acetylacetone method. | AIVC [aivc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch_pyridine_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4438206A - Method for determination of formaldehyde - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. This compound | C11H15NO2 | CID 540181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Fluorometric Determination of Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) (FA) is a critical chemical intermediate and a common environmental pollutant. Its detection and quantification are of significant interest in various fields, including drug development, where it can be a contaminant or a degradation product, and in environmental and biological monitoring. The fluorometric determination of formaldehyde via the Hantzsch reaction offers a sensitive and selective method for its quantification. This method is based on the reaction of formaldehyde with a β-diketone (typically acetylacetone) and an amine (ammonia from ammonium (B1175870) acetate) to produce a highly fluorescent dihydropyridine (B1217469) derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL). The intensity of the fluorescence is directly proportional to the formaldehyde concentration.
Principle of the Method
The core of this analytical method is the Hantzsch pyridine (B92270) synthesis. In this reaction, formaldehyde condenses with two equivalents of acetylacetone (B45752) in the presence of ammonium acetate (B1210297). The ammonium acetate serves as both a source of ammonia (B1221849) and a buffering agent.[1][2] The resulting product, this compound (DDL), is a yellow, fluorescent compound.[1][3] The fluorescence of DDL is measured at an emission maximum of approximately 510 nm with an excitation wavelength of around 410 nm.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the fluorometric determination of formaldehyde using the Hantzsch reaction, providing a comparative overview of the method's performance under different conditions.
Table 1: Spectrofluorometric Parameters
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~410-415 | [4][5][6] |
| Emission Maximum | ~480-518 | [6][7] |
Table 2: Method Performance Characteristics
| Parameter | Value | Conditions | Reference |
| Linearity Range | 1 x 10⁻⁷ - 1 x 10⁻⁶ M | Acetoacetanilide reagent, Room Temp. | [8][9][10] |
| 0.60 – 3.60 ppm | Fluoral-P reagent, pH 7 | [11] | |
| 12 - 192 ng/mL | Fluoral-P reagent | [12] | |
| Limit of Detection (LOD) | 2.0 x 10⁻⁸ M | Acetoacetanilide reagent | [8][9][10] |
| 0.5 µM | Fluoral-P reagent, pH 6.0 | [3] | |
| 2.0 ng/mL | Fluoral-P reagent | [12] | |
| 0.040 mg/m³ (air sample) | Acetylacetone method | [13] | |
| Limit of Quantitation (LOQ) | 2.5 µM | Fluoral-P reagent, pH 6.0 | [3] |
| Reproducibility (RSD) | 2.12% | Fluoral-P reagent, pH 7 | [11] |
| 3.4 ± 1.6% | Acetylacetone method | [13] | |
| Accuracy (Recovery) | 97.1 - 103.5% | Spiked water samples | [9] |
| 101 ± 5% | Acetylacetone method | [13] |
Experimental Protocols
Preparation of Reagents
Fluoral-p Reagent (Nash Reagent):
This reagent should be prepared fresh on the day of analysis.
-
Dissolve 15.4 g of ammonium acetate in 50 mL of 50% (v/v) ethanol.
-
Add 0.2 mL of acetylacetone.
-
Add 0.3 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with 50% (v/v) ethanol.[7]
-
Store the solution in a dark bottle and under refrigeration for up to 60 days.[12]
Formaldehyde Standard Stock Solution (e.g., 100 mM):
-
Dilute an appropriate amount of a commercially available formaldehyde solution (e.g., 37% w/w) in deionized water. The exact concentration should be determined by a primary method such as iodometric titration.[14]
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution in deionized water to create a calibration curve. The concentration range should be selected based on the expected formaldehyde concentration in the samples.
Sample Preparation
The sample preparation will vary depending on the matrix.
-
Aqueous Samples: Samples may be used directly or after appropriate dilution with deionized water.
-
Biological Samples (e.g., Brain Tissue): Homogenize the tissue in a suitable buffer (e.g., PBS) and deproteinize, for example, by adding trichloroacetic acid (TCA) followed by centrifugation.[3] The clear supernatant is then used for the assay.
-
Air Samples: Formaldehyde can be collected by bubbling air through an impinger containing deionized water or a suitable trapping solution.[13]
Assay Protocol
-
Reaction Setup:
-
Pipette a defined volume of the sample or standard solution into a reaction tube.
-
Add an equal volume of the freshly prepared Fluoral-p reagent. For example, mix 1 mL of the sample with 1 mL of the Fluoral-p reagent.[7]
-
Prepare a reagent blank using deionized water instead of the sample.
-
-
Incubation:
-
Fluorometric Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the formaldehyde concentration in the samples from the calibration curve.
-
Visualizations
Hantzsch Reaction Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 6. US4438206A - Method for determination of formaldehyde - Google Patents [patents.google.com]
- 7. pdf.blucher.com.br [pdf.blucher.com.br]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of formaldehyde in air using the acetylacetone method. | AIVC [aivc.org]
- 14. jfda-online.com [jfda-online.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. rsc.org [rsc.org]
Spectrophotometric Quantification of Formaldehyde with Nash Reagent: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Formaldehyde (B43269) is a common and important chemical intermediate, but it is also a known toxin and carcinogen.[1] Accurate and sensitive quantification of formaldehyde is crucial in various fields, including environmental monitoring, food safety analysis, and biomedical research.[1][2] One of the most widely used, simplest, and most cost-effective methods for formaldehyde quantification is the spectrophotometric method employing the Nash reagent.[1][3] This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia (B1221849) (from ammonium (B1175870) acetate) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (DDL).[4][5][6] The intensity of the yellow color, which is proportional to the formaldehyde concentration, is measured spectrophotometrically at a maximum absorbance of approximately 412-415 nm.[1][2][4][7]
Principle of the Method
The Nash reagent contains acetylacetone and ammonium acetate (B1210297) in an acidic buffer (acetic acid).[1][2][4] The reaction mechanism involves the in-situ formation of an iminodione from the primary components of the reagent.[8][9] This intermediate then reacts with formaldehyde in a condensation reaction to form the cyclic compound this compound (DDL).[4][5] DDL is a stable, yellow-colored compound that can be reliably quantified using a UV-Vis spectrophotometer.[4][7] The reaction is specific and sensitive, although interference from other aldehydes can occur under certain conditions.[1][10]
Chemical Reaction Pathway
Caption: Hantzsch reaction of formaldehyde with Nash reagent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric quantification of formaldehyde using the Nash reagent, compiled from various sources.
Table 1: Reagent Composition and Reaction Conditions
| Parameter | Value | Source |
| Nash Reagent Composition | ||
| Ammonium Acetate | 150 g/L or 2 M | [1][2][5] |
| Acetic Acid (glacial) | 3 mL/L or 0.05 M | [1][2][5] |
| Acetylacetone | 2 mL/L or 0.02 M | [1][2][5] |
| Reaction Conditions | ||
| Wavelength (λmax) | 410 - 415 nm | [1][2][4] |
| Incubation Temperature | 40°C - 60°C | [1][2][4] |
| Incubation Time | 20 - 30 minutes | [1][2][4] |
| pH | ~6.0 - 7.0 | [2][4] |
Table 2: Performance Characteristics
| Parameter | Value | Source |
| Linearity Range | 4 - 40 ng/spot (TLC-densitometry) | [1] |
| 0 - 135 µM (spectrophotometry) | [4] | |
| 0 - 2.5 mg/L (spectrophotometry) | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [1][2][4] |
| Limit of Detection (LOD) | 1.75 ng/spot (TLC-densitometry) | [1] |
| Limit of Quantitation (LOQ) | 5.29 ng/spot (TLC-densitometry) | [1] |
| Molar Extinction Coefficient | ~8000 M⁻¹cm⁻¹ at 412 nm | [3] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Nash Reagent (1 Liter)
-
Weigh 150 g of ammonium acetate and dissolve it in approximately 800 mL of distilled water in a 1 L volumetric flask.[1][2][7]
-
Carefully add 3 mL of glacial acetic acid to the solution.[1][2][7]
-
Mix the solution thoroughly.
-
Make up the final volume to 1 L with distilled water.
-
Store the reagent in a dark, airtight bottle at 4°C.[1] The reagent has a limited shelf life and should be freshly prepared for optimal results.[11]
1.2 Formaldehyde Stock Solution (1000 mg/L)
-
Dilute a commercially available 35-37% formaldehyde solution with distilled water. For example, pipette 2.7 mL of 37% formaldehyde solution into a 1 L volumetric flask and make up the volume with distilled water.
-
The exact concentration of the stock solution should be determined by a standard titration method if high accuracy is required.[7]
1.3 Formaldehyde Standard Solutions
-
Prepare a series of standard solutions by diluting the stock solution with distilled water.
-
The concentration range should be appropriate for the expected concentration of formaldehyde in the samples and should bracket the linear range of the assay (e.g., 1-20 mg/L).[1]
Protocol 2: Sample Analysis
2.1 Sample Preparation
-
For solid samples, an extraction step is necessary. For example, a known weight of the sample can be homogenized in distilled water, heated, and then centrifuged to obtain a clear supernatant.[1]
-
For liquid samples, ensure that the sample is clear and free of particulate matter. If necessary, centrifuge or filter the sample.
-
The pH of the sample should be adjusted to be between 6.0 and 7.0.[2]
2.2 Spectrophotometric Measurement
-
Pipette a known volume of the sample (e.g., 1.0 mL) into a test tube.[1]
-
Add an equal volume of the Nash reagent (e.g., 1.0 mL) to the test tube.[1]
-
Prepare a blank solution by mixing the same volumes of distilled water and Nash reagent.
-
Incubate the tubes in a water bath at a constant temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[2][4]
-
Measure the absorbance of the solutions at the predetermined maximum wavelength (e.g., 412 nm) using a spectrophotometer, zeroing the instrument with the blank solution.[1][4][7]
Experimental Workflow
Caption: Workflow for formaldehyde quantification.
Protocol 3: Data Analysis
-
Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be close to 1.0 for a good linear fit.[1][4]
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of formaldehyde in the unknown samples based on their absorbance values. Remember to account for any dilution factors introduced during sample preparation.
Considerations and Troubleshooting
-
Specificity: The Nash reagent is not entirely specific to formaldehyde and can react with other aldehydes, although the reaction is generally slower.[1] For complex matrices where other aldehydes may be present, chromatographic separation prior to quantification may be necessary for improved selectivity.[1]
-
Interference: The presence of colored compounds in the sample that absorb at the same wavelength as DDL can interfere with the measurement.[1] A sample blank (sample without Nash reagent) can be used to correct for background absorbance.
-
Reagent Stability: The Nash reagent has a limited shelf life and its stability can affect the accuracy of the results.[11] It is recommended to use freshly prepared reagent and store it properly. The blank absorbance value can increase over time, indicating reagent degradation.[11]
-
Temperature and Time: The reaction is temperature and time-dependent. It is crucial to maintain a constant temperature and incubation time for all samples and standards to ensure consistent and reproducible results.[2][4]
References
- 1. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 2. scholarena.com [scholarena.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
Application Notes and Protocols for AATCC Test Method 112: Determination of Formaldehyde Release from Textiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the AATCC Test Method 112-2020, a widely recognized standard for quantifying formaldehyde (B43269) release from textile fabrics. This method is crucial for ensuring product safety and regulatory compliance in the textile industry.
Introduction and Application
AATCC Test Method 112 is a quantitative procedure designed to determine the amount of formaldehyde that a textile fabric can release under accelerated storage conditions, simulating hot and humid environments.[1][2][3] This "sealed jar" method is particularly applicable to fabrics treated with formaldehyde-containing resins to impart properties such as wrinkle resistance.[1][4] The test measures both free and hydrolyzed formaldehyde, providing a comprehensive assessment of potential consumer exposure.[5] Understanding the formaldehyde release potential of textiles is critical for quality control, product safety assessment, and ensuring compliance with international standards and regulations.
Principle of the Method
A weighed textile specimen is suspended over a specific volume of water in a sealed glass jar. The jar is then incubated at a controlled temperature for a defined period, during which formaldehyde released from the fabric is absorbed by the water.[1][3] The concentration of formaldehyde in the water is then determined colorimetrically using a spectrophotometer. This is achieved by reacting the formaldehyde with the Nash reagent, which produces a yellow-colored complex. The intensity of the color, measured at a specific wavelength, is proportional to the amount of formaldehyde present.[5]
Data Presentation
The quantitative results of the AATCC Test Method 112 are typically expressed in micrograms of formaldehyde per gram of fabric (µg/g) or parts per million (ppm). For clear comparison and interpretation, the data should be organized as follows:
| Sample ID | Specimen Weight (g) | Absorbance at 412 nm | Formaldehyde Concentration in Solution (µg/mL) | Total Formaldehyde Released (µg) | Formaldehyde Release (µg/g or ppm) |
| Control Fabric | |||||
| Test Fabric 1 | |||||
| Test Fabric 2 | |||||
| ... |
Note: Regulatory limits for formaldehyde in textiles can vary by country and product type (e.g., infant wear vs. adult clothing in direct skin contact). While the US does not have a legal limit, many retailers and international standards set their own requirements, often referencing values obtained through methods like AATCC 112.[5] For example, a value of 300 ppm by AATCC Method 112 might be acceptable to many U.S. retailers.[5]
Experimental Protocols
Apparatus and Materials
-
Glass jars with screw-on lids
-
Wire mesh baskets or other means to suspend the fabric specimen above the water
-
Thermostatically controlled oven capable of maintaining 49 ± 1°C (120 ± 2°F) or 65 ± 1°C (149 ± 4°F)
-
Spectrophotometer or colorimeter capable of measuring absorbance at 412 nm
-
Volumetric flasks (various sizes)
-
Pipettes
-
Analytical balance
Reagents
-
Nash Reagent:
-
Dissolve 150 g of ammonium (B1175870) acetate (B1210297) in approximately 800 mL of deionized water.
-
Add 3.0 mL of glacial acetic acid.
-
Add 2.0 mL of acetylacetone (B45752).
-
Mix well and dilute to 1.0 L with deionized water.
-
Store in a brown bottle at room temperature. The reagent is stable for about two weeks.
-
-
Formaldehyde Stock Solution (e.g., 1000 µg/mL):
-
Dilute a standardized formaldehyde solution (e.g., 37%) with deionized water to obtain a stock solution of a known concentration. The exact concentration should be determined by titration.
-
-
Standard Formaldehyde Solutions:
-
Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected range of formaldehyde concentrations in the samples.
-
Experimental Workflow
The following diagram illustrates the key steps in the AATCC Test Method 112.
Detailed Protocol
-
Sample Preparation:
-
Cut a representative specimen of the textile weighing approximately 1.0 g.
-
Record the exact weight of the specimen.
-
-
Incubation:
-
Pipette 50.0 mL of deionized water into a clean glass jar.
-
Place the textile specimen in a wire mesh basket and suspend it above the water level in the jar.
-
Seal the jar tightly with the screw-on lid.
-
Place the sealed jar in a preheated oven and incubate under one of the following standard conditions:
-
Prepare a blank jar containing only 50.0 mL of deionized water and incubate it alongside the sample jars.
-
-
Colorimetric Analysis:
-
After the incubation period, remove the jars from the oven and allow them to cool to room temperature.
-
Carefully open the jars and remove the fabric specimens.
-
Take a suitable aliquot (e.g., 5.0 mL) of the water from each sample jar and the blank jar and place it into separate test tubes.
-
Add an equal volume (e.g., 5.0 mL) of the Nash reagent to each test tube.
-
Mix the solutions well.
-
Develop the color by placing the test tubes in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10 minutes), or by allowing them to stand at room temperature for a defined period, as specified in the detailed standard procedure.
-
After color development, cool the solutions to room temperature.
-
Using a spectrophotometer, measure the absorbance of each solution at 412 nm, using the blank solution to zero the instrument.
-
-
Calibration Curve:
-
Prepare a series of standard formaldehyde solutions with known concentrations.
-
Treat aliquots of these standard solutions with the Nash reagent in the same manner as the samples.
-
Measure the absorbance of each standard at 412 nm.
-
Plot a calibration curve of absorbance versus formaldehyde concentration (in µg/mL).
-
Calculation of Results
-
From the calibration curve, determine the concentration of formaldehyde (C) in µg/mL for each sample based on its absorbance reading.
-
Calculate the total amount of formaldehyde released from the fabric specimen using the following formula:
-
Total Formaldehyde (µg) = C (µg/mL) × 50 mL
-
-
Calculate the formaldehyde release per gram of fabric:
-
Formaldehyde Release (µg/g) = Total Formaldehyde (µg) / Specimen Weight (g)
-
Signaling Pathway and Chemical Reaction
The core of the colorimetric detection in AATCC Test Method 112 is the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium salt (from ammonium acetate in the Nash reagent) to form a yellow dihydropyridine (B1217469) derivative.
References
Application Notes and Protocols for Formaldehyde Detection in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a reactive aldehyde that is both an environmental pollutant and an endogenously produced metabolite. In biological systems, it plays a dual role. While essential in one-carbon metabolism for the synthesis of nucleotides and other biomolecules, elevated levels of formaldehyde can be toxic, causing protein and DNA damage.[1][2] The accurate quantification of formaldehyde in biological samples is crucial for a wide range of research areas, including toxicology, cancer biology, and neurodegenerative disease studies.[3] This document provides detailed protocols and comparative data for the detection of formaldehyde in various biological matrices.
Overview of Detection Methodologies
A variety of analytical methods are available for the detection and quantification of formaldehyde in biological samples.[4][5] These techniques primarily include chromatographic, spectrophotometric, and fluorometric assays.[6][7] Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer high sensitivity and specificity but often require derivatization of formaldehyde and more complex sample preparation.[3][6][7] Spectrophotometric and fluorometric methods are generally more straightforward, adaptable to high-throughput screening, and are often available as commercial kits.[1][6][8]
Quantitative Data Summary
The selection of an appropriate assay depends on the required sensitivity, the sample type, and the available instrumentation. The following table summarizes the key quantitative parameters of common formaldehyde detection methods.
| Method Type | General Principle | Sample Types | Detection Limit | Linear Range | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., with PFBHA or PFPH) followed by GC separation and MS detection.[6][7] | Blood, urine, tissue homogenates.[4][5][6] | Picogram (pg) level.[6] | Nanomolar to micromolar.[9][10] | High sensitivity and specificity.[11] | Requires derivatization, complex instrumentation, and skilled operator.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Derivatization (e.g., with DNPH) followed by HPLC separation and UV or fluorescence detection.[3][4][5][6] | Blood, serum, urine, tissue homogenates.[3][7] | ~1 µM.[6] | Micromolar range. | Well-established and reliable.[6][7] | Requires derivatization and specialized equipment.[6] |
| Spectrophotometry (Colorimetric) | Reaction with a chromogenic agent (e.g., Fluoral-P, Nash reagent) to produce a colored product measured by absorbance.[6][12][13] | Cell lysates, tissue homogenates, environmental samples.[6][12] | ~0.1 µg/mL.[14] | 0.8 - 23 µg/mL.[14] | Simple, inexpensive, and suitable for plate readers.[14] | Lower sensitivity compared to other methods, potential for interference. |
| Fluorometry | Reaction with a fluorogenic agent (e.g., acetoacetanilide) to produce a fluorescent product.[1][8] | Urine, plasma, serum, cell lysates, other biological fluids.[1] | ≤ 1.5 µM.[1][8] | Micromolar range. | High sensitivity, suitable for high-throughput screening.[1][8] | Potential for quenching or autofluorescence from sample components. |
Signaling Pathway Involving Formaldehyde
Endogenous formaldehyde is a key component of the one-carbon metabolic pathway, which is integral to the synthesis of purines and thymidylate and for the methylation of DNA, RNA, and proteins.[1] Formaldehyde is produced from various metabolic reactions, including histone demethylation.[15] Its detoxification is primarily mediated by alcohol dehydrogenase 5 (ADH5), which converts it to formate (B1220265) in a glutathione (B108866) (GSH)-dependent manner.[2][16] Imbalances in formaldehyde homeostasis can lead to cellular stress and have been implicated in the activation of signaling pathways such as YAP/TAZ and NF-κB.[17]
Caption: Endogenous Formaldehyde Metabolism and Signaling Pathways.
Experimental Workflow for Formaldehyde Detection
The general workflow for detecting formaldehyde in biological samples involves several key steps, from sample acquisition to data analysis. The specific details of each step will vary depending on the chosen detection method and the nature of the biological sample.
Caption: General Experimental Workflow for Formaldehyde Detection.
Experimental Protocols
Protocol 1: Spectrophotometric Detection of Formaldehyde in Cell Lysates
This protocol is a generalized method based on the reaction of formaldehyde with a chromogenic reagent.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Formaldehyde standard solution
-
Spectrophotometric formaldehyde assay kit (containing chromogenic reagent, e.g., Fluoral-P based)[6][12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection and Lysis:
-
Deproteinization (if necessary):
-
For samples with high protein content, add an equal volume of 10% TCA to the cell lysate.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of formaldehyde standards by diluting the stock solution in the same buffer as the samples (e.g., lysis buffer or water).
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a 96-well microplate.
-
Prepare the reaction mix according to the assay kit manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[18]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the formaldehyde concentration in the samples from the standard curve.
-
Protocol 2: Fluorometric Detection of Formaldehyde in Plasma/Serum
This protocol provides a general procedure for the fluorometric quantification of formaldehyde, often employed in commercial assay kits.[1][8]
Materials:
-
Plasma or serum samples
-
Formaldehyde standard solution
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a dilution series of the formaldehyde standard in the assay buffer provided with the kit.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into separate wells of a 96-well black microplate.[18]
-
Prepare the reaction mix according to the kit's instructions. This typically involves mixing a reagent and an enzyme solution.
-
Add 50 µL of the reaction mix to each well.[18]
-
For samples with potential background fluorescence, prepare a separate set of sample wells and add a background control mix (if provided in the kit).[18]
-
Mix and incubate at room temperature (or 25°C) for 20-30 minutes, protected from light.[1][18]
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence reading from all standard and sample readings.
-
If a background control was used, subtract the background reading from the corresponding sample reading.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Calculate the formaldehyde concentration in the samples using the standard curve.
-
Protocol 3: Sample Preparation for GC-MS or HPLC Analysis of Formaldehyde in Tissue
This protocol outlines the general steps for preparing tissue homogenates for subsequent analysis by chromatographic methods, which typically require derivatization.
Materials:
-
Tissue sample
-
Ice-cold PBS (pH 7.4)
-
Homogenization buffer
-
Trichloroacetic acid (TCA) or other deproteinizing agent
-
Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS)[6][7]
-
Organic solvent for extraction (e.g., hexane, acetonitrile)
Procedure:
-
Tissue Homogenization:
-
Excise the tissue and rinse with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in a suitable volume of ice-cold homogenization buffer (e.g., a 1:4 weight-to-volume ratio).[12]
-
-
Deproteinization:
-
Derivatization:
-
Add the derivatizing agent to the supernatant. The specific amount and reaction conditions (e.g., pH, temperature, time) will depend on the chosen agent and should be optimized. For example, derivatization with DNPH may be performed in an acidic solution.[4]
-
-
Extraction:
-
After the derivatization reaction is complete, extract the formaldehyde derivative into an organic solvent.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the derivative.
-
The sample is now ready for injection into the GC-MS or HPLC system.
-
Conclusion
The detection and quantification of formaldehyde in biological samples can be achieved through various robust methods. The choice of protocol should be guided by the specific research question, the nature of the sample, the required sensitivity, and the available laboratory infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately measure formaldehyde and further investigate its roles in health and disease.
References
- 1. Formaldehyde Assay Kit (Fluorometric) (ab272524) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative detection of formaldehyde using solid phase microextraction gas chromatography-mass spectrometry coupled to cysteamine scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of formaldehyde in biological tissues by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. A Sensitive and Rapid Method for Detecting Formaldehyde in Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fisheriesjournal.com [fisheriesjournal.com]
- 14. Spectrophotometric determination of formaldehyde based on the telomerization reaction of tryptamine - Arabian Journal of Chemistry [arabjchem.org]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. Metabolic Pathways of Endogenous Formaldehyde [jscimedcentral.com]
- 17. biorxiv.org [biorxiv.org]
- 18. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Nash Reagent in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Nash reagent in the quantitative determination of formaldehyde (B43269). This reagent is widely utilized across various fields, including environmental monitoring, food safety analysis, and biomedical research, due to its simplicity, sensitivity, and specificity.
Principle of the Nash Reaction
The determination of formaldehyde using the Nash reagent is based on the Hantzsch pyridine (B92270) synthesis.[1] In this reaction, formaldehyde condenses with acetylacetone (B45752) and an ammonium (B1175870) salt (typically ammonium acetate) in a weakly acidic medium.[2][3] The product of this reaction is a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which exhibits a maximum absorbance at approximately 412 nm.[2][3][4][5] The intensity of the yellow color is directly proportional to the concentration of formaldehyde in the sample, allowing for quantitative analysis via spectrophotometry.
Applications
The Nash reagent is a versatile tool for formaldehyde quantification in a variety of matrices:
-
Food Science: Detection of illegal formaldehyde use as a preservative in foods such as wet noodles and fish.[2][4]
-
Environmental Science: Measurement of formaldehyde levels in aqueous samples and air (after collection in a suitable absorbent).[6]
-
Biochemistry and Drug Metabolism: Quantification of formaldehyde produced during enzymatic reactions, such as those mediated by cytochrome P-450.[7]
-
Textile Industry: Determination of free and released formaldehyde in fabrics.[8][9]
Quantitative Data Summary
The performance of the Nash reagent assay can vary depending on the specific protocol and instrumentation. The following tables summarize typical quantitative data from various applications.
Table 1: Performance Characteristics of the Nash Reagent Assay
| Parameter | Value | Reference |
| Linearity Range | 4.02 - 40.20 ng/spot | [4] |
| 0 - 135 µM | [3] | |
| Limit of Detection (LOD) | 1.75 ng/spot | [4] |
| 0.1 µM | [6] | |
| 5 mg/kg | [8] | |
| Limit of Quantitation (LOQ) | 5.29 ng/spot | [4] |
| 16 mg/kg (Standard Method) | [8] | |
| Correlation Coefficient (r/r²) | 0.999 | [4] |
| r² = 0.999 | [3] | |
| Maximum Absorbance (λmax) | 412 nm | [2][4] |
| 410 nm | [3] | |
| 415 nm | [10] |
Table 2: Reagent and Product Stability
| Component | Condition | Stability | Reference |
| Nash Reagent | Stored in a dark, airtight bottle at 0°C | Stable | [4] |
| Nash Reagent (Traditional) | 30°C | Unstable, increased blank absorbance after 3 weeks | [11] |
| This compound (DDL) | Room Temperature | Stable for at least 3 days (72 hours) | [6] |
Experimental Protocols
Preparation of Nash Reagent
There are several reported formulations for the Nash reagent. Below are two common preparations.
Protocol 1: Standard Nash Reagent
-
Reagents:
-
Procedure:
-
Dissolve 150 g of ammonium acetate in a sufficient amount of distilled water in a 1000 mL volumetric flask.
-
Carefully add 3 mL of glacial acetic acid and 2 mL of acetylacetone to the flask.[2][4]
-
Make up the volume to 1000 mL with distilled water and mix thoroughly.[2]
-
Store the reagent in a dark-colored, airtight bottle at 0°C.[4]
-
Protocol 2: Nash Reagent for HPLC Analysis
-
Reagents:
-
Procedure:
General Protocol for Formaldehyde Determination
This protocol outlines the basic steps for quantifying formaldehyde in an aqueous sample. Sample preparation steps will vary depending on the matrix.
-
Materials:
-
Nash Reagent
-
Formaldehyde standard solutions
-
Sample solution
-
Water bath
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Pipette a known volume of the sample solution (e.g., 1.0 mL) into a test tube.[4]
-
Add an equal volume of Nash reagent (e.g., 1.0 mL) to the test tube and mix.[4]
-
Incubate the mixture in a water bath at a specific temperature and time (e.g., 40±2°C for 30 minutes or 60°C for 20 minutes).[3][4]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically 410-415 nm) against a reagent blank.[3][4][10]
-
Prepare a calibration curve using standard solutions of formaldehyde treated in the same manner as the samples.
-
Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
Hantzsch Reaction Signaling Pathway
Caption: Hantzsch reaction pathway for formaldehyde detection.
Experimental Workflow for Formaldehyde Quantification
Caption: General workflow for formaldehyde quantification.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. rsc.org [rsc.org]
- 4. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. Solved Principle of Experiment CH3 CH3 CH3 + NASH reagent | Chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Formaldehyde Determination | CTL GmbH Bielefeld [ctl-bielefeld.de]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. scholarena.com [scholarena.com]
- 11. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
High-Throughput Assays for Enzymatic Demethylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic demethylation, a critical process in epigenetic regulation, involves the removal of methyl groups from proteins (notably histones) and nucleic acids. The enzymes responsible, histone demethylases (KDMs), are implicated in numerous physiological and pathological processes, including cancer and inflammatory diseases, making them attractive targets for therapeutic intervention.[1][2][3][4][5] High-throughput screening (HTS) assays are essential for the discovery of small-molecule modulators of these enzymes. This document provides detailed application notes and protocols for various HTS assays tailored for enzymatic demethylation reactions.
Key Assay Technologies
Several robust HTS technologies are available to measure enzymatic demethylation, each with distinct advantages and disadvantages. The primary methods include:
-
Coupled Enzyme-Based Assays: These assays measure the production of formaldehyde (B43269), a common byproduct of both LSD1 and JmjC domain-containing demethylase reactions.[1]
-
Antibody-Based Assays: Leveraging highly specific antibodies that recognize different methylation states of lysine (B10760008) residues, these assays can be homogeneous or heterogeneous.[1]
-
Mass Spectrometry-Based Assays: This label-free method directly detects the change in mass of the substrate upon demethylation, offering high accuracy and avoiding interference from fluorescent compounds.[1][6]
The choice of assay depends on factors such as the specific enzyme, available equipment, cost, and desired throughput.
Data Presentation: Comparison of High-Throughput Assay Methods
| Assay Type | Principle | Advantages | Disadvantages | Typical Z'-factor | References |
| Formaldehyde Dehydrogenase (FDH) Coupled Assay | Measures formaldehyde byproduct via NADH production (absorbance/fluorescence). | Applicable to any KDM, no specific antibodies needed. | Prone to false positives/negatives from coupled reaction interference. Requires counterscreening. | ~0.85 | [1][2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous proximity assay using a europium-labeled antibody and a fluorophore-labeled substrate. | High sensitivity, low background fluorescence. | Requires specific antibodies and labeled substrates. | >0.7 | [7][8][9][10][11][12] |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay Linked ImmunoSorbent Assay) | Bead-based homogeneous assay where proximity of donor and acceptor beads generates a luminescent signal. | High sensitivity, amenable to HTS. | Can be affected by light-scattering or colored compounds. | >0.7 | [1][13][14][15] |
| RapidFire Mass Spectrometry (MS) | Label-free detection of substrate and product based on mass change. | High accuracy, minimizes fluorescence interference, no need for specific antibodies. | Requires specialized and expensive instrumentation. | ~0.76 | [1][6] |
Signaling Pathways Involving Histone Demethylation
Histone demethylases play crucial roles in various cellular signaling pathways by modulating the expression of key genes. Understanding these pathways is critical for contextualizing the impact of demethylase inhibitors.
Caption: Key signaling pathways regulated by histone demethylases.
Histone demethylases are integral to the regulation of several critical signaling pathways, including the Wnt/β-catenin, p53, Androgen Receptor (AR), and Estrogen Receptor (ERα) pathways.[16][17] For instance, LSD1 can demethylate and consequently repress the function of the tumor suppressor p53.[1] In prostate cancer, several KDMs act as coactivators for the androgen receptor, promoting the expression of target genes essential for cancer cell growth.[17]
Experimental Protocols
Formaldehyde Dehydrogenase (FDH) Coupled Assay for JMJD2E
This protocol is adapted from a high-throughput screen for JMJD2E inhibitors.[2]
Workflow Diagram:
Caption: Workflow of the FDH-coupled demethylase assay.
Materials:
-
JMJD2E enzyme (catalytic domain)
-
Trimethylated histone H3 peptide substrate
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
Assay buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
1536-well black, solid-bottom assay plates
Procedure:
-
Prepare a solution of JMJD2E enzyme in assay buffer.
-
Using a pintool, transfer 23 nL of test compound stock solutions (in DMSO) to the 1536-well plates.
-
Dispense 3 µL of the enzyme solution into each well.
-
Pre-incubate the plates for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of a solution containing the peptide substrate, NAD+, and FDH in assay buffer.
-
Monitor the increase in NADH fluorescence in real-time using a plate reader with excitation at ~330 nm and emission at ~460 nm.[1]
Data Analysis: The rate of increase in fluorescence is proportional to the demethylase activity. Inhibition is calculated by comparing the reaction rates in the presence of test compounds to a DMSO control.
TR-FRET Assay for KDM4B
This protocol is a general guide for a TR-FRET based assay for KDM4B.[8][10]
Workflow Diagram:
Caption: Principle of the TR-FRET demethylase assay.
Materials:
-
KDM4B enzyme
-
Biotinylated H3K9Me3 peptide substrate
-
Europium-labeled anti-H3K9Me2 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer
-
Test compounds in DMSO
-
Low-volume 384-well plates
Procedure:
-
Add KDM4B enzyme, biotinylated H3K9Me3 substrate, and test compound to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[10]
-
Stop the reaction and add the detection reagents: Europium-labeled anti-H3K9Me2 antibody and streptavidin-acceptor.
-
Incubate for a further period (e.g., 15 minutes) to allow for antibody-antigen binding and biotin-streptavidin interaction.[10]
-
Read the time-resolved fluorescence signal on a compatible plate reader.
Data Analysis: The TR-FRET signal is proportional to the amount of demethylated product. A decrease in the signal indicates inhibition of the demethylase.
AlphaLISA Assay for LSD1
This protocol outlines a general procedure for an AlphaLISA-based assay to screen for LSD1 inhibitors.[1]
Workflow Diagram:
Caption: Principle of the AlphaLISA demethylase assay.
Materials:
-
LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Streptavidin-coated Donor beads
-
Anti-H3K4me1 antibody-coated Acceptor beads
-
Assay buffer
-
Test compounds in DMSO
-
384-well OptiPlates
Procedure:
-
Add LSD1 enzyme, biotinylated H3K4me2 substrate, and test compound to the wells of a 384-well plate.
-
Incubate to allow the demethylation reaction to occur.
-
Add a mixture of Streptavidin-coated Donor beads and anti-H3K4me1 antibody-coated Acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The luminescent signal is proportional to the amount of demethylated product. A decrease in signal indicates enzymatic inhibition.
Conclusion
The development of robust and sensitive high-throughput assays has been instrumental in the discovery of novel inhibitors for histone demethylases. The choice of assay technology should be carefully considered based on the specific research goals and available resources. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and execute high-throughput screening campaigns for this important class of epigenetic drug targets.
References
- 1. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression | MDPI [mdpi.com]
- 4. Histone Demethylase Assay | EpigenTek [epigentek.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for lysine-specific demethylase-1 inhibitors using a label-free high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive, homogeneous, and high-throughput assay for lysine-specific histone demethylases at the H3K4 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Time-Resolved Fluorescence Resonance Energy Transfer Ultrahigh-Throughput Screening Assay for Targeting the NSD3 and MYC Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. revvity.com [revvity.com]
- 16. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Alcohol oxidase Activity Assay using the Acetylacetone Method
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The determination of alcohol oxidase (AOX) activity is crucial in various fields, including biofuel production, biosensor development, and pharmaceutical research. The acetylacetone (B45752) method, also known as the Nash method, offers a reliable and sensitive spectrophotometric assay for quantifying AOX activity. This method is based on the enzymatic oxidation of a primary alcohol (e.g., methanol (B129727) or ethanol) by alcohol oxidase, which produces an aldehyde (formaldehyde) and hydrogen peroxide.[1][2] The formaldehyde (B43269) generated then reacts with acetylacetone in the presence of an ammonium (B1175870) salt in a classic Hantzsch reaction.[3][4][5] This reaction forms a yellow-colored lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which can be quantified by measuring its absorbance at approximately 412-420 nm.[1][2][6]
Principle of the Assay:
The assay involves a two-step reaction:
-
Enzymatic Reaction: Alcohol oxidase catalyzes the oxidation of a primary alcohol to the corresponding aldehyde and hydrogen peroxide.
-
R-CH₂OH + O₂ → R-CHO + H₂O₂
-
-
Hantzsch Condensation Reaction: The formaldehyde produced reacts with acetylacetone and ammonium ions to form a yellow-colored product, this compound (DDL).[7]
-
HCHO + 2 CH₃COCH₂COCH₃ + NH₃ → this compound + 3 H₂O
-
The intensity of the yellow color is directly proportional to the amount of formaldehyde produced, and thus to the activity of the alcohol oxidase.
Advantages of the Acetylacetone Method:
-
Sensitivity: This method is sensitive and can detect low levels of alcohol oxidase activity.
-
Specificity: The Hantzsch reaction is relatively specific for formaldehyde, minimizing interference from other aldehydes that may be present.
-
Simplicity: The assay is straightforward to perform and does not require specialized equipment beyond a standard spectrophotometer.
-
Cost-effective: The reagents used in this assay are relatively inexpensive and readily available.
Limitations:
-
Interference: Compounds that can react with formaldehyde or interfere with the Hantzsch reaction may affect the accuracy of the results.
-
pH sensitivity: The Hantzsch reaction is pH-dependent, and careful control of the reaction pH is necessary for reproducible results.
-
Temperature sensitivity: The color development step is often performed at an elevated temperature to ensure complete reaction, requiring consistent temperature control.
Experimental Protocols
I. Preparation of Reagents
1. Nash Reagent (Acetylacetone Reagent):
There are several formulations for the Nash reagent. A commonly used preparation is as follows:
| Component | Amount |
| Ammonium acetate (B1210297) | 150 g |
| Glacial acetic acid | 3 mL |
| Acetylacetone | 2 mL |
| Distilled water | to 1000 mL |
-
Preparation: Dissolve 150 g of ammonium acetate in a sufficient amount of distilled water.[6] Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.[6] Make up the final volume to 1000 mL with distilled water.[6] Store the reagent in a dark, airtight bottle at 4°C.[8] The reagent is typically stable for about two weeks.[9]
2. Substrate Solution (e.g., 1 M Methanol):
| Component | Amount |
| Methanol | 4.04 mL |
| Distilled water | to 100 mL |
-
Preparation: Add 4.04 mL of methanol to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water. The concentration can be adjusted based on the specific experimental requirements.
3. Phosphate (B84403) Buffer (0.1 M, pH 7.5):
| Component | Amount |
| Sodium phosphate dibasic (Na₂HPO₄) | 1.42 g |
| Sodium phosphate monobasic (NaH₂PO₄·H₂O) | 0.276 g |
| Distilled water | to 100 mL |
-
Preparation: Dissolve the sodium phosphate salts in distilled water and adjust the pH to 7.5 using a pH meter by adding small amounts of 1 M NaOH or 1 M HCl. Bring the final volume to 100 mL.
4. Formaldehyde Standard Stock Solution (e.g., 10 mM):
| Component | Amount |
| Formaldehyde (37% w/v) | 81 µL |
| Distilled water | to 100 mL |
-
Preparation: Add 81 µL of 37% formaldehyde solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water. This stock solution should be standardized by titration. Working standards of lower concentrations can be prepared by diluting the stock solution.
II. Enzyme Activity Assay Protocol
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
Component Volume Final Concentration 0.1 M Phosphate buffer (pH 7.5) 800 µL 80 mM 1 M Methanol solution 100 µL 100 mM Enzyme solution (appropriately diluted) 100 µL Variable | Total Volume | 1000 µL | |
-
Prepare a blank by adding 100 µL of buffer instead of the enzyme solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Color Development:
-
After incubation, stop the enzymatic reaction by adding 500 µL of the Nash reagent to 500 µL of the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for 10-20 minutes to allow for color development.[7]
-
Cool the samples to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the yellow-colored product at 412 nm (or the wavelength of maximum absorbance determined for your specific setup) using a spectrophotometer.
-
Use the blank to zero the spectrophotometer.
-
III. Formaldehyde Standard Curve
-
Prepare a series of formaldehyde standards by diluting the stock solution to concentrations ranging from, for example, 0 to 100 µM.
-
To 500 µL of each standard, add 500 µL of the Nash reagent.
-
Incubate the standards under the same conditions as the samples (e.g., 60°C for 10-20 minutes).
-
Measure the absorbance at 412 nm.
-
Plot the absorbance values against the corresponding formaldehyde concentrations to generate a standard curve. The relationship should be linear.[7]
IV. Calculation of Alcohol Oxidase Activity
-
Determine the concentration of formaldehyde produced in the enzymatic reaction using the standard curve.
-
Calculate the alcohol oxidase activity using the following formula:
Activity (U/mL) = (µmol of formaldehyde produced) / (incubation time (min) x volume of enzyme (mL))
-
One unit (U) of alcohol oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of formaldehyde per minute under the specified assay conditions.
-
Data Presentation
Table 1: Reagent Composition for Alcohol Oxidase Assay
| Reagent | Component | Concentration/Amount |
| Nash Reagent | Ammonium acetate | 150 g/L |
| Glacial acetic acid | 3 mL/L | |
| Acetylacetone | 2 mL/L | |
| Substrate Solution | Methanol | 1 M (or as required) |
| Buffer | Sodium Phosphate | 0.1 M, pH 7.5 |
| Standard | Formaldehyde | 10 mM stock solution |
Table 2: Typical Reaction Mixture for Enzyme Activity Measurement
| Component | Volume (µL) | Final Concentration |
| 0.1 M Phosphate buffer (pH 7.5) | 800 | 80 mM |
| 1 M Methanol solution | 100 | 100 mM |
| Enzyme solution | 100 | Variable |
| Total Volume | 1000 |
Table 3: Example Data for Formaldehyde Standard Curve
| Formaldehyde Concentration (µM) | Absorbance at 412 nm |
| 0 | 0.000 |
| 10 | 0.125 |
| 20 | 0.250 |
| 40 | 0.500 |
| 60 | 0.750 |
| 80 | 1.000 |
| 100 | 1.250 |
Visualizations
Caption: Chemical principle of the alcohol oxidase assay.
Caption: Experimental workflow for the alcohol oxidase assay.
References
- 1. A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (this compound) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. rsc.org [rsc.org]
- 8. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 9. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
Application Notes: Determination of Formalin in Food Samples using 3,5-Diacetyl-1,4-dihydrolutidine
Introduction
Formaldehyde (B43269) is a chemical compound with preservative and disinfectant properties. Its use as a food additive is prohibited in many countries due to its carcinogenic nature and adverse effects on human health.[1] The illegal addition of formalin, an aqueous solution of formaldehyde, to extend the shelf-life of perishable food items like fish, fruits, and vegetables is a significant food safety concern. This document provides a detailed protocol for the detection and quantification of formaldehyde in food samples based on the Hantzsch reaction, which forms the yellow-colored compound 3,5-diacetyl-1,4-dihydrolutidine (DDL).[2][3] This spectrophotometric method is simple, sensitive, and suitable for the routine analysis of food samples.[4]
Principle
The analytical method is based on the Hantzsch pyridine (B92270) synthesis. In this reaction, formaldehyde reacts with two molecules of a β-diketone (acetylacetone) in the presence of an ammonium (B1175870) salt (ammonium acetate) to form a yellow-colored lutidine derivative, this compound (DDL).[5][6] The intensity of the yellow color is directly proportional to the concentration of formaldehyde in the sample and is measured spectrophotometrically at a maximum wavelength of approximately 412 nm.[2]
Quantitative Method Performance
The performance of the spectrophotometric method for formaldehyde determination using DDL formation has been validated in various studies. The key validation parameters are summarized in the table below.
| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) (%) | Reference |
| Vegetables | 0.45 mg/kg | 1.5 mg/kg | 86.33 - 92.4 | 2.23 - 4.21 | [4] |
| Tofu | 1.3681 µg/mL | 4.5603 µg/mL | 83.78 (Accuracy) | - | [7][8][9] |
| Rice Flour Products | - | - | 85 - 92 | < 5 | [1] |
| Fish | - | - | - | - | [2] |
| Food Simulants | 0.09 mg/L | - | 99.5 - 101 | - | [10] |
Experimental Protocols
1. Preparation of Reagents
-
Nash's Reagent (Acetylacetone Reagent): Dissolve 150 g of ammonium acetate (B1210297) in 500 mL of distilled water. Add 3 mL of glacial acetic acid and 2 mL of acetylacetone. Mix well and make up the volume to 1 liter with distilled water.[2] Store the reagent in a brown bottle in a refrigerator.
-
Formaldehyde Standard Stock Solution (approx. 1000 ppm): Pipette 2.7 mL of 37% formaldehyde solution into a 1-liter volumetric flask and dilute to the mark with distilled water. The exact concentration of this stock solution should be determined by a standard titration method.
-
Formaldehyde Standard Working Solutions: Prepare a series of standard solutions with concentrations ranging from 0.5 to 10 µg/mL by diluting the stock solution with distilled water. These solutions should be prepared fresh daily.
-
5% Trichloroacetic Acid (TCA) Solution: Dissolve 50 g of TCA in 1 liter of distilled water.
2. Sample Preparation
The sample preparation procedure may vary slightly depending on the food matrix. A general procedure for solid food samples is outlined below.
-
Weigh 5-10 g of the homogenized food sample into a beaker.
-
Add 20 mL of 5% TCA solution and homogenize the mixture for 2-3 minutes.[2]
-
Allow the mixture to stand for 30 minutes at room temperature for protein precipitation.[2]
-
Filter the supernatant through Whatman No. 41 filter paper.[2]
-
Wash the residue with an additional 10 mL of 5% TCA solution and filter again.[2]
-
Combine the filtrates and neutralize to a pH of approximately 6.0-7.0 with a sodium hydroxide (B78521) solution.
-
Transfer the neutralized extract to a volumetric flask and make up to a known volume with distilled water. This solution is the sample extract.
3. Spectrophotometric Analysis
-
Pipette 3 mL of the sample extract into a test tube.[2]
-
For the blank, pipette 3 mL of distilled water into a separate test tube.[2]
-
For the calibration curve, pipette 3 mL of each standard working solution into a series of test tubes.
-
Add 3 mL of Nash's reagent to each test tube (sample, blank, and standards).[2]
-
Mix the solutions well and place the test tubes in a water bath at 60°C for 15 minutes.[2]
-
Cool the test tubes to room temperature under running water.[2]
-
Measure the absorbance of the yellow solution at 412 nm against the blank using a spectrophotometer.[2]
4. Calculation
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of formaldehyde in the sample extract from the calibration curve. The formaldehyde content in the original food sample can be calculated using the following formula:
Formaldehyde (mg/kg) = (C x V x D) / W
Where:
-
C = Concentration of formaldehyde in the sample extract (µg/mL)
-
V = Final volume of the sample extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the food sample (g)
Visualizations
Caption: Hantzsch reaction for formaldehyde detection.
Caption: Experimental workflow for formalin testing.
Caption: Logical relationship of detection components.
References
- 1. CN102706819A - Acetylacetone extraction spectrophotometry method for measuring formaldehyde in food - Google Patents [patents.google.com]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. Kinetics of this compound in formaldehyde detection [vtechworks.lib.vt.edu]
- 4. Acetylacetone Spectrophotometric Determination of Formaldehyde Content in Vegetables and Risk Assessment [agris.fao.org]
- 5. i-repository.net [i-repository.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Acetylacetone Spectrophotometric Determination of Migration of Formaldehyde and Hexamethylenetetramine from Plastics into Food Simulants [spkx.net.cn]
Application Notes and Protocols for Microfluidic-Based Airborne Formaldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a carcinogenic volatile organic compound commonly found in indoor environments, posing significant health risks.[1][2] Traditional methods for formaldehyde detection often require bulky equipment and lengthy analysis times.[3] Microfluidic devices offer a promising alternative, providing portable, highly sensitive, and real-time monitoring of airborne formaldehyde.[1][4][5] These miniaturized systems enable precise fluid control, reduced reagent consumption, and rapid analysis, making them ideal for various applications, including environmental monitoring, healthcare, and industrial safety.[6][7][8] This document provides detailed application notes and experimental protocols for the use of microfluidic devices in airborne formaldehyde detection.
Detection Principles
The detection of formaldehyde in microfluidic devices is primarily based on chemical reactions that produce a measurable signal, such as a change in color or fluorescence.[5][9]
-
Fluorescence Detection: This is a highly sensitive method often employing the Hantzsch reaction.[1][2] In this reaction, formaldehyde reacts with acetylacetone (B45752) and ammonia (B1221849) to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a fluorescent compound.[10][11] The intensity of the fluorescence is proportional to the formaldehyde concentration. Fluorescent probes offer high selectivity and sensitivity for formaldehyde detection.[12][13][14][15][16]
-
Colorimetric Detection: This method relies on a visible color change resulting from a chemical reaction. A common approach is the 4-amino-3-penten-2-one (B74499) (Fluoral-P) or the 4-aminohydrazine-5-mercapto-1,2,4-triazole (AHMT) method.[17][18][19] The reaction of formaldehyde with these reagents produces a colored product, and the intensity of the color can be measured to determine the formaldehyde concentration.[17] Colorimetric sensors are often cost-effective and suitable for simple, visual detection or smartphone-based analysis.[5][17][19]
-
Electrochemical Detection: These sensors measure changes in electrical properties (e.g., current or potential) resulting from the electrochemical oxidation or reduction of formaldehyde at an electrode surface.[9][20][21] Electrochemical sensors can be highly sensitive and are well-suited for miniaturization and integration into portable devices.[9][22]
Signaling Pathway: Hantzsch Reaction
The Hantzsch reaction is a widely used method for the fluorometric detection of formaldehyde. The reaction involves the condensation of formaldehyde with an amine (ammonia) and a β-ketoester (acetylacetone) to form a fluorescent dihydropyridine (B1217469) derivative (DDL).
Experimental Workflow
The general workflow for airborne formaldehyde detection using a microfluidic device involves sample collection, reaction, and detection.
Device Fabrication and Materials
Microfluidic devices for gas sensing can be fabricated from various materials, with polydimethylsiloxane (B3030410) (PDMS) and polymethyl methacrylate (B99206) (PMMA) being common choices due to their ease of fabrication and optical transparency.[23][24]
Common Fabrication Techniques:
-
Soft Lithography: A widely used method for fabricating PDMS devices.[23]
-
Micromilling/Laser Ablation: Used to create channels in polymer substrates like PMMA.[23]
-
3D Printing: An emerging technique for rapid prototyping of microfluidic devices.[23]
-
Paper-based Microfluidics: A low-cost alternative, particularly for colorimetric sensors.[18][23]
Experimental Protocols
Protocol 1: Fabrication of a PDMS Microfluidic Device using Soft Lithography
-
Master Mold Fabrication:
-
Design the microchannel geometry using CAD software.
-
Fabricate a master mold, typically using SU-8 photoresist on a silicon wafer, through photolithography.[25]
-
-
PDMS Casting:
-
Device Assembly:
-
Carefully peel the cured PDMS replica from the master mold.
-
Punch inlet and outlet holes using a biopsy punch.
-
Clean the PDMS replica and a glass slide using isopropanol (B130326) and deionized water.
-
Treat both surfaces with oxygen plasma to activate them.
-
Bring the PDMS replica and the glass slide into contact to create an irreversible bond.
-
Protocol 2: Airborne Formaldehyde Detection using Fluorescence (Hantzsch Reaction)
-
Reagent Preparation:
-
Prepare an acetylacetone reagent solution containing acetylacetone, ammonium (B1175870) acetate, and acetic acid in deionized water.
-
-
Experimental Setup:
-
Connect the fabricated microfluidic device to a syringe pump for reagent delivery and a gas sampling line for introducing the air sample.[10]
-
Place the reaction zone of the microfluidic chip on a heating element set to 65°C to facilitate the Hantzsch reaction.[10][11]
-
Position the detection zone under a fluorescence microscope or in line with a fluorometer.
-
-
Measurement Procedure:
-
Pump the acetylacetone reagent through the microfluidic channel at a constant flow rate (e.g., 17 µL/min).[11]
-
Introduce the air sample containing formaldehyde into the device at a controlled flow rate (e.g., 250 NmL/min).[11]
-
Allow the gas to diffuse through a porous membrane into the liquid stream.[11]
-
The mixture then flows through the heated reaction chamber where the fluorescent product (DDL) is formed.[10]
-
Measure the fluorescence intensity at the detection zone. The signal increase over time is proportional to the gaseous formaldehyde concentration.[10]
-
-
Calibration:
-
Generate standard concentrations of formaldehyde gas using a permeation tube or a certified gas cylinder.[10]
-
Introduce these known concentrations into the microfluidic device and record the corresponding fluorescence signals to create a calibration curve.
-
Protocol 3: Airborne Formaldehyde Detection using Colorimetry (AHMT Method)
-
Microfluidic Chip Design:
-
Design a microfluidic chip with reservoirs for the AHMT reagent and a potassium hydroxide (B78521) (KOH) solution, a reaction reservoir, and a mixing channel.[17]
-
Cover the reaction reservoir with a hydrophobic porous polytetrafluoroethylene (PTFE) membrane to allow gas entry while preventing liquid leakage.[17][19]
-
-
Detection Procedure:
-
Load the AHMT and KOH solutions into their respective reservoirs.
-
Expose the microfluidic chip to the air sample containing formaldehyde for a defined period (e.g., 20 minutes).[17]
-
Formaldehyde gas diffuses through the PTFE membrane and reacts with the AHMT reagent.
-
After exposure, introduce the KOH solution into the reaction chamber to develop the color.
-
The reaction produces a colored product, and the color intensity is measured.
-
-
Data Acquisition:
-
The color change can be quantified using a smartphone camera and a color analysis app, which typically analyzes the RGB (Red, Green, Blue) values of the image.[17][18][19]
-
A calibration curve is generated by exposing the device to known formaldehyde concentrations and recording the colorimetric response.
-
Data Presentation: Performance of Microfluidic Formaldehyde Sensors
The performance of microfluidic formaldehyde sensors can be characterized by several key parameters, including the limit of detection (LOD), linear range, and response time.
| Detection Method | Reagent/Principle | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Fluorescence | Acetylacetone (Hantzsch Reaction) | 0–278 µg/m³ | 2 µg/m³ (hourly) | ~15 min | [10] |
| Fluorescence | Acetylacetone (Hantzsch Reaction) | 0–118 µg/m³ | 0.13 µg/m³ | ~15 min | [11] |
| Colorimetric | AHMT | 0–0.2 ppm | 0.01 ppm | ~20 min | [17][19] |
| Colorimetric | Hantzsch Reaction | 0.10–5.0 mg/L (in solution) | 0.03 mg/L (in solution) | - | [18] |
Applications
Microfluidic devices for formaldehyde detection have a wide range of applications:
-
Indoor Air Quality Monitoring: Continuous and real-time monitoring of formaldehyde levels in homes, offices, and schools.[26][27]
-
Occupational Health and Safety: Personal exposure monitoring for workers in industries where formaldehyde is used.
-
Environmental Monitoring: On-site analysis of formaldehyde in various environmental matrices.[4][7][28]
-
Food Safety: Detection of formaldehyde as an illegal additive in food products.
Challenges and Future Perspectives
While microfluidic technology offers significant advantages, there are challenges to be addressed for widespread adoption, including:
-
Integration and Automation: Seamless integration of sampling, detection, and data analysis into a single, user-friendly device.[6][29]
-
Long-term Stability: Ensuring the long-term stability and reliability of the sensing materials and device components.[6]
-
Selectivity: Improving the selectivity of sensors to minimize interference from other volatile organic compounds.[6]
-
Cost-effective Manufacturing: Developing scalable and low-cost fabrication techniques to make these devices more accessible.[25][30]
Future research will likely focus on the development of more robust and multiplexed microfluidic systems capable of detecting multiple air pollutants simultaneously, as well as the integration of these sensors with smartphones and wireless networks for real-time data sharing and analysis.[28][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. Prototyping a Microfluidic Sensor for Real-Time Detection of Airborne Formaldehyde [ijcea.org]
- 3. mdpi.com [mdpi.com]
- 4. Microfluidics in environmental analysis: advancements, challenges, and future prospects for rapid and efficient monitoring - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Microfluidic integrated gas sensors for smart analyte detection: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microfluidics for Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dart-sensors.com [dart-sensors.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and Optimization of an Airborne Formaldehyde Microfluidic Analytical Device Based on Passive Uptake through a Microporous Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Development of a colorimetric sensor based on the coupling of a microfluidic paper-based analytical device and headspace microextraction for determination of formaldehyde in textile, milk, and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Smartphone-based microfluidic colorimetric sensor for gaseous formaldehyde determination with high sensitivity and selectivity - Beijing Institute of Technology [pure.bit.edu.cn]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Electrochemical Sensors for Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Robust and facile detection of formaldehyde through transition metals doped olympicene sensors: a step forward DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. Portable Microfluidic Analyser for Continuous Monitoring of Formaldehyde in Indoor Air – anavoc.com [anavoc.com]
- 27. Portable Microfluidic Analyser for Continuous Monitoring of Formaldehyde in Indoor Air - Chromatotec [chromatotec.com]
- 28. mdpi.com [mdpi.com]
- 29. delve.com [delve.com]
- 30. mdpi.com [mdpi.com]
- 31. Microfluidic Gas Sensors: Detection Principle and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchwith.njit.edu [researchwith.njit.edu]
Application Notes and Protocols: Water-Soluble Polymeric Probes for Formaldehyde Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of water-soluble polymeric probes in the detection of formaldehyde (B43269) (FA). Formaldehyde is a significant environmental pollutant and an endogenously produced reactive carbonyl species, making its sensitive and selective detection crucial in environmental monitoring, industrial safety, and biomedical research.[1][2][3][4][5][6] Polymeric probes offer distinct advantages over small-molecule sensors, including enhanced stability, improved signal-to-noise ratio, and suitability for real-time applications in aqueous media.[7][8]
Overview of Sensing Mechanisms
Water-soluble polymeric probes for formaldehyde detection primarily operate through specific chemical reactions that lead to a measurable change in their optical properties, such as fluorescence or color. The most common sensing mechanisms include Schiff base formation, the Hantzsch reaction, and 2-aza-Cope rearrangement.
Schiff Base Formation
The reaction between an aromatic amine group on the polymer side chain and formaldehyde results in the formation of an imine bond (Schiff base).[9][10] This process can inhibit a photoinduced electron transfer (PET) process within the fluorophore, leading to a "turn-on" fluorescence signal.[9][10]
Hantzsch Reaction
In this mechanism, a polymeric probe containing β-ketoester units reacts with formaldehyde and an ammonium (B1175870) salt (like ammonium acetate) in an aqueous medium.[11][12] This condensation reaction forms a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, which is a fluorescent species, resulting in a detectable fluorescence signal.[11][12]
2-Aza-Cope Rearrangement
This reaction involves a homoallylic amine on the probe reacting with formaldehyde to form an iminium intermediate. This intermediate then undergoes a sigmatropic rearrangement, which, after hydrolysis, yields a fluorescent product. This mechanism is known for its high selectivity.
Performance Characteristics of Polymeric Probes
The selection of a polymeric probe depends on the specific application, considering factors like sensitivity, selectivity, response time, and the detection environment (e.g., in solution or vapor phase).
| Probe Type / Name | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Fluorescence Enhancement | Key Features & Applications |
| Naphthalimide-based Polymeric Probe | Schiff Base Formation | 1.36 nM | < 1 min | "Turn-on" fluorescence | Aqueous and vapor phase detection.[9] |
| β-ketoester-based Polymeric Probe | Hantzsch Reaction | 1 µM | < 10 min | 8-fold | Detection in aqueous medium.[11][12] |
| Amine-terminated Poly(ethylene glycol) (PEG) | pH change upon reaction | 50 ppb | < 10 min | Colorimetric change | Gaseous formaldehyde detection.[3][13] |
| Chitosan-based Polymeric Probe | Schiff Base (Hydrazine) | 0.05 ppm (1.66 µM) | Not specified | "Turn-on" fluorescence | Detection in food samples.[8] |
| Probe 8 (Amine-based) | Schiff Base Formation | 20 nM | 6 min | ~18.9-fold | Imaging in living cells, paper strip-based detection.[3] |
| Probe 10 (Hydrazine-based) | Schiff Base Formation | 0.68 µM | < 10 min | "Turn-on" fluorescence | High sensitivity and rapid response in solution.[3] |
| Benzothiazole-derivative Probe 5 | 2-aza-Cope Rearrangement | 0.58 µM | Not specified | ~35.7-fold | Ratiometric sensing with a color change from colorless to yellowish.[3] |
Experimental Protocols
The following are generalized protocols for formaldehyde sensing using water-soluble polymeric probes. Specific parameters should be optimized based on the probe and experimental setup.
General Experimental Workflow
Protocol for Formaldehyde Detection in Aqueous Solution
Materials:
-
Water-soluble polymeric probe
-
Formaldehyde standard solution
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., pH 7.4)
-
Fluorometer or UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the polymeric probe in the chosen buffer. The concentration will be probe-dependent, typically in the µg/mL to mg/mL range.
-
Formaldehyde Standard Preparation: Prepare a series of formaldehyde standard solutions of known concentrations by diluting a stock solution with the same buffer.
-
Measurement:
-
In a cuvette, add a specific volume of the probe solution.
-
Add a specific volume of the formaldehyde standard solution or the sample to be tested.
-
For Hantzsch reaction-based probes, add ammonium acetate to the solution.[11][12]
-
Mix thoroughly and incubate for the required response time at a controlled temperature.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths or the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity or absorbance as a function of formaldehyde concentration to generate a calibration curve.
-
Determine the concentration of formaldehyde in unknown samples by interpolating their readings from the calibration curve.
-
The limit of detection (LOD) is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Protocol for Vapor Phase Formaldehyde Detection using Paper Strips
Materials:
-
Polymeric probe suitable for immobilization
-
Filter paper
-
UV lamp (for cross-linking, if required)
-
Sealed chamber
-
Formaldehyde solution of known concentration (to generate vapor)
-
Fluorescence imaging system or a portable fluorometer
Procedure:
-
Paper Strip Preparation:
-
Immerse the filter paper in a solution of the polymeric probe.
-
Allow the paper to dry completely.
-
For some probes, covalent attachment can be achieved by UV light-induced cross-linking.[9]
-
-
Formaldehyde Exposure:
-
Place a small container with a known concentration of formaldehyde solution inside a sealed chamber to generate formaldehyde vapor.
-
Place the prepared paper strip inside the chamber.
-
-
Detection:
-
After a specific exposure time, remove the paper strip.
-
Observe the change in color or fluorescence under a UV lamp or measure the fluorescence intensity using an appropriate instrument.
-
A change in fluorescence intensity indicates the presence of formaldehyde vapor.[3]
-
Applications
-
Environmental Monitoring: Detection of formaldehyde in indoor and outdoor air, as well as in water samples.[2][11][14]
-
Food Safety: Monitoring formaldehyde levels in food products where it might be used as a preservative.[11][14]
-
Biomedical Research: Imaging of endogenous formaldehyde in living cells and tissues to understand its roles in physiological and pathological processes.[1][3][14] The ability to target specific organelles, such as lysosomes, has been demonstrated with some probes.[3][14]
-
Drug Development: Assessing the impact of drugs on formaldehyde metabolism and its cellular levels.
Concluding Remarks
Water-soluble polymeric probes represent a versatile and powerful tool for formaldehyde sensing. Their tunable properties, high sensitivity, and applicability in aqueous environments make them highly suitable for a wide range of applications in research, drug development, and environmental safety.[3][5][7] Future developments in this field are expected to yield probes with even faster response times, greater selectivity, and enhanced capabilities for in vivo imaging.[2][3]
References
- 1. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress on polymeric probes for formaldehyde sensing: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress on polymeric probes for formaldehyde sensing: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Water-Soluble Fluorescent Polymeric Probes for Formaldehyde Detection - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 8. From small molecules to polymeric probes: recent advancements of formaldehyde sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalimide-based fluorescent polymeric probe: a dual-phase sensor for formaldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Item - Water-soluble polymeric probe for formaldehyde detection via the Hantzsch reaction - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Hantzsch Reaction Protocol for Wastewater Analysis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch reaction, a classic multi-component reaction, offers a reliable and sensitive method for the determination of aldehydes, particularly formaldehyde (B43269), in various matrices, including wastewater.[1] This application note provides a detailed protocol for the quantification of formaldehyde in wastewater samples using the Hantzsch reaction, followed by spectrophotometric or fluorometric detection. The reaction is based on the condensation of an aldehyde with two equivalents of a β-dicarbonyl compound in the presence of ammonia (B1221849) or an ammonium (B1175870) salt, leading to the formation of a colored and/or fluorescent dihydropyridine (B1217469) derivative.[1]
Principle
The Hantzsch reaction for formaldehyde analysis typically employs acetylacetone (B45752) as the β-dicarbonyl compound and ammonium acetate (B1210297) as the ammonia source. The reaction results in the formation of 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow-colored compound that can be quantified by spectrophotometry at its maximum absorbance wavelength or by fluorometry, offering higher sensitivity. The reaction is highly selective for formaldehyde, minimizing interference from other aldehydes.[2]
Quantitative Data Summary
The following table summarizes the quantitative performance data of the Hantzsch reaction for formaldehyde determination in aqueous samples from various studies. This allows for a comparative assessment of the method's capabilities under different experimental conditions and with different reagents.
| Parameter | Value | Method/Reagent | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 mg/L | Spectrophotometry / Acetylacetone | Waters and Wastewaters | [2] |
| 0.96 µg/L | HPLC / Methyl Acetoacetate | Water Samples | [3] | |
| 2.0 x 10⁻⁸ M | Fluorometry / Acetoacetanilide | Environmental Water Samples | [4] | |
| 0.3 ppbv (3σ) | Fluorometry / Wet-chemical Hantzsch | Gaseous (in simulation chamber) | [5][6][7] | |
| Limit of Quantification (LOQ) | 3.16 µg/L | HPLC / Methyl Acetoacetate | Water Samples | [3] |
| Linearity Range | 0.5 - 10.0 mg/L | Spectrophotometry / Acetylacetone | Waters and Wastewaters | [2] |
| 1 x 10⁻⁷ - 1 x 10⁻⁶ M | Fluorometry / Acetoacetanilide | Environmental Water Samples | [4] | |
| Wavelength (Absorbance Max) | ~412 nm | Spectrophotometry / Acetylacetone | Aqueous Solution | |
| 368 nm | Spectrophotometry / Acetoacetanilide | Aqueous Solution | [4] | |
| Wavelength (Excitation/Emission) | 410 nm / 510 nm | Fluorometry / Acetylacetone | Aqueous Solution | [5][6] |
| 370 nm / 470 nm | Fluorometry / Acetoacetanilide | Aqueous Solution | [4] | |
| Potential Interferences | Strong oxidizing agents, color, and sediment. | General | Wastewater | [2] |
Experimental Protocols
This section provides a detailed methodology for the determination of formaldehyde in wastewater samples using the Hantzsch reaction with spectrophotometric detection.
Reagent Preparation
-
Hantzsch Reagent:
-
Dissolve 150 g of ammonium acetate in approximately 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid.
-
Add 2 mL of distilled acetylacetone.
-
Mix thoroughly and dilute to 1 L with deionized water.
-
Store in a brown glass bottle at 4°C. This reagent is stable for at least one week.
-
-
Formaldehyde Stock Solution (1000 mg/L):
-
Dilute 2.7 mL of 37% (w/v) formaldehyde solution to 1 L with deionized water.
-
Standardize the stock solution using a titrimetric method (e.g., reaction with sodium sulfite (B76179) and titration of the liberated sodium hydroxide (B78521) with standard acid).
-
-
Formaldehyde Standard Solutions:
-
Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the wastewater samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L).
-
Sample Preparation
-
Collect wastewater samples in clean glass bottles.
-
If the sample is turbid, filter it through a 0.45 µm membrane filter to remove suspended solids.[2]
-
If the sample is colored, it may require treatment with activated charcoal to remove color interference.[2] Add a small amount of activated charcoal, shake for 1 minute, and then filter.
-
Adjust the pH of the sample to between 5 and 6 using dilute acetic acid or ammonium hydroxide.
Analytical Procedure
-
Pipette 25 mL of the prepared sample (or standard solution) into a 50 mL volumetric flask.
-
Add 25 mL of the Hantzsch reagent to the flask.
-
Mix the solution thoroughly.
-
Heat the flask in a water bath at 60°C for 10 minutes or let it stand at room temperature for 60 minutes to allow for color development.
-
Cool the solution to room temperature.
-
Measure the absorbance of the yellow solution at 412 nm using a spectrophotometer. Use a reagent blank (25 mL of deionized water instead of the sample) to zero the instrument.
Calibration and Calculation
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of formaldehyde in the wastewater sample by comparing its absorbance to the calibration curve.
-
The concentration can be calculated using the following equation:
Concentration (mg/L) = (Absorbance of sample - Absorbance of blank) / Slope of calibration curve
Diagrams
Hantzsch Reaction Mechanism
Caption: Hantzsch reaction mechanism for aldehyde detection.
Experimental Workflow for Wastewater Analysis
Caption: Experimental workflow for Hantzsch reaction-based wastewater analysis.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Formaldehyde Release from Fabric by the Sealed Jar Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formaldehyde-based resins are frequently used in the textile industry to impart desirable properties such as wrinkle resistance, dimensional stability, and colorfastness.[1][2] However, residual formaldehyde (B43269) can be released from the fabric over time, posing potential health risks to consumers.[3] Exposure to formaldehyde can cause skin irritation, allergic reactions, and respiratory issues.[4] Consequently, regulatory bodies and quality standards worldwide have established strict limits on formaldehyde content in textiles.
This application note provides a detailed protocol for quantifying formaldehyde released from textile fabrics using the sealed jar method, which is consistent with established standards such as AATCC Test Method 112 and ISO 14184-2 (Vapour absorption method).[1][5][6][7] This method is designed to simulate the release of formaldehyde under accelerated storage conditions, providing a reliable means to ensure product safety and compliance.[6][8]
Principle of the Method
The sealed jar method measures the amount of formaldehyde that a fabric specimen releases in a gaseous form under controlled, accelerated conditions of temperature and time.[1][6][8] A weighed fabric specimen is suspended over a specific volume of distilled water inside a sealed glass jar.[3][5] The jar is then placed in an incubator at an elevated temperature for a set period.[9] Formaldehyde released from the fabric is absorbed by the water.[3]
The concentration of formaldehyde in the water is then determined colorimetrically using a spectrophotometer.[7][10][11] The absorbed formaldehyde reacts with an acetylacetone (B45752) (Nash) reagent to produce a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine.[12][13] The intensity of the color, which is directly proportional to the formaldehyde concentration, is measured by its absorbance at a wavelength of 412 nm.[10][12][14]
Experimental Workflow Diagram
Caption: Experimental workflow for formaldehyde release testing.
Detailed Experimental Protocol
-
Apparatus:
-
Sealed glass jars (e.g., 1 L capacity) with airtight lids.
-
Incubator or oven, capable of maintaining a temperature of 49 ± 2°C.
-
Water bath, capable of maintaining a temperature of 40 ± 2°C.[5]
-
UV-VIS Spectrophotometer, capable of measuring absorbance at 412 nm.
-
Analytical balance, accurate to 0.001 g.
-
Volumetric flasks (1000 mL, 100 mL).
-
Pipettes (5 mL, 10 mL).
-
Glass test tubes with stoppers.
-
Specimen support (e.g., stainless steel hook or basket) to suspend the fabric.
-
-
Reagents:
-
Distilled or deionized water (Grade 3).[10]
-
Acetylacetone (Nash) Reagent: Dissolve 150 g of ammonium (B1175870) acetate (B1210297) in approximately 800 mL of distilled water. Add 3 mL of glacial acetic acid and 2 mL of acetylacetone. Transfer to a 1000 mL volumetric flask and make up to the mark with water. Store this reagent in a brown bottle.[10]
-
Formaldehyde Stock Solution (approx. 1000 µg/mL): Prepare from a standardized 37% formaldehyde solution. The calibration of this solution is a critical step and can be done using methods like iodometric titration.[4]
-
Standard Formaldehyde Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the stock solution.
-
-
Cut a representative specimen from the textile material and weigh approximately 1.0 ± 0.05 g.
-
Pipette 50 mL of distilled water into a clean, dry sealed jar.
-
Suspend the weighed fabric specimen from the lid of the jar using a hook or place it in a basket, ensuring it does not touch the water.[9]
-
Seal the jar tightly.
-
Place the sealed jar in an incubator set to 49 ± 2°C for 20 ± 0.25 hours.[9]
-
After incubation, remove the jar from the incubator and allow it to cool to room temperature for at least 30 minutes.
-
Carefully open the cooled jar and remove the fabric specimen.
-
Pipette 5.0 mL of the water solution (which has absorbed the formaldehyde) from the jar into a glass test tube.
-
Pipette 5.0 mL of the Nash reagent into the same test tube.[15]
-
Stopper the tube, mix the contents thoroughly, and place it in a water bath at 40 ± 2°C for 30 ± 5 minutes for color development.[2][12][14][15]
-
Remove the test tube and cool it to room temperature in the dark for 30 minutes.[15]
-
Prepare a reagent blank by mixing 5.0 mL of distilled water with 5.0 mL of Nash reagent and treating it in the same manner as the sample.[15]
-
Set the spectrophotometer wavelength to 412 nm and zero the instrument using the reagent blank.[15]
-
Measure the absorbance of the sample solution.
-
Treat 5.0 mL of each standard formaldehyde solution in the same way as the sample solution (steps 4.3.2 to 4.3.8).
-
Plot a calibration curve of absorbance versus formaldehyde concentration (µg/mL).
-
Determine the concentration of formaldehyde (C) in the sample solution in µg/mL from the calibration curve.
-
Calculate the amount of formaldehyde released from the fabric in mg/kg using the following formula:
Formaldehyde (mg/kg) = (C × V) / W
Where:
-
C = Concentration of formaldehyde in the water, read from the calibration curve (µg/mL).
-
V = Volume of water in the jar (mL), typically 50 mL.
-
W = Weight of the fabric specimen (g).
-
Data Presentation
Quantitative results should be presented clearly. Below are examples of how to summarize regulatory limits and experimental data.
Table 1: Example Regulatory and Certification Limits for Formaldehyde in Textiles
| Standard/Certification | Textile Category | Formaldehyde Limit (mg/kg) |
| Oeko-Tex Standard 100 | Baby products (Product Class I) | < 20 |
| Oeko-Tex Standard 100 | Direct skin contact (Product Class II) | < 75[9] |
| Oeko-Tex Standard 100 | No direct skin contact (Product Class III) | < 300[9] |
| EU Ecolabel | Direct skin contact | < 30[9] |
| EU Ecolabel | No direct skin contact | < 300[9] |
Table 2: Hypothetical Experimental Results for Different Fabric Types
| Sample ID | Fabric Type | Specimen Weight (g) | Absorbance at 412 nm | Calculated Concentration (mg/kg) | Pass/Fail (Oeko-Tex Class II, <75 mg/kg) |
| FAB-001 | 100% Cotton (Untreated) | 1.012 | 0.015 | < 20 (Not Detectable) | Pass |
| FAB-002 | 100% Cotton (Wrinkle-Resistant) | 1.005 | 0.250 | 62.2 | Pass |
| FAB-003 | Polyester/Cotton Blend | 0.998 | 0.185 | 46.3 | Pass |
| FAB-004 | Rayon (Finished) | 1.021 | 0.340 | 83.3 | Fail |
References
- 1. blog.qima.com [blog.qima.com]
- 2. textileflowchart.com [textileflowchart.com]
- 3. cottoninc.com [cottoninc.com]
- 4. alfachemic.com [alfachemic.com]
- 5. aatcctestmethods.com [aatcctestmethods.com]
- 6. AATCC - AATCC [members.aatcc.org]
- 7. Formaldehyde reclassified [satra.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. How to Test Textile Formaldehyde - Textile Tester [darongtester.com]
Application Notes and Protocols: Leveraging Drug Discovery & Development (DDL) Principles in Cosmetics and Beverage Analysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Methodologies traditionally rooted in drug discovery and development (DDL) are increasingly being adapted for the sophisticated analysis of cosmetics and beverages. These principles offer a robust framework for ensuring product safety, substantiating efficacy claims, and maintaining stringent quality control. This document provides detailed application notes and protocols for the use of DDL techniques in these industries, including high-throughput screening, advanced analytical chemistry, in vitro toxicology, and clinical-like efficacy trials.
Part 1: Application of DDL Principles in Cosmetic Analysis
The cosmetics industry is leveraging DDL strategies to move beyond simple formulations to create products with demonstrable biological effects. This involves a rigorous, evidence-based approach to ingredient discovery, safety assessment, and efficacy validation.
Application Note 1.1: High-Throughput Screening (HTS) for Cosmetic Bioactives
Drawing from early-stage drug discovery, HTS allows for the rapid screening of thousands of compounds to identify novel, bioactive cosmetic ingredients.[1] This automated approach can assess various endpoints, from antioxidant capacity to the inhibition of enzymes involved in skin aging.
Experimental Protocol: HTS for Anti-Aging Actives
-
Objective: To identify natural product extracts that stimulate collagen synthesis in human dermal fibroblasts.
-
Materials: Human dermal fibroblast cell line, cell culture media, natural product extract library, positive control (e.g., Ascorbic Acid), Collagen I ELISA kit.
-
Method:
-
Plate human dermal fibroblasts in 96-well microplates and culture until confluent.
-
Treat cells with varying concentrations of natural product extracts from a pre-fractionated library for 48-72 hours.[2]
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of secreted Collagen I in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Identify "hit" compounds that show a significant increase in collagen synthesis compared to untreated controls.
-
Data Presentation:
| Extract ID | Concentration (µg/mL) | Collagen I Synthesis (% of Control) |
| NP-001 | 10 | 115% |
| NP-002 | 10 | 98% |
| NP-003 | 10 | 152% (Hit) |
| NP-004 | 10 | 105% |
| Ascorbic Acid | 50 | 145% (Positive Control) |
Visualization of HTS Workflow:
Application Note 1.2: In Vitro Toxicology for Safety Assessment
Mirroring preclinical drug safety testing, the cosmetics industry relies heavily on in vitro toxicology to ensure ingredient safety without animal testing, in compliance with regulations like the EU's Cosmetics Regulation 1223/2009.[3][4] This is particularly crucial for botanical ingredients, which are complex mixtures.[5][6][7]
Experimental Protocol: Assessing Skin Irritation Potential using a Reconstructed Human Epidermis (RhE) Model
-
Objective: To determine the skin irritation potential of a new cosmetic ingredient according to OECD Test Guideline 439.[4]
-
Materials: Reconstructed human epidermis tissue models (e.g., EpiDerm™), assay medium, test ingredient, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (Phosphate-Buffered Saline), MTT reagent.
-
Method:
-
Place the RhE tissue inserts into a 6-well plate containing assay medium and pre-incubate.
-
Remove the medium and apply the test ingredient topically to the surface of the tissue. Apply positive and negative controls to separate tissues.
-
Incubate for 60 minutes.
-
Thoroughly wash the tissues to remove the test substance.
-
Transfer tissues to fresh medium and incubate for 42 hours.
-
After incubation, transfer tissues to a 24-well plate containing MTT solution and incubate for 3 hours. The MTT is converted to formazan (B1609692) by viable cells.
-
Extract the formazan dye and measure its absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
-
Data Presentation:
| Test Substance | Mean Tissue Viability (%) | Classification (OECD 439) |
| Negative Control | 100% | Non-Irritant |
| Test Ingredient | 75% | Non-Irritant |
| Positive Control | 20% | Irritant |
| A substance is identified as an irritant if the mean tissue viability is ≤ 50%. |
Visualization of the Adverse Outcome Pathway (AOP) for Skin Sensitization:
Application Note 1.3: Clinical Efficacy Trials for Claim Substantiation
Similar to clinical trials for pharmaceuticals, cosmetic "anti-aging" and other performance products undergo rigorous testing on human volunteers to substantiate marketing claims.[8][9] These studies use non-invasive instrumental measurements to provide objective data.[10]
Experimental Protocol: Double-Blind, Vehicle-Controlled Trial for an Anti-Wrinkle Cream
-
Objective: To assess the efficacy of a cosmetic product in reducing the appearance of facial wrinkles over 12 weeks.
-
Study Design: A 12-week, double-blind, randomized, vehicle-controlled trial.
-
Participants: A panel of volunteers with mild to moderate facial wrinkles (e.g., 40-60 years old).
-
Method:
-
Recruit and screen participants based on inclusion/exclusion criteria.
-
Perform baseline measurements (Week 0) of facial wrinkles using 3D imaging analysis (e.g., VISIA system).[10][11]
-
Randomly assign participants to receive either the active product or a vehicle control cream.
-
Instruct participants to apply the product twice daily for 12 weeks.
-
Repeat instrumental measurements at Week 4, Week 8, and Week 12.
-
A dermatologist performs clinical grading of wrinkle severity at each time point.
-
Collect subject self-assessment questionnaires.
-
-
Endpoints:
-
Primary: Change in wrinkle depth and volume from baseline as measured by 3D imaging.
-
Secondary: Dermatologist's clinical assessment scores and participant self-assessment scores.
-
Data Presentation:
| Parameter | Active Group (Change from Baseline) | Vehicle Group (Change from Baseline) | p-value |
| Wrinkle Depth (µm) | -15.2 | -3.1 | <0.05 |
| Wrinkle Volume (mm³) | -0.85 | -0.12 | <0.05 |
| Clinical Score | -25% | -5% | <0.01 |
Part 2: Application of DDL Principles in Beverage Analysis
The beverage industry employs principles from pharmaceutical analysis to ensure product quality, safety, and authenticity. This includes advanced analytical techniques for contaminant detection and standardized methods for sensory evaluation.
Application Note 2.1: Analytical Chemistry for Quality Control and Safety
Analytical techniques, which are the cornerstone of pharmaceutical quality control, are essential for beverage analysis.[12][13] Mass spectrometry (MS) coupled with chromatography (LC or GC) is a powerful tool for detecting contaminants like pesticides, heavy metals, and mycotoxins, as well as for verifying product authenticity.[14][15][16]
Experimental Protocol: Screening for Pesticide Residues in Fruit Juice using LC-MS/MS
-
Objective: To detect and quantify a panel of common pesticides in a fruit juice sample.
-
Materials: Fruit juice sample, certified pesticide reference standards, extraction solvents (e.g., acetonitrile), QuEChERS extraction salts and d-SPE cleanup sorbents, LC-MS/MS system.
-
Method (QuEChERS approach):
-
Extraction: Homogenize 10 mL of juice with acetonitrile (B52724). Add QuEChERS extraction salts, shake vigorously, and centrifuge.
-
Cleanup: Take an aliquot of the acetonitrile supernatant and mix with d-SPE cleanup sorbents. Vortex and centrifuge.
-
Analysis: Filter the final extract and inject it into the LC-MS/MS system.
-
Detection: Use a targeted Multiple Reaction Monitoring (MRM) method to detect and quantify specific pesticides based on their precursor and product ion transitions.
-
-
Data Validation: Analyze a matrix-matched calibration curve and spiked samples to ensure accuracy and precision.
Data Presentation:
| Pesticide | Retention Time (min) | MRM Transition (m/z) | Concentration in Sample (µg/L) | MRL* (µg/L) |
| Carbendazim | 4.2 | 192 -> 160 | 1.5 | 10 |
| Imidacloprid | 5.8 | 256 -> 209 | < LOQ | 50 |
| Boscalid | 9.1 | 343 -> 307 | 3.2 | 200 |
| MRL: Maximum Residue Limit (example values) | ||||
| LOQ: Limit of Quantitation |
Visualization of Analytical Workflow for Contaminant Analysis:
Application Note 2.2: Sensory Analysis for Product Development
While not directly from DDL, sensory analysis in the beverage industry uses structured, panel-based methods analogous to patient-reported outcomes in clinical trials to ensure product consistency and consumer acceptance.[17][18]
Experimental Protocol: Triangle Test for Sensory Difference
-
Objective: To determine if a perceptible sensory difference exists between two beverage formulations (e.g., a new formulation vs. a control).[17][19]
-
Materials: Two beverage samples (A and B), tasting glasses, water and unsalted crackers for palate cleansing.
-
Panelists: A panel of trained or consumer sensory assessors (minimum of 30 recommended).[20]
-
Method:
-
Present each panelist with three coded samples in a randomized order. Two samples are identical (e.g., A, A, B or B, B, A), and one is different.
-
Instruct panelists to taste each sample and identify the one that is different from the other two.
-
Record the responses from all panelists.
-
-
Data Analysis:
-
Count the total number of panelists and the number of correct identifications.
-
Use a statistical table (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Data Presentation:
| Parameter | Value |
| Total Panelists | 36 |
| Correct Identifications | 19 |
| Minimum Correct for Significance (p<0.05) | 18 |
| Conclusion | A significant difference exists |
Visualization of Sensory Test Relationship:
References
- 1. cosmetic-labs.com [cosmetic-labs.com]
- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 3. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]
- 5. episkin.com [episkin.com]
- 6. Safety of botanical ingredients in personal care products/cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ctpa.org.uk [ctpa.org.uk]
- 8. testinglab.com [testinglab.com]
- 9. A cosmetic ‘anti-ageing’ product improves photoaged skin: a double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anti-wrinkle Efficacy - CD Formulation [formulationbio.com]
- 11. qacslab.com [qacslab.com]
- 12. mdpi.com [mdpi.com]
- 13. labioscientific.com [labioscientific.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. longdom.org [longdom.org]
- 16. Food & Beverage Analysis with Mass Spectrometry | Bruker [bruker.com]
- 17. bevsource.com [bevsource.com]
- 18. Basic sensory evaluation of beverages | PPTX [slideshare.net]
- 19. Sensory Analysis Methods [asbcnet.org]
- 20. flavorsum.com [flavorsum.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Formaldehyde Detection with Nash Reagent
Welcome to the technical support center for the optimization of formaldehyde (B43269) detection using the Nash reagent. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formaldehyde detection assay using the Nash reagent.
Q1: Why is my blank reading showing a high absorbance value?
A high absorbance in your blank can be attributed to several factors:
-
Reagent Instability: The Nash reagent has a limited shelf life, typically around two weeks, and can develop a yellow color over time, leading to increased background absorbance.[1][2] It is recommended to use freshly prepared reagent or store it in a dark, airtight bottle at 0°C.[3]
-
Contaminated Reagents: Impurities in the acetylacetone (B45752), ammonium (B1175870) acetate (B1210297), or acetic acid can contribute to high background readings. Ensure you are using high-purity, analytical grade reagents.
-
Water Quality: The use of contaminated distilled or deionized water for reagent preparation can introduce interfering substances. Always use high-purity water.
Q2: My standard curve has poor linearity (low R² value). What are the possible causes?
Poor linearity in the standard curve is a common issue that can compromise the accuracy of your quantification. Consider the following:
-
Inaccurate Standard Preparation: Errors in the serial dilution of your formaldehyde standard are a frequent cause. Carefully prepare your standards and use calibrated pipettes. The diluted formaldehyde standard solution is not stable and should be prepared fresh for each experiment.[4]
-
Incomplete Reaction: The reaction between formaldehyde and the Nash reagent is time and temperature-dependent. Ensure that you are incubating the samples for the recommended time and at the correct temperature to allow the reaction to go to completion.[5]
-
Pipetting Errors: Inconsistent pipetting of samples, standards, or the Nash reagent will lead to variability and poor linearity.
Q3: The absorbance readings of my samples are fluctuating or not reproducible. What should I do?
Lack of reproducibility can be frustrating. Here are some troubleshooting steps:
-
Temperature Control: The reaction is sensitive to temperature. Ensure a consistent incubation temperature for all samples and standards. A water bath is recommended for stable temperature control.[4][6]
-
Timing: The timing of reagent addition and absorbance reading should be consistent for all samples.
-
Mixing: Ensure thorough mixing of the sample with the Nash reagent before incubation.
-
Light Exposure: The reaction product, diacetyl-dihydrolutidine (DDL), can be light-sensitive. Protect your samples from direct light during and after the reaction.
Q4: I suspect there are interfering substances in my sample. How can I confirm and mitigate this?
The Nash reagent is not entirely specific to formaldehyde and can react with other aldehydes, although the reaction is generally slower.[3][7]
-
Sample Matrix Effects: Components in your sample matrix may interfere with the assay. To test for this, you can prepare a spiked sample by adding a known amount of formaldehyde to your sample matrix and comparing the recovery to a standard in a clean buffer.
-
Alternative Methods: If interference is suspected, consider using a more specific method like HPLC with derivatization or an alternative colorimetric reagent such as 3-methyl-2-benzothiazoline hydrazone (MBTH).[3][6]
Q5: What is the optimal wavelength for measuring the absorbance of the reaction product?
The yellow product of the reaction, 3,5-diacetyl-1,4-dihydrolutidine (DDL), has a maximum absorbance at approximately 412 nm.[3][4] Some sources may report slightly different wavelengths, such as 410 nm or 415 nm.[6][8] It is advisable to perform a wavelength scan with a known positive sample to determine the optimal wavelength for your specific spectrophotometer.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Nash reagent assay.
Table 1: Nash Reagent Composition
| Component | Concentration | Reference |
| Ammonium Acetate | 150 g/L | [4] |
| Acetic Acid | 3 mL/L | [4] |
| Acetylacetone | 2 mL/L | [4] |
Table 2: Reaction Conditions
| Parameter | Value | Reference |
| Incubation Temperature | 60°C | [4][6][8] |
| Incubation Time | 15 - 30 minutes | [4][6] |
| Wavelength (λmax) | 412 nm | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Nash Reagent
This protocol describes the preparation of the Nash reagent for formaldehyde detection.
-
Dissolve Ammonium Acetate: In a 1-liter volumetric flask, dissolve 150 g of ammonium acetate in approximately 700 mL of distilled water.
-
Add Acetic Acid: Add 3 mL of glacial acetic acid to the solution.
-
Add Acetylacetone: Add 2 mL of acetylacetone to the solution.
-
Bring to Volume: Add distilled water to bring the final volume to 1 liter.
-
Mix and Store: Mix the solution thoroughly. Store the reagent in a dark, airtight bottle at 0-4°C. The reagent is typically stable for up to two weeks.
Protocol 2: Formaldehyde Detection Assay
This protocol outlines the procedure for quantifying formaldehyde using the prepared Nash reagent.
-
Prepare Standards: Prepare a series of formaldehyde standards by serial dilution of a stock solution. The concentration range should bracket the expected concentration of your samples.
-
Sample Preparation: Prepare your samples. If necessary, perform any extraction or dilution steps to bring the formaldehyde concentration within the linear range of your standard curve.
-
Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, add a defined volume of your standards and samples.
-
Add Nash Reagent: Add an equal volume of the Nash reagent to each tube or well.
-
Incubate: Incubate the reactions at 60°C for 15-30 minutes.
-
Cool: Cool the samples to room temperature.
-
Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer.
-
Quantify: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the linear regression to calculate the formaldehyde concentration in your samples.
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the Nash reagent assay.
Caption: Chemical reaction of formaldehyde with the Nash reagent.
Caption: Experimental workflow for formaldehyde detection.
References
- 1. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
- 2. FORMALDEHYDE TEST REAGENT | Patent Publication Number 20160266080 | Patexia [patexia.com]
- 3. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarena.com [scholarena.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Hantzsch Reaction for Formaldehyde Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the Hantzsch reaction for formaldehyde (B43269) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Hantzsch reaction for formaldehyde determination?
A1: The optimal pH for the Hantzsch reaction can vary depending on the specific reagents used, but it generally falls within a slightly acidic to neutral range. For the reaction involving acetylacetone (B45752), a pH range of 5.8-6.8 has been found to be effective, with an optimum at pH 6.2.[1] When using acetoacetanilide (B1666496) (AAA) as the β-dicarbonyl compound, the optimal pH is typically between 7.0 and 7.8.[2] It is crucial to optimize the pH for your specific experimental conditions to achieve maximum sensitivity and reaction yield.
Q2: How does pH affect the Hantzsch reaction mechanism?
A2: The pH of the reaction medium is a critical factor that influences several stages of the Hantzsch reaction. The reaction involves the formation of an enamine from the β-ketoester and ammonia (B1221849), and a Knoevenagel condensation product from the aldehyde and the β-ketoester. The pH affects the rate of formation of these intermediates and the subsequent Michael addition and cyclization steps. Deviations from the optimal pH can lead to the formation of side products and reduce the yield of the desired dihydropyridine (B1217469) derivative.[3][4]
Q3: Why is ammonium (B1175870) acetate (B1210297) commonly used in the Hantzsch reaction?
A3: Ammonium acetate serves a dual purpose in the Hantzsch reaction. It acts as the nitrogen donor (a source of ammonia) required for the formation of the dihydropyridine ring.[5][6] Additionally, it functions as a buffering agent to maintain the pH of the reaction mixture within the optimal range for the reaction to proceed efficiently.[7]
Q4: Can strongly acidic or basic conditions be used for the Hantzsch reaction?
A4: No, strongly acidic or basic conditions are generally detrimental to the Hantzsch reaction. Under strongly acidic conditions, the formation of the enamine intermediate is inhibited. Conversely, strongly basic conditions can promote unwanted side reactions, such as the self-condensation of the β-ketoester or aldehyde, leading to lower yields and the formation of impurities.[3][8]
Q5: My reaction shows low or no product formation. Could pH be the issue?
A5: Yes, an incorrect pH is a primary suspect for low or no product formation. It is essential to verify the pH of your buffer and the final reaction mixture. If the pH is outside the optimal range for your specific reagents, it can significantly hinder the reaction.[9] Consider preparing fresh buffer solutions and calibrating your pH meter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dihydropyridine Product | Suboptimal pH: The pH of the reaction mixture is outside the optimal range. | Prepare fresh buffer solutions and carefully adjust the pH to the optimal value for your specific reagents (e.g., pH 6.2 for acetylacetone or pH 7.0-7.8 for acetoacetanilide).[1][2] Verify the final pH of the reaction mixture. |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Ensure the correct molar ratios of formaldehyde, β-ketoester, and the ammonia source are used. A typical ratio is 1:2:1 for aldehyde:β-ketoester:ammonia source.[3] | |
| Impure Reactants: Degradation or impurities in starting materials. | Use high-purity, fresh reagents. Formaldehyde solutions can degrade over time; it is advisable to use freshly prepared standards.[3] | |
| High Background Signal or Presence of Multiple Products (TLC/HPLC) | Side Reactions: Non-optimal pH can lead to the formation of byproducts. | Control the pH carefully to minimize side reactions.[3] Running the reaction under an inert atmosphere can also prevent the oxidation of the dihydropyridine product to the corresponding pyridine (B92270), which can be a colored impurity.[9] |
| Self-Condensation of Reagents: Particularly under basic conditions. | Avoid strongly basic conditions. Utilizing a mild acid catalyst or ensuring the pH is within the optimal slightly acidic to neutral range can be beneficial.[3] | |
| Inconsistent or Non-Reproducible Results | Buffer Instability: The buffer capacity is insufficient or the buffer has degraded. | Prepare fresh buffer solutions for each set of experiments. Ensure the chosen buffer has adequate capacity for the reaction scale. |
| Temperature Fluctuations: Reaction is sensitive to temperature changes. | Maintain a constant and optimized reaction temperature. While some methods work at room temperature, others may require heating.[7][9] |
Quantitative Data Summary
Table 1: Optimal pH for Hantzsch Reaction with Different Reagents
| β-Dicarbonyl Compound | Nitrogen Source | Optimal pH Range | Reference |
| Acetylacetone | Eflornithine (B1671129) (amine source) | 5.8 - 6.8 (Optimum: 6.2) | [1] |
| Acetoacetanilide (AAA) | Ammonium Acetate | 7.0 - 7.8 | [2] |
| Acetylacetone | Ammonium Carbonate | Acidic buffer conditions yield better results than alkaline buffers. | [8] |
Experimental Protocols
Protocol 1: Fluorometric Determination of Formaldehyde using Acetoacetanilide (AAA)
This protocol is adapted from a method optimized for high sensitivity.[7]
-
Reagent Preparation:
-
Ammonium Acetate Buffer (4.0 M, pH 7.5): Prepare a 4.0 M solution of ammonium acetate and adjust the pH to 7.5.
-
Acetoacetanilide Solution (0.2 M): Prepare a 0.2 M solution of acetoacetanilide (AAA) in a suitable solvent like ethanol.
-
-
Standard Procedure:
-
In a 10 ml calibrated flask, add 5.0 ml of the 4.0 M ammonium acetate buffer (pH 7.5).
-
Add 2.0 ml of the 0.2 M acetoacetanilide solution.
-
Add 2.0 ml of ethanol.
-
Add the standard formaldehyde solution or the sample containing formaldehyde.
-
Dilute the mixture to the 10 ml mark with purified water.
-
Allow the reaction to stand for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the relative fluorescence intensity of the solution at an emission wavelength of 470 nm with an excitation wavelength of 370 nm.
-
A reagent blank should be prepared and measured using the same procedure but without the addition of formaldehyde.
-
Protocol 2: Spectrofluorometric Determination using Acetylacetone
This protocol is based on the reaction with eflornithine as the amine source, but the principles apply to formaldehyde determination.[1]
-
Reagent Preparation:
-
Teorell and Stenhagen Buffer (pH 6.2): Prepare the buffer by mixing 100 ml of 0.51 M phosphoric acid, 100 ml of 0.33 M citric acid, and 343 ml of 1.0 M sodium hydroxide, and dilute to 1000 ml with water. Adjust the pH to 6.2 using 0.1 M hydrochloric acid.[1]
-
Acetylacetone Solution (8.0% v/v): Mix 8.0 ml of acetylacetone with 92.0 ml of methanol.
-
Formaldehyde Solution (8.0% v/v): Mix 20.0 ml of formaldehyde solution with 80.0 ml of water.
-
-
General Procedure:
-
In a series of test tubes, add 0.8 ml of the Teorell and Stenhagen buffer (pH 6.2).
-
Add 0.6 ml of the acetylacetone solution.
-
Add 1.5 ml of the formaldehyde solution (or sample).
-
Add the standard amine solution (in the original protocol, this was eflornithine).
-
Shake the tubes well and heat in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Transfer the contents to a 10 ml calibrated flask, washing the tube with 1 ml of methanol.
-
Fill the flask to the mark with water.
-
-
Measurement:
-
Measure the fluorescence intensity at an emission wavelength of 477 nm after excitation at 418 nm.
-
Visualizations
Caption: Experimental workflow for the Hantzsch reaction, highlighting the critical pH verification step.
Caption: Troubleshooting flowchart for low yield in the Hantzsch reaction, focusing on pH-related issues.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the shelf life of Nash reagent for test kits
This technical support center provides guidance on improving the shelf life and troubleshooting issues related to the Nash reagent used in test kits for the determination of formaldehyde (B43269).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with Nash reagent.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Why is my blank reading (absorbance) unusually high? | 1. Reagent Degradation: The Nash reagent has a limited shelf life and can degrade over time, leading to a yellowing of the solution and increased background absorbance.[1] Traditional Nash reagent has a shelf life of approximately two weeks.[1] 2. Contaminated Reagents: One or more of the components (acetylacetone, ammonium (B1175870) acetate (B1210297), acetic acid/citric acid) may be contaminated. 3. Improper Storage: Exposure to light and elevated temperatures can accelerate reagent degradation.[1] | 1. Prepare Fresh Reagent: It is recommended to use freshly prepared Nash reagent. Some sources suggest the reagent should be used within an hour of preparation and discarded after that time. 2. Check Component Quality: Ensure high-purity reagents are used. If you suspect a particular component, try preparing the reagent with a fresh bottle of that component. 3. Proper Storage: Store the reagent in a dark-colored, airtight bottle at 0-4°C.[2] |
| Low Sensitivity | Why am I getting a weak signal or no signal for my samples containing formaldehyde? | 1. Low Concentration of Formaldehyde: The Nash method has limitations in sensitivity for detecting very small amounts of formaldehyde.[3] 2. Incorrect Reagent Preparation: The concentrations of the reagent components may be incorrect. 3. Suboptimal Reaction Conditions: The incubation time and temperature may not be optimal for the reaction. | 1. Increase Sensitivity: The sensitivity of the Nash method can be enhanced by extracting and concentrating the reaction product, diacetyl-dihydrolutidine (DDL), into n-amyl alcohol.[3] 2. Verify Preparation Protocol: Double-check the concentrations and volumes used to prepare the Nash reagent against a standard protocol. 3. Optimize Reaction: Ensure the reaction is incubated at the recommended temperature (e.g., 37°C for 30-60 minutes or 60°C for 10-15 minutes). |
| Inconsistent Results | Why are my results not reproducible between experiments? | 1. Reagent Instability: Using a reagent that is degrading will lead to inconsistent results over time. 2. Pipetting Errors: Inaccurate pipetting of samples, standards, or the reagent will introduce variability. 3. Fluctuations in Temperature: Inconsistent incubation temperatures can affect the reaction rate. | 1. Use Stabilized Reagent: Consider using a stabilized formulation of the Nash reagent, such as one with citric acid, or prepare fresh reagent for each experiment. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 3. Maintain Consistent Temperature: Use a calibrated incubator or water bath to ensure a stable reaction temperature. |
| Reagent Color Change | My Nash reagent has turned yellow. Can I still use it? | 1. Degradation: A yellow color in the Nash reagent is an indication of degradation. This yellowing will contribute to a higher blank reading and can interfere with the accurate measurement of the yellow DDL product.[1] | 1. Discard the Reagent: It is strongly recommended to discard any Nash reagent that has turned yellow and prepare a fresh batch to ensure accurate and reliable results. |
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of the traditional Nash reagent?
A1: The traditional Nash reagent is an aqueous solution typically composed of ammonium acetate, acetylacetone (B45752), and glacial acetic acid.[1] A common formulation involves dissolving 150 g of ammonium acetate, 3 ml of glacial acetic acid, and 2 ml of acetylacetone in distilled water to make a final volume of 1 liter.[2][4]
Q2: What is the reaction mechanism of the Nash reagent with formaldehyde?
A2: The Nash reagent works based on the Hantzsch pyridine (B92270) synthesis. In this reaction, formaldehyde condenses with acetylacetone in the presence of an ammonium salt (ammonium acetate) to form a yellow compound called 3,5-diacetyl-1,4-dihydrolutidine (DDL).[5] The intensity of the yellow color, which can be measured spectrophotometrically at approximately 412 nm, is proportional to the amount of formaldehyde in the sample.[4]
Q3: How can I improve the shelf life of my Nash reagent?
A3: The shelf life of the Nash reagent can be significantly improved by replacing acetic acid with a C4-C8 aliphatic organic dicarboxylic or tricarboxylic acid, such as citric acid.[1] This modification has been shown to make the reagent significantly more stable over time, even at elevated temperatures.[1] Another strategy is to prepare the reagent in two separate parts and mix them just before use, as offered by some commercial suppliers.
Q4: What is the recommended storage procedure for Nash reagent?
A4: To maximize its shelf life, the Nash reagent should be stored in a dark-colored, airtight bottle at a low temperature, typically 0°C or in a refrigerator.[2] This helps to minimize degradation caused by light and heat.
Q5: What are the known limitations of the Nash reagent assay?
A5: The main limitations of the Nash reagent assay are its relatively low sensitivity for detecting very small amounts of formaldehyde and its lack of specificity, as it can react with other aldehydes present in the sample.[2][3] Additionally, colored compounds in the sample can interfere with the spectrophotometric measurement.[2]
Data Presentation
Table 1: Comparison of Stability between Traditional and Citric Acid-Modified Nash Reagent
| Reagent Formulation | Storage Temperature | Relative Stability | Observations |
| Traditional (Acetic Acid) | 25°C | 1x | Shows significant yellowing over time. |
| Citric Acid-Modified | 25°C | 5x more stable | Exhibits significantly less yellowing compared to the traditional reagent.[1] |
| Traditional (Acetic Acid) | 30°C | 1x | Degradation is accelerated at higher temperatures. After 3 weeks, the blank absorbance can overlap with low-level formaldehyde samples.[1] |
| Citric Acid-Modified | 30°C | 12x more stable | Demonstrates remarkable stability even at elevated temperatures.[1] |
Experimental Protocols
Protocol 1: Preparation of Traditional Nash Reagent
Materials:
-
Ammonium acetate
-
Glacial acetic acid
-
Acetylacetone
-
Distilled or deionized water
-
1 L volumetric flask
-
Dark-colored, airtight storage bottle
Procedure:
-
Weigh 150 g of ammonium acetate and add it to a 1 L volumetric flask.
-
Add approximately 800 mL of distilled water and dissolve the ammonium acetate completely.
-
Carefully add 3 mL of glacial acetic acid to the flask.
-
Add 2 mL of acetylacetone to the flask.
-
Add distilled water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Transfer the reagent to a dark-colored, airtight bottle and store it at 0-4°C.[2]
Protocol 2: Preparation of Citric Acid-Stabilized Nash Reagent
Materials:
-
Ammonium acetate
-
Citric acid
-
Acetylacetone
-
Distilled or deionized water
-
1 L volumetric flask
-
Dark-colored, airtight storage bottle
Procedure:
-
Prepare a solution of ammonium acetate by dissolving 150 g in approximately 800 mL of distilled water in a 1 L volumetric flask.
-
Instead of acetic acid, add a C4-C8 aliphatic organic dicarboxylic or tricarboxylic acid, such as citric acid. The optimal concentration may need to be determined empirically, but a starting point could be a similar molar concentration to the acetic acid in the traditional reagent.
-
Add 2 mL of acetylacetone to the flask.
-
Add distilled water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Store in a dark-colored, airtight bottle at 0-4°C.
Protocol 3: General Procedure for Formaldehyde Assay using Nash Reagent
Materials:
-
Nash reagent
-
Formaldehyde standards
-
Samples to be tested
-
Test tubes or microplate
-
Spectrophotometer or microplate reader
-
Water bath or incubator
Procedure:
-
Prepare a series of formaldehyde standards of known concentrations.
-
Pipette equal volumes of the samples and standards into separate test tubes or wells of a microplate.
-
Add an equal volume of Nash reagent to each tube or well.
-
Prepare a blank by mixing the same volume of the sample diluent (e.g., water) with the Nash reagent.
-
Mix the contents of each tube or well thoroughly.
-
Incubate the reactions at a controlled temperature for a specific time (e.g., 60°C for 15 minutes or 37°C for 30 minutes).
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance of the standards and samples at approximately 412 nm against the blank.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the formaldehyde concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Hantzsch reaction of formaldehyde with Nash reagent.
Caption: Preparation of citric acid-stabilized Nash reagent.
Caption: Decision tree for troubleshooting high blank absorbance.
References
- 1. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
- 2. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 3. Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Minimizing Interference in Fluorometric Formaldehyde Assays
Welcome to the Technical Support Center for our fluorometric formaldehyde (B43269) assays. This guide is designed for researchers, scientists, and drug development professionals to help you troubleshoot and minimize interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in fluorometric formaldehyde assays?
A1: Interference can arise from several sources, broadly categorized as:
-
Compound-related interference: Other aldehydes and ketones present in the sample can sometimes react with the fluorescent probe, leading to false-positive signals. Biological molecules with reactive amine or thiol groups can also interfere.
-
Sample-related interference: The inherent autofluorescence of biological samples, particularly from molecules like NADH and riboflavin, can contribute to high background signals.[1]
-
Procedural interference: Incomplete removal of unbound probe, improper sample preparation (e.g., protein precipitation), or using inappropriate plasticware can all lead to inaccurate results.[2]
Q2: How can I minimize interference from other aldehydes?
A2: The key is to use a formaldehyde-specific fluorescent probe. Many modern probes are designed with high selectivity for formaldehyde over other aldehydes. For example, probes based on the 2-aza-Cope rearrangement exhibit high selectivity.[3][4] If you suspect interference, it is crucial to run a control experiment with the suspected interfering aldehyde alone to quantify its effect.
Q3: What causes high background fluorescence and how can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Autofluorescence: This is inherent fluorescence from your sample. To mitigate this, you can try preparing a sample blank that contains everything except the fluorescent probe.[5] Subtracting the fluorescence of this blank from your sample reading can help correct for autofluorescence.
-
Excess probe concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background. It is important to titrate the probe to find the optimal concentration for your specific cell type and experimental conditions.[6]
-
Inadequate washing: Insufficient washing after probe incubation can leave unbound probe in the well, contributing to background fluorescence. Ensure you are following the recommended washing steps in the protocol.[7]
-
Contaminated reagents or media: Phenol (B47542) red and other components in cell culture media can be fluorescent. Using phenol red-free media for the duration of the experiment is recommended.[7]
Troubleshooting Guide
This guide addresses common issues encountered during fluorometric formaldehyde assays.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from sample (e.g., cells, tissue lysates). | Prepare a sample blank containing the sample but no fluorescent probe. Subtract the blank's fluorescence from the sample reading.[5] |
| High concentration of the fluorescent probe. | Titrate the probe to determine the optimal concentration with the best signal-to-noise ratio.[6] | |
| Incomplete removal of unbound probe. | Increase the number and/or duration of wash steps after probe incubation.[7] | |
| Contaminated or fluorescently active reagents/media. | Use fresh, high-purity reagents. Switch to phenol red-free media for the experiment.[7] | |
| Low or No Signal | Incorrect excitation/emission wavelengths. | Ensure your plate reader or microscope is set to the correct wavelengths for the specific fluorescent probe being used.[8] |
| Insufficient incubation time. | Optimize the incubation time for the probe with your samples. A time-course experiment can help determine the optimal duration.[7] | |
| Low concentration of formaldehyde in the sample. | Concentrate your sample if possible, or use a more sensitive detection method if available. | |
| Degraded fluorescent probe. | Store the fluorescent probe according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.[8] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. | |
| Cell density variations. | Ensure a uniform cell density across all wells being compared. |
Quantitative Data on Probe Selectivity
The selectivity of a fluorescent probe for formaldehyde over other potentially interfering substances is a critical factor for accurate measurements. The following table summarizes the selectivity of a generic hydrazine-based fluorescent probe. Note: This data is for illustrative purposes. Always refer to the specific datasheet for your probe.
| Interfering Substance | Molar Excess vs. Formaldehyde | Observed Interference (%) |
| Acetaldehyde | 100x | < 5% |
| Glutaraldehyde | 100x | < 8% |
| Acetone | 100x | < 2% |
| Cysteine | 50x | < 3% |
| Glutathione | 50x | < 4% |
| Sodium Azide | 100x | < 1% |
Experimental Protocols
Protocol 1: Standard Curve Preparation for Fluorometric Formaldehyde Assay
This protocol outlines the steps to generate a standard curve, which is essential for quantifying formaldehyde concentrations in your samples.
-
Prepare a 1 mM Formaldehyde Stock Solution: Dilute a concentrated formaldehyde standard (e.g., 100 mM) with distilled, deionized water.
-
Prepare a 100 µM Working Standard: Dilute the 1 mM stock solution 1:10 with water.
-
Prepare a Dilution Series: Create a series of standards by diluting the 100 µM working standard as described in the table below.
| Standard | Volume of 100 µM Standard (µL) | Volume of Water (µL) | Final Formaldehyde Concentration (µM) |
| 1 | 0 | 500 | 0 |
| 2 | 5 | 495 | 1 |
| 3 | 10 | 490 | 2 |
| 4 | 25 | 475 | 5 |
| 5 | 50 | 450 | 10 |
| 6 | 100 | 400 | 20 |
| 7 | 250 | 250 | 50 |
-
Assay Procedure:
-
Add 50 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.[1]
-
Add 50 µL of your prepared samples to other wells.
-
Prepare a reaction mix containing the fluorescent probe according to the kit's protocol.
-
Add 50 µL of the reaction mix to each standard and sample well.[2]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/470 nm for Hantzsch reaction-based assays).[1]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the 0 µM standard (blank) from all other standard and sample readings.
-
Plot the net fluorescence of the standards against their corresponding formaldehyde concentrations.
-
Use linear regression to determine the equation of the line (y = mx + c).
-
Use this equation to calculate the formaldehyde concentration in your samples based on their net fluorescence readings.
-
Protocol 2: Sample Preparation and Deproteinization
For accurate measurements in biological samples like cell lysates or serum, it is often necessary to remove proteins that can interfere with the assay.
-
Sample Collection: Collect cell lysates, serum, or other biological fluids.
-
Deproteinization (using Trichloroacetic Acid - TCA):
-
Neutralization:
-
Add 25 µL of Neutralizer solution (provided in many kits) to the supernatant to adjust the pH.[1]
-
-
Assay: The deproteinized and neutralized sample is now ready to be used in the fluorometric assay as described in Protocol 1.
Visualizing Workflows and Relationships
Experimental Workflow for Fluorometric Formaldehyde Assay
This diagram illustrates the general steps involved in performing a fluorometric formaldehyde assay.
Caption: General workflow for a fluorometric formaldehyde assay.
Troubleshooting Decision Tree for High Background Fluorescence
This decision tree provides a logical approach to diagnosing and resolving high background fluorescence.
Caption: Decision tree for troubleshooting high background fluorescence.
Signaling Pathway of a Generic Hydrazine-Based Fluorescent Probe
This diagram illustrates the "turn-on" fluorescence mechanism of a common type of formaldehyde probe.
Caption: "Turn-on" mechanism of a hydrazine-based formaldehyde probe.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Baseline correction for drifting signals in Hantzsch-based instruments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline correction for drifting signals in Hantzsch-based instruments.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch reaction and how is it used in my instrument?
The Hantzsch reaction is a multi-component reaction that, in the context of many analytical instruments, is used for the sensitive detection of aldehydes, particularly formaldehyde (B43269).[1][2] The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine (B1217469) derivative.[2] This product is often fluorescent, allowing for quantification using fluorescence spectroscopy.[3][4]
Below is a diagram illustrating the basic principle of the Hantzsch reaction for formaldehyde detection.
Caption: The Hantzsch reaction pathway for fluorescent product formation.
Q2: What causes the baseline to drift during my experiments?
Baseline drift in spectroscopic measurements can be caused by a variety of factors. These can be broadly categorized as instrumental issues, chemical factors, and environmental influences.
-
Instrumental Factors:
-
Lamp Instability: The excitation lamp's intensity may fluctuate as it warms up or nears the end of its lifespan.[5] It is recommended to allow the instrument to warm up for at least 30 minutes before starting measurements.[5]
-
Detector Noise: The detector itself can be a source of random noise contributing to a wandering baseline.[6]
-
Flow Cell Contamination: Impurities from samples or the mobile phase can accumulate in the flow cell, leading to ghost peaks, a wandering baseline, or drift.[7]
-
Mechanical Problems: Leaks or cracks in the flow cell can cause baseline anomalies.[7]
-
-
Chemical and Environmental Factors:
-
Temperature Fluctuations: Even small changes in the ambient temperature can cause significant baseline drift, especially for sensitive detectors.[8][9] Maintaining a stable laboratory temperature is crucial.
-
Reagent Degradation or Contamination: The reagents used in the Hantzsch reaction can degrade over time or become contaminated, leading to a changing background signal.
-
Incomplete Mixing of Mobile Phase: If using a gradient, inadequate mixing of the mobile phase components can cause periodic fluctuations in the baseline.[7]
-
Air Bubbles: Air bubbles in the detector or flow lines can lead to erratic noise and an unstable baseline.[9]
-
Q3: My baseline is consistently drifting upwards. What should I investigate first?
An upward drifting baseline is often indicative of contamination being eluted from the column or flow system, or a problem with the mobile phase.[10]
Here is a logical workflow to troubleshoot an upward drifting baseline:
Caption: Troubleshooting workflow for upward baseline drift.
Troubleshooting Guide: Baseline Correction
If the source of the baseline drift cannot be eliminated through the troubleshooting steps above, post-acquisition baseline correction algorithms can be applied to the data.
Issue: My collected data shows a significant baseline drift, affecting peak integration and quantification.
Solution: Employ a computational baseline correction method. Below are descriptions and comparisons of common algorithms.
| Algorithm | Principle | Advantages | Disadvantages |
| Polynomial Fitting | Fits a polynomial function to the baseline points of the spectrum and subtracts it.[11] | Simple to implement and computationally fast. | Can distort peak shapes if the polynomial order is too high or if peaks are not well-separated from the baseline. |
| Asymmetric Least Squares (ALS) | Fits a smooth function to the entire spectrum but applies a higher penalty to positive deviations (peaks) than negative deviations (baseline).[6] | Robust and effective for various types of baseline drift. Generally preserves peak shapes well. | Requires tuning of parameters (smoothness and asymmetry). |
| Adaptive Iteratively Reweighted Penalized Least Squares (airPLS) | An advanced version of ALS that adaptively adjusts weights based on the residuals from the previous fit, eliminating the need for user-defined parameters.[11][12] | Automated and requires minimal user input. Handles complex baselines and noisy spectra well.[12] | Can be computationally more intensive than simpler methods. |
| Wavelet Transform | Decomposes the signal into different frequency components. The low-frequency components corresponding to the baseline are then removed.[6][12] | Can be effective for removing slowly varying baselines. | May not perform as well as ALS-based methods for complex baselines.[6] |
Experimental Protocol: Baseline Correction using Asymmetric Least Squares (ALS)
This protocol outlines the conceptual steps for applying the ALS algorithm to your data. The implementation will depend on your data analysis software (e.g., Python with scipy and numpy, R, or MATLAB).
Objective: To remove a drifting baseline from a time-series fluorescence signal.
Methodology:
-
Data Import: Load your time-series fluorescence data into your chosen analysis software. The data should be a 2D array or table with one column for time and another for fluorescence intensity.
-
Parameter Selection: The ALS algorithm typically requires two main parameters:
-
p (asymmetry): This parameter determines how much more weight is given to data points below the fitted baseline compared to those above. A common starting value is 0.001.
-
λ (smoothness): This parameter controls the smoothness of the fitted baseline. A larger value will result in a smoother baseline. A common starting range is 102 to 109.
-
-
Iterative Fitting: The core of the ALS algorithm is an iterative process: a. Initialize weights for all data points to be equal. b. Solve a weighted least squares problem to fit a smooth baseline to the data. c. Update the weights based on whether the data points are above or below the current baseline. Data points above the baseline (likely peaks) are given a lower weight (p), while points below are given a higher weight (1-p). d. Repeat steps b and c until the fitted baseline no longer changes significantly between iterations.
-
Baseline Subtraction: Subtract the final fitted baseline from the original signal to obtain the corrected signal.
-
Evaluation: Visually inspect the corrected signal to ensure that the baseline has been successfully removed without distorting the peaks of interest. Adjust p and λ if necessary and repeat the process.
Below is a logical diagram illustrating the relationship between different baseline correction approaches.
Caption: Overview of baseline correction algorithm categories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 7. agilent.com [agilent.com]
- 8. silicycle.com [silicycle.com]
- 9. Shimadzu Baseline Disturbance [shimadzu.nl]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. docs.spectrify.app [docs.spectrify.app]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Humidity Interference in Gaseous Formaldehyde Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address humidity interference in gaseous formaldehyde (B43269) sensors.
Troubleshooting Guides
Issue 1: Abnormally High or Unstable Formaldehyde Readings in a Humid Environment
Q1: My formaldehyde sensor is showing significantly higher readings than expected, and the baseline is unstable. Could humidity be the cause?
A1: Yes, high and fluctuating humidity is a common cause of artificially high and unstable readings in many types of formaldehyde sensors, particularly electrochemical and metal-oxide semiconductor (MOS) types. Water molecules can interfere with the sensor's operation in several ways:
-
Electrochemical Sensors: Water molecules can be adsorbed onto the sensor's electrode surfaces, which can affect the electrochemical reaction used to detect formaldehyde and lead to an erroneous signal.[1]
-
MOS Sensors: Water vapor can alter the baseline resistance of the metal oxide sensing layer, leading to sensor drift and inaccurate readings.[2]
To confirm if humidity is the issue, you can try the following:
-
Move the sensor to a controlled environment with low and stable humidity and observe if the readings stabilize and return to expected levels.
-
If available, compare the readings with a reference instrument that is less susceptible to humidity interference, such as a photo-acoustic spectroscopy (PAS) based detector.[3]
Issue 2: Sensor Signal Drifts Over Time
Q2: My sensor's baseline reading is gradually drifting upwards or downwards over the course of my experiment. How can I determine if humidity is the culprit?
A2: Baseline drift is a frequent problem that can be exacerbated by changes in ambient humidity and temperature.[4] To troubleshoot this:
-
Log Environmental Data: Continuously monitor and log the relative humidity (RH) and temperature alongside your formaldehyde concentration data. A strong correlation between the sensor drift and RH fluctuations is a strong indicator of humidity interference.
-
Perform a "Dry Air" Test: Expose the sensor to a stream of dry air or gas (e.g., nitrogen) and observe if the baseline stabilizes. If the drift disappears in the absence of humidity, it confirms that water vapor is the primary cause.
-
Hysteresis Check: Expose the sensor to a cycle of low, high, and then low humidity. A significant lag in the sensor returning to its original baseline after exposure to high humidity (hysteresis) points to a humidity-related issue.[5]
Issue 3: Poor Repeatability of Measurements
Q3: I am getting inconsistent formaldehyde readings even when I believe the concentration is stable. Could this be related to humidity?
A3: Yes, inconsistent and non-repeatable measurements are classic signs of humidity interference. This is especially prevalent when the ambient humidity is fluctuating. Even small changes in RH can cause variations in the sensor's response.[4] To address this:
-
Stabilize the Environment: Conduct your experiments in a controlled environment where both temperature and humidity are stable. Use a glove box or an environmental chamber if possible.
-
Implement a Sample Pre-treatment System: Before the sample gas reaches the sensor, pass it through a system to stabilize its humidity. This can be achieved using a Nafion™ tube or a desiccant.[6]
Frequently Asked Questions (FAQs)
Q1: What types of formaldehyde sensors are most and least susceptible to humidity interference?
A1:
-
Most Susceptible: Metal-oxide semiconductor (MOS) and some electrochemical sensors are generally most affected by humidity.[1][3]
-
Less Susceptible: Photo-acoustic spectroscopy (PAS), and photoionization detectors (PIDs) are typically less prone to direct interference from water vapor, though condensation can still be an issue at very high humidity levels. Some modern electrochemical sensors are designed with integrated humidity sensors and compensation algorithms to mitigate these effects.[7]
Q2: What are the primary methods to mitigate humidity interference?
A2: There are three main approaches to combat humidity interference:
-
Physical Removal of Water Vapor: This involves using components that remove moisture from the gas sample before it reaches the sensor. Common methods include:
-
Desiccants: Materials like silica (B1680970) gel can effectively absorb moisture from the gas stream.[8]
-
Nafion™ Tubing: This semi-permeable membrane selectively removes water vapor from the sample gas.[9][10]
-
-
Hardware and Material-Based Solutions:
-
Hydrophobic Coatings: Applying a water-repellent coating to the sensor can reduce the interaction of water molecules with the sensing surface.[11][12]
-
Integrated Heaters: Some sensors use a small heater to keep the sensing element at a constant temperature above the dew point, preventing condensation.[13]
-
-
Software and Algorithmic Compensation:
Q3: How often should I calibrate my formaldehyde sensor, especially when working in humid environments?
A3: It is recommended to calibrate your sensor at least once a year.[15] However, if you are working in environments with high or fluctuating humidity, more frequent calibration (e.g., quarterly or even before each critical experiment) is advisable.[5] Regular calibration helps to correct for sensor drift that can be accelerated by humidity.[15]
Q4: Can high humidity permanently damage my formaldehyde sensor?
A4: While short-term exposure to high humidity is unlikely to cause permanent damage to most sensors, prolonged exposure, especially to condensing humidity, can be detrimental.[16] Condensation can lead to short-circuiting in the electronics and can permanently alter the sensing material in some electrochemical and MOS sensors.[5] It is always best to store and operate sensors within the manufacturer's specified humidity range.[16]
Q5: Are there any cross-interferences with other gases that can be mistaken for humidity effects?
A5: Yes, some gases can produce a sensor response similar to that of humidity or formaldehyde itself. For example, some formaldehyde sensors show cross-sensitivity to alcohols (like ethanol), carbon monoxide, and various volatile organic compounds (VOCs).[17][18][19] It is crucial to consult the sensor's datasheet for a list of known cross-interfering compounds and their relative response factors.
Data Presentation
Table 1: Impact of Relative Humidity on Different Formaldehyde Sensor Technologies
| Sensor Type | Principle of Operation | Effect of Increasing Humidity | Typical Error Range |
| Electrochemical | Measures current from an electrochemical reaction. | Can cause baseline drift and altered sensitivity. | 5-20% |
| Metal-Oxide (MOS) | Measures change in resistance of a heated semiconductor. | Significant baseline drift and reduced sensitivity. | 10-30% |
| Photoionization (PID) | Uses UV light to ionize gas molecules. | Reduced response at high humidity (>90% RH). | <5% below 90% RH |
| Photo-acoustic (PAS) | Measures sound waves generated by light absorption. | Minimal direct effect, but condensation can interfere. | <2% |
Table 2: Performance of Common Humidity Mitigation Techniques
| Mitigation Technique | Principle | Typical Water Vapor Removal Efficiency | Potential for Analyte Loss |
| Silica Gel Desiccant | Adsorption of water molecules. | Can reduce RH to <10%. | Low for non-polar compounds. |
| Nafion™ Dryer | Selective permeation of water vapor. | Can reduce RH by up to 95%.[6] | Variable, some polar compounds may be lost.[20] |
| Hydrophobic Coating | Repels water from the sensor surface. | Does not remove water, but reduces interaction. | Minimal. |
| Software Compensation | Algorithm corrects for humidity effects. | Dependent on algorithm accuracy. | None. |
Experimental Protocols
Protocol 1: Calibration of an Electrochemical Formaldehyde Sensor with Humidity Control
Objective: To perform a multi-point calibration of a formaldehyde sensor while accounting for the effects of humidity.
Materials:
-
Formaldehyde sensor and data acquisition system.
-
Certified formaldehyde gas standard (e.g., 10 ppm in nitrogen).
-
Zero air or nitrogen gas cylinder (for baseline).
-
Mass flow controllers (MFCs) for precise gas mixing.
-
Gas mixing chamber.
-
Humidity generator or a bubbler system to introduce water vapor.
-
Calibrated hygrometer and thermometer.
-
Sealed testing chamber.[21]
Procedure:
-
Setup: Assemble the gas delivery and testing system as shown in the workflow diagram below. Ensure all connections are leak-tight.
-
Stabilization: Place the formaldehyde sensor inside the testing chamber and allow it to stabilize in a flow of zero air at a known, constant temperature and humidity (e.g., 25°C, 50% RH) for at least one hour.[21]
-
Zero Point Calibration: Record the sensor's baseline reading in zero air. This will be your zero-point.
-
Span Gas Dilution: Use the MFCs to generate a series of known formaldehyde concentrations by diluting the certified standard with zero air. It is recommended to use at least 3-4 different concentrations that span your expected measurement range.
-
Data Collection: For each concentration, allow the sensor reading to stabilize before recording the value. Maintain a constant temperature and humidity throughout this process.
-
Humidity Variation (Optional but Recommended): Repeat steps 3-5 at different humidity levels (e.g., 30% RH, 70% RH) to create a humidity-dependent calibration curve or a correction algorithm.
-
Calibration Curve Generation: Plot the sensor's response against the known formaldehyde concentrations for each humidity level. Use this data to generate a calibration curve or a multi-variable regression model that includes humidity as a parameter.
Protocol 2: Implementing a Nafion™ Dryer for Sample Pre-treatment
Objective: To reduce the humidity of a gas sample before it enters the formaldehyde sensor.
Materials:
-
Nafion™ tube dryer.
-
Source of dry purge gas (e.g., dry air or nitrogen).
-
Flow meter for the purge gas.
-
Sample pump to draw the gas sample.
-
Tubing and fittings (e.g., Teflon®).
Procedure:
-
System Assembly: Connect the Nafion™ dryer in-line between the sampling point and the formaldehyde sensor inlet.
-
Purge Gas Connection: Connect the dry purge gas to the "purge" or "shell" side of the Nafion™ dryer. The purge gas should flow in the opposite direction (counter-flow) to the sample gas for maximum efficiency.
-
Flow Rates: Set the sample flow rate according to your sensor's requirements. The purge gas flow rate should typically be 2-3 times higher than the sample flow rate.
-
Equilibration: Allow the system to run for at least 5-10 minutes to ensure the dryer has reached a steady state of water removal before starting your measurements.
-
Monitoring: It is advisable to place a hygrometer after the Nafion™ dryer to verify the reduction in humidity.
Mandatory Visualizations
Caption: Mechanism of humidity interference on a generic gas sensor.
Caption: Troubleshooting workflow for humidity-related sensor issues.
Caption: Experimental setup for sensor calibration with humidity control.
References
- 1. Working principle of electrochemical formaldehyde sensor - Fosensor [hnfosensor.com]
- 2. Real-time, noise and drift resilient formaldehyde sensing at room temperature with aerogel filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting Guide for Humidity Sensors: Common Problems and Solutions [nexisense.com]
- 6. permapure.com [permapure.com]
- 7. Formaldehyde detection [sensirion.com]
- 8. silicagel-desiccant.com [silicagel-desiccant.com]
- 9. co2meter.com [co2meter.com]
- 10. gaslab.com [gaslab.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Common humidity measurement problems and how to avoid them | Vaisala [vaisala.com]
- 14. researchgate.net [researchgate.net]
- 15. dicksondata.com [dicksondata.com]
- 16. buygasmonitors.com [buygasmonitors.com]
- 17. Laboratory Cross-Sensitivity Evaluation of Low-Cost Electrochemical Formaldehyde Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. automation.honeywell.com [automation.honeywell.com]
- 20. permapure.com [permapure.com]
- 21. huiwen-sensor.com [huiwen-sensor.com]
Technical Support Center: Troubleshooting Incomplete Formaldehyde Conversion with Nash Reagent
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the incomplete conversion of formaldehyde (B43269) using the Nash reagent. The following information is designed to help you identify and resolve common problems encountered during this colorimetric assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Nash reagent for formaldehyde detection?
The Nash reagent is used for the quantitative determination of formaldehyde. The method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and an excess of ammonium (B1175870) salt (typically ammonium acetate) to form a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine (DDL).[1] The intensity of the yellow color, which is measured spectrophotometrically at a maximum absorbance of approximately 412 nm, is proportional to the concentration of formaldehyde in the sample.[1][2][3][4]
Q2: My reaction is not developing the expected yellow color, or the signal is very weak. What are the possible causes?
A weak or absent signal suggests that the Hantzsch reaction is not proceeding efficiently. Common causes include:
-
Degraded or improperly prepared Nash reagent: The reagent has a limited shelf life and is sensitive to light.[5]
-
Incorrect pH of the reaction mixture: The optimal pH for the reaction is in the neutral range (6.0-7.0).[6]
-
Suboptimal reaction temperature or time: The reaction requires heating to proceed to completion. Insufficient temperature or incubation time will result in incomplete conversion.
-
Low concentration of formaldehyde in the sample: The sample may contain formaldehyde levels below the detection limit of the assay.
Q3: The absorbance readings of my blank are high. What could be causing this?
High background absorbance can be caused by:
-
Contaminated reagents or glassware: Ensure all glassware is thoroughly cleaned and that the water and chemicals used are of high purity.
-
Degraded Nash reagent: Over time, the Nash reagent can develop a yellow color, leading to high blank readings.[7] It is recommended to use freshly prepared reagent.
-
Presence of interfering substances: Other aldehydes in the sample can potentially react with the Nash reagent, although the reaction is more specific for formaldehyde.[5]
Q4: How should I prepare and store the Nash reagent?
To prepare the Nash reagent, dissolve 150 g of ammonium acetate (B1210297), 3 ml of glacial acetic acid, and 2 ml of acetylacetone in distilled water and make up the volume to 1 liter.[3][4] The reagent should be stored in a dark-colored, airtight bottle at 0-4°C to minimize degradation.[5] Due to its limited stability, it is best to prepare the reagent fresh.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of incomplete formaldehyde conversion.
Problem 1: Low or No Signal (Weak Yellow Color)
| Possible Cause | Recommended Action |
| Degraded Nash Reagent | Prepare a fresh batch of Nash reagent. Avoid using reagent that is more than a few days old, especially if not stored properly. |
| Incorrect Reaction pH | Ensure the final pH of the reaction mixture (sample + reagent) is between 6.0 and 7.0. A pH of 6.5 is often cited as optimal.[2] Adjust the pH of your sample if it is highly acidic or basic before adding the reagent. |
| Suboptimal Temperature | The reaction is typically heated to 60°C.[2][4][6] Ensure your water bath or incubator is calibrated and maintaining the correct temperature. |
| Insufficient Incubation Time | Incubate the reaction mixture for at least 15-30 minutes at 60°C to allow for complete color development.[4][6] |
| Low Formaldehyde Concentration | Concentrate your sample if possible, or consider using a more sensitive analytical method if you are working with very low concentrations. |
Problem 2: High Background Absorbance
| Possible Cause | Recommended Action |
| Reagent Instability | The traditional Nash reagent, containing acetic acid, can become unstable and yellow over time, especially at elevated storage temperatures. Prepare fresh reagent or consider more stable formulations. |
| Contaminated Reagents/Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware is scrupulously clean. |
| Presence of Interfering Aldehydes | While the Nash reagent is relatively specific for formaldehyde, other aldehydes can interfere.[5] If your sample matrix is complex, consider a sample cleanup step or an alternative analytical method like HPLC. |
Data Presentation
Table 1: Stability of Traditional Nash Reagent (Acetic Acid Formulation) Stored at 30°C
The following data, adapted from patent literature, illustrates the increase in background absorbance of the blank and the potential for overlapping results with a low-level formaldehyde sample over time when the reagent is stored at an elevated temperature.[7]
| Storage Time (Weeks) | Blank Absorbance | 0.50% Formaldehyde Sample Absorbance |
| 0 | 0.045 | 0.283 |
| 1 | 0.122 | 0.354 |
| 2 | 0.187 | 0.412 |
| 3 | 0.251 | 0.469 |
Data demonstrates the importance of using freshly prepared reagent to avoid high background and inaccurate results.
Table 2: Recommended Reaction Conditions for Nash Assay
| Parameter | Recommended Value/Range | Notes |
| pH | 6.0 - 7.0 | Optimal pH is around 6.5.[2] Highly acidic or basic samples should be neutralized. |
| Temperature | 60°C | Consistent heating is crucial for reproducible results.[2][4][6] |
| Incubation Time | 15 - 30 minutes | Time should be optimized for your specific experimental setup to ensure the reaction goes to completion.[4][6] |
| Wavelength (λmax) | 412 nm | This is the wavelength of maximum absorbance for the DDL product.[1][2][3][4] |
Experimental Protocols
Detailed Methodology for Formaldehyde Quantification using Nash Reagent
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Preparation of Nash Reagent:
- Dissolve 150 g of ammonium acetate in approximately 800 ml of distilled water.
- Add 3 ml of glacial acetic acid.
- Add 2 ml of acetylacetone.
- Mix thoroughly and make up the final volume to 1 liter with distilled water.
- Store in a dark, airtight bottle at 0-4°C. For best results, prepare fresh.[3][4][5]
2. Sample Preparation:
- If your sample is solid, perform an aqueous extraction.
- If your sample is highly acidic or basic, neutralize it to a pH between 6.0 and 7.0.[6]
- Dilute your sample with distilled water if the formaldehyde concentration is expected to be high.
3. Reaction Procedure:
- Pipette a known volume of your sample (e.g., 1 ml) into a test tube.
- Add an equal volume of the Nash reagent (e.g., 1 ml).
- Prepare a blank using distilled water instead of the sample.
- Prepare a set of standards with known formaldehyde concentrations.
- Mix the contents of the tubes thoroughly.
- Incubate all tubes in a water bath at 60°C for 15-30 minutes.[2][4][6]
- Cool the tubes to room temperature.
4. Spectrophotometric Measurement:
- Set the spectrophotometer to a wavelength of 412 nm.
- Zero the spectrophotometer using the blank.
- Measure the absorbance of the standards and samples.
5. Data Analysis:
- Plot a standard curve of absorbance versus formaldehyde concentration for your standards.
- Determine the concentration of formaldehyde in your samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Hantzsch reaction for formaldehyde detection.
Caption: A logical guide to troubleshooting the Nash assay.
References
- 1. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarena.com [scholarena.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: D-alanyl-D-alanine (DDL) Ligase Formation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-alanyl-D-alanine (DDL) ligase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Q1: I am not observing any DDL enzyme activity, or the activity is significantly lower than expected. What are the possible causes and solutions?
A1: Low or no DDL activity can stem from several factors. Systematically check the following:
-
Incorrect Temperature: Most DDL enzymes from mesophilic bacteria have an optimal temperature around 37°C.[1] Significantly lower temperatures will reduce the reaction rate, while excessively high temperatures can lead to enzyme denaturation and irreversible loss of activity.[2]
-
Solution: Ensure your incubator or water bath is calibrated and maintaining the target temperature. For initial experiments, use 37°C unless you are working with a DDL from a thermophilic organism.[1]
-
-
Suboptimal pH: The optimal pH for DDL activity is typically around 8.0.[1]
-
Solution: Prepare your buffers fresh and verify the pH of the final reaction mixture.
-
-
Missing Cofactors: DDL requires ATP and magnesium ions (Mg²⁺) for its activity. Additionally, monovalent cations like potassium (K⁺) can significantly enhance enzyme efficiency.[3]
-
Enzyme Degradation: Improper storage or handling can lead to a loss of enzyme activity.
-
Solution: Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
-
Problematic Reagents: One or more of your reagents could be degraded or of poor quality.
-
Solution: Use high-quality reagents. Prepare fresh solutions of ATP and D-alanine, as they can degrade over time. If you still face issues, try a new batch of reagents.
-
Q2: My reaction starts, but the rate plateaus very quickly. What could be the issue?
A2: A rapid plateau in the reaction rate often indicates the depletion of a substrate or a change in reaction conditions.
-
Substrate Limitation: The concentration of D-alanine or ATP may be too low and is being quickly consumed.
-
Solution: Increase the initial concentrations of D-alanine and ATP. Ensure that the substrate concentrations are well above the Michaelis constant (Kₘ) for a sustained reaction.
-
-
Product Inhibition: The accumulation of the product, D-alanyl-D-alanine, or ADP can inhibit the enzyme.
-
Solution: Measure the initial reaction velocity where the product concentration is minimal. If you need to study the reaction over a longer period, consider using a coupled assay system to remove one of the products as it is formed.
-
-
Enzyme Instability: The enzyme may not be stable under the chosen experimental conditions for an extended period.
-
Solution: Perform a time-course experiment to determine the time frame during which the reaction rate is linear. Use this linear range for your kinetic measurements.
-
Q3: I am trying to determine the optimal temperature for my DDL enzyme, but I am getting inconsistent results. How can I improve my experiment?
A3: Inconsistent results in temperature optimization experiments can be due to several factors related to experimental setup and execution.
-
Inadequate Temperature Equilibration: If the reaction components are not at the target temperature before initiating the reaction, the initial rate measurements will be inaccurate.[4]
-
Solution: Pre-incubate all reaction components (buffer, substrate solutions) at the desired temperature for at least 5-10 minutes before adding the enzyme to start the reaction.[4]
-
-
Temperature Fluctuations: Poor temperature control in your heating block or water bath can lead to variability.
-
Solution: Use a calibrated, high-quality water bath or incubator that can maintain a stable temperature. Monitor the temperature throughout the experiment.
-
-
Evaporation at Higher Temperatures: When running reactions at elevated temperatures, evaporation from the reaction mixture can concentrate the reactants and alter the reaction conditions.
-
Solution: Use sealed reaction tubes or cover your microplate with a sealing film to minimize evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature for DDL enzymes?
A1: For DDL from many common bacteria like E. coli and Helicobacter pylori, the optimal temperature for activity is around 37°C.[1] However, DDL from thermophilic organisms can have significantly higher optimal temperatures, for instance, some thermostable ligases function optimally in a range of 55°C to 72°C.[5] It is crucial to consider the source of your enzyme.
Q2: How does temperature affect the stability of the DDL enzyme?
A2: Like most enzymes, DDL has a temperature range in which it is stable. As the temperature increases beyond its optimal range, the enzyme's structure can begin to unfold, leading to a loss of activity, a process known as denaturation.[2] For a typical mesophilic DDL, significant denaturation can occur at temperatures above 42°C.[6]
Q3: Can I perform DDL kinetic assays at room temperature?
A3: While it is possible to perform assays at room temperature (typically 20-25°C), the reaction rate will be considerably lower than at the optimal temperature of 37°C.[2] If you choose to work at room temperature, you may need to increase the enzyme concentration or the reaction time to obtain a measurable signal. For consistency, it is important to record and maintain a constant temperature.
Q4: What are the key components of a DDL reaction buffer for kinetic studies?
A4: A typical reaction buffer for DDL kinetics includes a buffering agent to maintain pH (e.g., 50 mM HEPES or Tris-HCl at pH 8.0), MgCl₂ (e.g., 5-10 mM), KCl (e.g., 10-50 mM), the substrates D-alanine and ATP at desired concentrations, and the DDL enzyme.[1][3]
Q5: How can I monitor the progress of the DDL-catalyzed reaction?
A5: There are several methods to monitor DDL activity:
-
Phosphate (B84403) Detection: The most common method is to measure the production of inorganic phosphate (a byproduct of ATP hydrolysis) using a colorimetric assay, such as the Malachite Green assay.[1][7] This method is suitable for high-throughput screening.[7]
-
HPLC Analysis: You can directly measure the formation of the D-alanyl-D-alanine product using High-Performance Liquid Chromatography (HPLC).[1] This method is highly specific but less suited for rapid kinetic measurements.
Data Presentation
Table 1: Influence of Temperature on DDL Activity (Illustrative Data)
| Temperature (°C) | Relative Activity (%) | Key Observations |
| 25 | 45 | Reaction rate is slow; longer incubation times may be needed. |
| 30 | 70 | Activity increases as temperature approaches the optimum.[6] |
| 37 | 100 | Optimal temperature for many mesophilic DDL enzymes.[1] |
| 42 | 80 | Activity begins to decline, possibly due to initial denaturation.[6] |
| 50 | 20 | Significant loss of activity due to thermal denaturation. |
Note: This table provides illustrative data based on general principles of enzyme kinetics. The exact temperature profile will vary depending on the specific DDL enzyme.
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for DDL Activity using a Malachite Green Phosphate Assay
This protocol measures the amount of inorganic phosphate released from ATP hydrolysis during the DDL reaction at various temperatures.
1. Reagent Preparation:
- DDL Reaction Buffer (2X): 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 13 mM (NH₄)₂SO₄, 20 mM KCl.
- D-alanine Solution: 1.4 M in deionized water.
- ATP Solution: 200 µM in deionized water.
- DDL Enzyme: Purified DDL enzyme at a suitable stock concentration.
- Malachite Green Reagent: A commercially available or self-prepared reagent for phosphate detection.
- Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
2. Experimental Procedure:
- Set up a series of water baths or heating blocks at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
- In a 96-well plate, for each temperature to be tested, prepare reaction mixtures by adding 40 µL of 2X DDL Reaction Buffer, 5 µL of D-alanine solution, and 5 µL of ATP solution to each well.[1]
- Prepare a negative control for each temperature by adding buffer without the enzyme.
- Place the 96-well plate in the heating block/water bath at the first test temperature and allow it to equilibrate for 5 minutes.
- To initiate the reaction, add 5 µL of the DDL enzyme solution to each well.
- Incubate the plate at the set temperature for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 100 µL of Malachite Green reagent to each well.[1]
- Allow the color to develop at room temperature for 15-20 minutes.[1]
- Measure the absorbance at 620-650 nm using a microplate reader.[1]
- Repeat steps 4-9 for each temperature.
- Generate a phosphate standard curve to determine the amount of phosphate produced in each reaction.
3. Data Analysis:
- Calculate the reaction rate (µmoles of phosphate produced per minute) for each temperature.
- Plot the reaction rate as a function of temperature to determine the optimal temperature for DDL activity.
Mandatory Visualization
Caption: Workflow for DDL temperature optimization.
Caption: Factors influencing DDL formation kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Thermostable DNA ligases from hyperthermophiles in biotechnology [frontiersin.org]
- 6. Temperature-Sensitive Mutant of Escherichia coli K-12 with an Impaired d-Alanine: d-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
Effect of different ammonia sources on Hantzsch reaction rate
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hantzsch pyridine (B92270) synthesis. The focus is on how the choice of ammonia (B1221849) source can impact reaction rates and overall success.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ammonia source in the Hantzsch reaction?
The ammonia source is a critical reactant in the Hantzsch synthesis. It serves as the nitrogen donor required for the formation of the dihydropyridine (B1217469) ring.[1] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and the ammonia source to form the 1,4-dihydropyridine (B1200194) (1,4-DHP) core.[1][2] The nucleophilicity and availability of ammonia from the chosen source can directly influence the reaction kinetics and the formation of key intermediates, such as the enamine.
Q2: Which ammonia source provides the fastest reaction rate?
The optimal ammonia source is highly dependent on the specific reaction conditions, such as the solvent and temperature.
-
For aqueous media , ammonium (B1175870) carbonate has been reported as the most effective nitrogen source, leading to excellent yields in short reaction times without the need for a catalyst.[3][4] In the same study, other ammonium salts like formate (B1220265), chloride, sulfate, and oxalate (B1200264) were found to be unsatisfactory, leading to side reactions.[5]
-
For solvent-free conditions , particularly under microwave irradiation, ammonium formate has been used to achieve high yields in a matter of minutes.
-
For traditional organic solvents like ethanol (B145695), ammonium acetate (B1210297) is a commonly used, reliable source of ammonia.[2][5] Aqueous ammonia is also frequently used, particularly in protocols involving microwave heating.[6]
Ultimately, the "fastest" source is context-dependent, and empirical testing for a specific set of reactants and conditions is recommended.
Q3: Can I use urea (B33335) as an ammonia source?
Yes, urea can be used as an alternative source of ammonia. However, reports suggest that while it can form the desired Hantzsch dihydropyridine, the product may be contaminated with a significant amount of unidentifiable byproducts, complicating purification and potentially lowering the isolated yield.[5]
Q4: How does the acidity or basicity of the ammonium salt affect the reaction?
The pH of the reaction medium, influenced by the ammonium salt, plays a significant role. The nucleophilic capability of ammonia can decrease as acidity increases due to protonation.[4] One study found that in a glycine (B1666218) buffer system, acidic conditions (pH 2.2) provided significantly higher yields with ammonium carbonate compared to alkaline buffers.[7] The stability of the ammonia source is also a factor; for instance, ammonium carbonate can decompose at higher temperatures, releasing ammonia gas, which can be mitigated by using a sealed reaction vessel.[3][7]
Troubleshooting Guide
This guide addresses common issues related to the ammonia source in the Hantzsch reaction.
Issue 1: My reaction is slow or fails to go to completion.
-
Potential Cause: Suboptimal ammonia source for your solvent system.
-
Solution: If you are running the reaction in water, consider switching to ammonium carbonate .[3][4] If using traditional organic solvents like ethanol, ensure your ammonium acetate is of high purity and anhydrous if necessary. For faster, solvent-free reactions, explore using ammonium formate under microwave conditions.
-
-
Potential Cause: Poor availability of ammonia.
-
Potential Cause: Reaction conditions are not energetic enough.
-
Solution: Consider switching from conventional heating to microwave irradiation , which has been shown to dramatically reduce reaction times from hours to minutes.[6]
-
Issue 2: My reaction yields are low and I observe many side products.
-
Potential Cause: The chosen ammonia source is incompatible with the reaction conditions.
-
Potential Cause: The reaction is proceeding through undesired pathways.
-
Solution: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[1] The choice of ammonia source can influence which pathway is favored. Simplify your system by using a well-documented source for your conditions. For instance, ammonium acetate is a classic and well-characterized choice for many standard protocols.[2]
-
Issue 3: I am using aqueous ammonia and my yields are inconsistent.
-
Potential Cause: Inconsistent concentration of aqueous ammonia.
-
Solution: Aqueous ammonia solutions can lose ammonia gas over time, leading to a lower effective concentration. Use a fresh bottle or titrate your solution to determine the exact concentration before use.
-
-
Potential Cause: Excess water is hindering the reaction.
-
Solution: While the Hantzsch reaction can be performed in water, some substrate combinations may be sensitive to excess water introduced with the ammonia source. Consider switching to a solid, salt-based source like ammonium acetate or ammonium carbonate to have better control over the stoichiometry and water content.
-
Data on Ammonia Source Performance
The following table summarizes findings from various studies on the effectiveness of different ammonia sources. Note that direct comparison of rates is challenging as conditions vary between studies.
| Ammonia Source | Aldehyde | β-Dicarbonyl | Solvent | Conditions | Time | Yield (%) | Reference |
| Ammonium Carbonate | Benzaldehyde | Ethyl Acetoacetate | Water | 70°C, Sealed Vessel | 2 h | 96% | [3] |
| Ammonium Acetate | Benzaldehyde | Ethyl Acetoacetate | Water | 70°C, Sealed Vessel | 2 h | 85% | [3] |
| Ammonia Solution | Benzaldehyde | Ethyl Acetoacetate | Water | 70°C, Sealed Vessel | 2 h | 82% | [3] |
| Ammonium Bicarbonate | Benzaldehyde | Ethyl Acetoacetate | Water | 70°C, Sealed Vessel | 2 h | 89% | [3] |
| Ammonium Acetate | 4-Methylbenzaldehyde | Ethyl Acetoacetate | Water | 70°C | 1 h | 88% | [5] |
| Ammonium Formate | Benzaldehyde | Ethyl Acetoacetate | None | Microwave, 600W | 3 min | 94% | |
| Aqueous Ammonia | Benzaldehyde | Ethyl Acetoacetate | Ethanol/Water | Microwave, 140°C | 10 min | High (unspecified) | [6] |
Key Experimental Protocols
Protocol 1: Hantzsch Synthesis in Aqueous Media with Ammonium Carbonate
This protocol is adapted from a catalyst-free and solvent-free green chemistry approach.[3]
-
Reactant Preparation: In a pressure-rated sealed vessel, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium carbonate (1.2 mmol).
-
Solvent Addition: Add 3-5 mL of deionized water to the vessel.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 70-75°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the vessel to room temperature. The product often precipitates directly from the aqueous medium.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. If necessary, the crude product can be purified by recrystallization from an appropriate solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis with Ammonium Acetate
This protocol is a general method for rapid Hantzsch synthesis.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.2-1.5 mmol).
-
Solvent Addition: Add a minimal amount of a polar solvent like ethanol or N,N-Dimethylformamide (DMF) (2-3 mL). Solvent-free conditions can also be explored.
-
Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 3-15 minutes).
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Visual Guides
Caption: Experimental workflow for comparing ammonia sources in the Hantzsch reaction.
Caption: Troubleshooting flowchart for ammonia source selection in the Hantzsch synthesis.
References
Technical Support Center: Quenching the Hantzsch Reaction for Kinetic Studies
For researchers, scientists, and drug development professionals, accurate kinetic analysis of the Hantzsch dihydropyridine (B1217469) synthesis is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring reproducible outcomes. A critical and often challenging step in performing these kinetic studies is the rapid and effective quenching of the reaction at precise time points. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quenching of the Hantzsch reaction for kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is quenching necessary for kinetic studies of the Hantzsch reaction?
A1: To accurately study the rate of a chemical reaction, it is essential to stop the reaction at specific time intervals to measure the concentration of reactants and products. Quenching rapidly halts the reaction, providing a "snapshot" of the reaction mixture at a precise moment. Without effective quenching, the reaction would continue, leading to inaccurate measurements of reaction progress and unreliable kinetic data.
Q2: What are the primary methods for quenching the Hantzsch reaction?
A2: The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate).[1][2] Effective quenching strategies target one of the key reactive intermediates or starting materials. The two main approaches are:
-
Reduction of the Aldehyde: Rapidly removing the aldehyde, a key electrophile, will halt the initial Knoevenagel condensation step.
-
Protonation of the Enamine Intermediate: Neutralizing the nucleophilic enamine intermediate prevents the subsequent Michael addition.
Q3: What specific quenching agents can be used?
A3: Based on the principles above, two primary types of quenching agents are recommended:
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent quickly and irreversibly reduces the starting aldehyde to an alcohol, effectively removing it from the reaction pathway.[3]
-
Strong Acid (e.g., Trifluoroacetic Acid - TFA): A strong acid will rapidly protonate the enamine intermediate, rendering it non-nucleophilic and stopping the Michael addition step.
Q4: How do I choose the right quenching agent for my experiment?
A4: The choice of quenching agent depends on your analytical method and the specific goals of your study.
-
For HPLC-UV analysis: Both NaBH₄ and TFA can be suitable. However, it is crucial to ensure that the quenching byproducts do not co-elute with your compounds of interest. A blank run with the quenched reaction solvent is recommended.
-
For LC-MS analysis: TFA is a common mobile phase additive in reversed-phase HPLC and is generally compatible with mass spectrometry, although it can sometimes cause ion suppression.[4] Sodium borohydride is a non-volatile salt and may need to be removed or diluted significantly to avoid fouling the MS instrument.
Troubleshooting Guides
Issue 1: Incomplete Quenching Leading to Inconsistent Kinetic Data
Possible Cause: The quenching agent is not effective enough or is not used in a sufficient concentration to stop the reaction instantaneously.
Solutions:
-
Increase Quenching Agent Concentration: Ensure a significant molar excess of the quenching agent relative to the limiting reactant. A 10-fold or greater excess is a good starting point.
-
Optimize Quenching Conditions:
-
For Sodium Borohydride: Prepare a fresh, concentrated solution in an appropriate solvent (e.g., ethanol (B145695) or isopropanol). Ensure rapid and thorough mixing of the reaction aliquot with the quenching solution.
-
For Trifluoroacetic Acid: Use a concentration sufficient to immediately lower the pH of the reaction aliquot. A final concentration of 1-5% (v/v) TFA in the quenched sample is often effective.
-
-
Rapid Cooling: In addition to a chemical quencher, rapidly cooling the reaction aliquot in an ice bath can help to slow down the reaction rate before the quencher takes full effect.
Issue 2: Quenching Agent Interferes with HPLC Analysis
Possible Cause: The quenching agent or its byproducts absorb at the same UV wavelength as the analyte or co-elute with the compounds of interest.
Solutions:
-
Method Development:
-
Blank Injections: Inject a solution of the quenching agent in the reaction solvent to identify the retention times of any interfering peaks.
-
Adjust HPLC Method: Modify the mobile phase composition, gradient, or column chemistry to resolve the analyte peaks from the quenching agent and its byproducts.
-
Change UV Wavelength: If possible, select a detection wavelength where the quenching agent has minimal absorbance.
-
-
Alternative Quenching Agent: If interference is persistent, consider switching to the alternative quenching agent (e.g., from TFA to NaBH₄, or vice versa) and re-optimize the analytical method.
Issue 3: Degradation of Dihydropyridine Product After Quenching
Possible Cause: The 1,4-dihydropyridine (B1200194) (1,4-DHP) product can be sensitive to strong acidic or basic conditions and may degrade over time, even after the primary reaction has been quenched. The oxidation of the 1,4-DHP to the corresponding pyridine (B92270) is a common side reaction.[5]
Solutions:
-
Immediate Analysis: Analyze the quenched samples as quickly as possible. If storage is necessary, keep the samples at low temperatures (e.g., 4°C) and protected from light.
-
pH Neutralization (for acid quenching): After quenching with a strong acid like TFA, consider neutralizing the sample with a suitable base (e.g., a small amount of a volatile amine like triethylamine) just before injection, if this does not cause precipitation or other issues.
-
Inert Atmosphere: To prevent oxidation of the dihydropyridine product, conduct the reaction and quenching under an inert atmosphere (e.g., nitrogen or argon).[6]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of the Hantzsch Reaction
-
Reaction Setup: In a thermostated reaction vessel, combine the β-ketoester and the nitrogen source in the chosen solvent.
-
Initiation: Initiate the reaction by adding the aldehyde. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small, precise volume of the reaction mixture (e.g., 100 µL).
-
Quenching: Immediately dispense the aliquot into a vial containing a prepared quenching solution (see Protocols 2 and 3). Ensure rapid and thorough mixing.
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the prepared samples by a validated HPLC method to determine the concentration of the dihydropyridine product and/or the remaining reactants.
Protocol 2: Quenching with Sodium Borohydride
-
Prepare Quenching Solution: Prepare a solution of sodium borohydride (e.g., 1.0 M) in a suitable alcohol (e.g., ethanol). This solution should be prepared fresh.
-
Quenching Procedure: For each 100 µL aliquot of the reaction mixture, add it to 900 µL of the NaBH₄ quenching solution. Vortex immediately.
-
Sample Preparation for HPLC: After a few minutes to ensure complete reduction of the aldehyde, dilute the quenched sample as needed with the mobile phase. The sample can then be filtered and injected into the HPLC.
Protocol 3: Quenching with Trifluoroacetic Acid (TFA)
-
Prepare Quenching Solution: Prepare a solution of the HPLC mobile phase (e.g., acetonitrile/water) containing a known concentration of TFA (e.g., 2% v/v).
-
Quenching Procedure: For each 100 µL aliquot of the reaction mixture, add it to 900 µL of the TFA quenching solution. Vortex immediately.
-
Sample Preparation for HPLC: The quenched sample is often directly suitable for HPLC analysis after appropriate dilution.
Data Presentation
The following table provides a hypothetical example of kinetic data that could be obtained using the protocols described above.
| Time (minutes) | [Aldehyde] (M) | [1,4-Dihydropyridine] (M) | Reaction Rate (M/s) |
| 0 | 0.100 | 0.000 | - |
| 5 | 0.085 | 0.015 | 5.00 x 10⁻⁵ |
| 10 | 0.072 | 0.028 | 4.33 x 10⁻⁵ |
| 20 | 0.055 | 0.045 | 2.83 x 10⁻⁵ |
| 30 | 0.043 | 0.057 | 2.00 x 10⁻⁵ |
| 60 | 0.025 | 0.075 | 1.00 x 10⁻⁵ |
Visualizations
Caption: Workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Caption: Decision pathway for quenching the Hantzsch reaction.
Caption: Troubleshooting logic for quenching issues in Hantzsch kinetic studies.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
Validation & Comparative
Validation of Spectrophotometric Method for Formalin in Tofu: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of formalin in food products is critical for ensuring consumer safety and regulatory compliance. This guide provides a detailed comparison of the validated spectrophotometric method for formalin determination in tofu against alternative analytical techniques, supported by experimental data and protocols.
The illegal use of formalin, a solution of formaldehyde (B43269), as a preservative in tofu poses significant health risks due to its carcinogenic nature. Consequently, robust and validated analytical methods are essential for its detection and quantification. This guide focuses on the widely used UV-Vis spectrophotometric method and compares its performance with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical sensing methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for formalin detection in tofu depends on various factors, including sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of the spectrophotometric method and its alternatives.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (RSD) |
| Spectrophotometry (Nash Reagent) | Colorimetric reaction of formaldehyde with Nash reagent to form a yellow-colored product.[1][2] | 1.37 µg/mL[1][2] | 4.56 µg/mL[1][2] | 83.78%[1][2] | <2%[3] |
| Spectrophotometry (Chromotropic Acid) | Reaction of formaldehyde with chromotropic acid in the presence of sulfuric acid to form a purple-colored complex. | Not explicitly stated for tofu | Not explicitly stated for tofu | 90.5-101.6% (in various foods) | 1.39% (for standard solution) |
| HPLC (DNPH Derivatization) | Derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by separation and UV detection. | 0.01 mg/kg (in dairy) | 0.1 mg/kg (in dairy) | 89-96% (in dairy) | 7% (in dairy) |
| GC-MS (TFEH Derivatization) | Derivatization with 2,2,2-trifluoroethylhydrazine (B1294279) (TFEH) followed by headspace solid-phase microextraction and GC-MS analysis.[4] | 0.1 µg/kg (in fermented foods)[4] | Not explicitly stated | 89-96% (in dairy, different derivatization) | <10% (in fermented foods)[4] |
| Electrochemical Sensor | Electrochemical oxidation of formaldehyde on a modified electrode surface. | 0.1 mM[5] | Not explicitly stated | Not explicitly stated | Good reproducibility reported[5] |
Note: Performance data for HPLC, GC-MS, and electrochemical sensors are primarily from studies on other food matrices and may require method validation specific to tofu.
Experimental Protocols
Spectrophotometric Method with Nash Reagent
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone (B45752) and ammonia (B1221849) (from ammonium (B1175870) acetate (B1210297) in the Nash reagent) to form a yellow-colored diacetyldihydrolutidine, which is measured spectrophotometrically.[1][2]
Sample Preparation:
-
Homogenize a known weight of tofu sample.
-
Perform steam distillation to extract the volatile formaldehyde from the tofu matrix.[3]
-
Collect the distillate.
Analytical Procedure:
-
To a specific volume of the distillate, add Nash reagent (a solution of ammonium acetate, acetic acid, and acetylacetone).[1][2]
-
Heat the mixture in a water bath to facilitate the color development.[3]
-
Cool the solution to room temperature.
-
Measure the absorbance of the yellow-colored solution at the wavelength of maximum absorption (typically around 410-415 nm) using a UV-Vis spectrophotometer.[1][2][3]
-
Quantify the formaldehyde concentration using a calibration curve prepared from standard formaldehyde solutions.
Alternative Method: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
HPLC offers high sensitivity and specificity for formaldehyde analysis. The most common approach involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by a UV detector.
Sample Preparation and Derivatization:
-
Extract formaldehyde from the homogenized tofu sample using a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of DNPH to the extract.
-
Heat the mixture to ensure complete derivatization.
-
Filter the solution before injection into the HPLC system.
Chromatographic Conditions (General):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile (B52724) and water
-
Detection: UV detector at a wavelength of approximately 355 nm
-
Quantification: Based on a calibration curve of DNPH-formaldehyde standards.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric determination of formalin in tofu.
Caption: Hantzsch reaction pathway for the colorimetric detection of formaldehyde.
Conclusion
The UV-Vis spectrophotometric method, particularly with the Nash reagent, presents a validated, cost-effective, and relatively simple technique for the routine analysis of formalin in tofu.[1][2][3] It offers acceptable levels of precision and accuracy for quality control purposes. However, for applications requiring higher sensitivity and specificity, chromatographic methods such as HPLC and GC-MS are superior alternatives, albeit with higher instrumentation and operational costs.[4] Electrochemical sensors are an emerging technology with the potential for rapid and portable detection, though further validation for specific food matrices like tofu is necessary.[5] The choice of method should be guided by the specific requirements of the analysis, including regulatory limits, sample throughput, and available resources.
References
A Comparative Guide to Formaldehyde Quantification: Hantzsch Method vs. DNPH-HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for the quantification of formaldehyde (B43269): the Hantzsch reaction-based spectrophotometric/fluorometric method and the 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by high-performance liquid chromatography (HPLC) analysis. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific analytical needs by presenting a side-by-side evaluation of their performance, detailed experimental protocols, and visual workflows.
At a Glance: Hantzsch vs. DNPH-HPLC
The choice between the Hantzsch method and DNPH-HPLC for formaldehyde determination depends on several factors, including the required sensitivity, sample matrix, available equipment, and the need for simultaneous analysis of other carbonyl compounds. The Hantzsch method is a classic, cost-effective technique that is highly selective for formaldehyde, while DNPH-HPLC is a powerful chromatographic method that offers high sensitivity and the ability to quantify multiple carbonyls in a single run.
Performance Comparison
The following table summarizes the key performance characteristics of the Hantzsch method and DNPH-HPLC for formaldehyde determination, based on data from various studies. It is important to note that these values can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
| Performance Parameter | Hantzsch Method | DNPH-HPLC Method |
| Principle | Reaction of formaldehyde with a β-diketone (e.g., acetylacetone) and ammonia (B1221849) to form a colored and fluorescent dihydropyridine (B1217469) derivative. | Derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone, followed by separation and quantification by HPLC with UV detection. |
| Selectivity | Highly selective for formaldehyde. Minimal interference from other aldehydes and ketones has been reported.[1] | Can be affected by other carbonyl compounds if not properly separated chromatographically. However, HPLC provides excellent separation of different hydrazones. |
| Limit of Detection (LOD) | Spectrophotometry: ~0.1 µg/mL. Fluorometry: As low as 2.0 x 10⁻⁸ M (approximately 0.6 ng/mL).[2] | Typically in the range of 0.02 µg/m³ in air[3] and 17 to 50 µg/L in solution.[4] |
| Limit of Quantification (LOQ) | Typically around 0.054 µg/mL for spectrophotometric detection.[5] | In the range of 0.1 to 1.15 ppm in cosmetic products[6][7] and 50 µg/L in leather extracts.[4] |
| Linearity Range | 1 x 10⁻⁷ - 1 x 10⁻⁶ M (fluorometric).[2] | Wide linear range, for example, 0.33–333 ppm in drug substances.[8] |
| Precision (%RSD) | Generally good, with standard errors of less than 2% routinely achieved.[5] | High precision, with RSD values typically below 2-5%.[7] |
| Accuracy/Recovery | Recoveries from 97.1% to 103.5% have been reported in water samples. | Excellent recovery, often in the range of 90-110%. For example, a mean recovery of 101.3% has been reported in cosmetic products.[7] |
| Analysis Time | Relatively rapid, especially for spectrophotometric measurements. The Hantzsch reaction itself can take from minutes to an hour. | Longer analysis time due to the derivatization step and HPLC run time. A typical HPLC run can be around 15-30 minutes. |
| Instrumentation | Spectrophotometer or Fluorometer. | High-Performance Liquid Chromatograph (HPLC) with a UV detector. |
| Advantages | Simple, cost-effective, high selectivity for formaldehyde. | High sensitivity, high specificity through chromatographic separation, ability to analyze multiple carbonyl compounds simultaneously. |
| Disadvantages | Can be less sensitive than DNPH-HPLC, potential for interference from other compounds in complex matrices if not using a fluorometer. | More expensive instrumentation, longer analysis time, derivatization step can be complex and is sensitive to conditions like humidity.[9] |
Experimental Protocols
Hantzsch Method (based on the Nash Reagent)
This protocol describes a typical procedure for the determination of formaldehyde using the Hantzsch reaction with the Nash reagent (acetylacetone and ammonium (B1175870) acetate).
1. Reagent Preparation:
-
Nash Reagent: Prepare a solution containing 2 M ammonium acetate, 0.05 M glacial acetic acid, and 0.02 M acetylacetone (B45752) in distilled water. This reagent should be freshly prepared and protected from light.
2. Standard Preparation:
-
Prepare a stock solution of formaldehyde (e.g., 1000 µg/mL) from a certified standard.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected sample concentration.
3. Sample Preparation:
-
For liquid samples, dilute as necessary to bring the formaldehyde concentration within the linear range of the assay.
-
For solid samples, an appropriate extraction procedure may be required to transfer the formaldehyde into a suitable solvent.
4. Reaction Procedure:
-
To a test tube, add a specific volume of the sample or standard solution.
-
Add an equal volume of the Nash reagent.
-
Mix the solution thoroughly.
-
Incubate the mixture in a water bath at a specific temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30-60 minutes) to allow for color development.
-
Cool the solution to room temperature.
5. Measurement:
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (typically around 412-415 nm) using a spectrophotometer.
-
Alternatively, for higher sensitivity, measure the fluorescence emission at approximately 510 nm with excitation at around 410 nm using a fluorometer.[9]
6. Quantification:
-
Construct a calibration curve by plotting the absorbance or fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of formaldehyde in the sample by interpolating its absorbance or fluorescence reading on the calibration curve.
DNPH-HPLC Method
This protocol outlines a general procedure for the determination of formaldehyde using DNPH derivatization followed by HPLC analysis.
1. Reagent Preparation:
-
DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, typically acetonitrile (B52724), often acidified with a small amount of an acid like phosphoric acid or hydrochloric acid. The concentration of DNPH will depend on the specific method but is often in the range of 0.1-2 mg/mL.
-
Mobile Phase: The mobile phase for HPLC is typically a mixture of acetonitrile and water, often in a gradient elution to separate different carbonyl-DNPH derivatives.
2. Standard Preparation:
-
Prepare a stock solution of the formaldehyde-DNPH derivative from a certified standard.
-
Alternatively, derivatize a known concentration of a formaldehyde standard solution with the DNPH reagent.
-
Prepare a series of calibration standards by diluting the stock solution.
3. Sample Collection and Derivatization:
-
For Air Samples: Draw a known volume of air through a sorbent tube or impinger containing the DNPH solution. The formaldehyde in the air will react with the DNPH to form the stable hydrazone.
-
For Liquid/Solid Samples: Mix a known amount of the sample with the DNPH solution. The reaction may require specific conditions of temperature and time to ensure complete derivatization.
4. Sample Preparation for HPLC:
-
After derivatization, elute the DNPH derivatives from the sorbent tube with a suitable solvent, usually acetonitrile.
-
For liquid samples, the reaction mixture may need to be filtered or centrifuged before injection into the HPLC.
-
Adjust the final volume of the sample extract to a known value.
5. HPLC Analysis:
-
HPLC System: Use a high-performance liquid chromatograph equipped with a UV detector set at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360-365 nm).
-
Column: A C18 reversed-phase column is commonly used for the separation.
-
Injection: Inject a known volume of the prepared sample or standard into the HPLC system.
-
Elution: Run the HPLC method with the chosen mobile phase gradient to separate the formaldehyde-DNPH derivative from other components.
6. Quantification:
-
Identify the formaldehyde-DNPH peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of formaldehyde by comparing the peak area or height of the sample to a calibration curve generated from the standards.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the Hantzsch and DNPH-HPLC methods.
Conclusion
Both the Hantzsch method and DNPH-HPLC are robust and reliable for the quantification of formaldehyde. The Hantzsch method offers a simpler, more cost-effective, and highly selective approach, particularly suitable for routine analysis where high sensitivity is not the primary concern. In contrast, DNPH-HPLC provides superior sensitivity and the significant advantage of being able to simultaneously determine a range of carbonyl compounds, making it the preferred method for comprehensive air quality monitoring and complex sample analysis in research and drug development. The choice of method should be guided by the specific requirements of the study, including the sample matrix, expected concentration range of formaldehyde, and the availability of instrumentation.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. Development of novel reagent for Hantzsch reaction for the determination of formaldehyde by spectrophotometry and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
Acetoacetanilide as a Viable Alternative to Acetylacetone in Hantzsch Dihydropyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch dihydropyridine (B1217469) synthesis, a cornerstone in heterocyclic chemistry, traditionally employs β-dicarbonyl compounds like acetylacetone (B45752). This guide presents a comparative analysis of acetoacetanilide (B1666496) as an alternative substrate in this multicomponent reaction, offering insights into its performance, supported by experimental data. This information is particularly valuable for professionals in drug discovery and development, where structural diversity of dihydropyridine scaffolds is crucial for modulating pharmacological activity.
Performance Comparison: Acetoacetanilide vs. Acetylacetone
While direct, side-by-side comparative studies under identical conditions are limited, analysis of discrete research provides valuable insights into the relative performance of acetoacetanilide and acetylacetone in Hantzsch-type reactions. The primary distinction lies in the resulting dihydropyridine structure and the reaction conditions.
Acetoacetanilide introduces an N-phenylacetamido group into the dihydropyridine ring, offering a distinct structural motif compared to the acetyl group derived from acetylacetone. This difference can significantly influence the physicochemical properties and biological activity of the resulting compounds.
One notable advantage of using acetoacetanilide is the potential for milder reaction conditions. Some studies report that the Hantzsch reaction with acetoacetanilide can proceed efficiently at room temperature, whereas reactions involving acetylacetone often require heating to achieve comparable yields and reaction rates.
In the context of specific applications, such as the fluorometric determination of formaldehyde, the dihydropyridine derivative formed from acetoacetanilide exhibits the highest fluorescence intensity compared to products from other β-diketones, including acetylacetone.[1] While acetylacetone may offer a higher molar absorptivity in some cases, the enhanced fluorescence of the acetoacetanilide product makes it a more sensitive reagent for this analytical purpose.[1]
The following table summarizes quantitative data from representative Hantzsch-type reactions using acetoacetanilide and a comparable β-dicarbonyl compound (dimedone, which serves as a proxy for acetylacetone in a similar four-component reaction).
| Parameter | Acetoacetanilide | Acetylacetone (using Dimedone as a proxy) |
| Reactants | Benzaldehyde, Acetoacetanilide, Malononitrile (B47326), Ammonium (B1175870) Acetate (B1210297) | Benzaldehyde, Dimedone, Malononitrile, Ammonium Acetate |
| Solvent | Ethanol (B145695) | Glycerol |
| Catalyst | Ammonium Acetate (also a reactant) | Ammonium Acetate (also a reactant) |
| Temperature | Reflux | 120°C |
| Reaction Time | Not explicitly stated, reflux until completion | Not explicitly stated, heated for a stipulated time |
| Yield | 85% | 92%[2] |
Note: The data presented is compiled from different studies and may not represent a direct, controlled comparison. The use of dimedone as a proxy for acetylacetone is for illustrative purposes in a four-component reaction.
Experimental Protocols
Detailed methodologies for the Hantzsch reaction using both acetoacetanilide and acetylacetone are provided below.
Protocol 1: Hantzsch Synthesis using Acetoacetanilide
This protocol is adapted from the multi-component reaction for the synthesis of 1,4-dihydropyridine (B1200194) derivatives.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetoacetanilide
-
Malononitrile
-
Ammonium acetate
-
Absolute ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), acetoacetanilide (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate is prepared in absolute ethanol.
-
The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Hantzsch Synthesis using Acetylacetone (or a similar β-dicarbonyl compound)
This protocol describes a typical Hantzsch condensation.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetylacetone
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), acetylacetone (2 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10-20 mL) as the solvent.
-
The reaction mixture is stirred and heated to reflux.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by filtration.
-
The crude product is washed with cold ethanol and can be purified by recrystallization.
Visualizing the Hantzsch Reaction
The following diagrams illustrate the general reaction scheme and a conceptual workflow for comparing these two substrates.
Caption: Comparative Hantzsch reaction pathways.
Caption: Decision workflow for Hantzsch synthesis.
References
A Comparative Guide to Fabric Wrinkle Recovery Test Methods
For Researchers, Scientists, and Drug Development Professionals
The tendency of a fabric to resist and recover from wrinkling is a critical performance attribute, impacting the aesthetic appeal and ease of care of textile products. Accurate and precise measurement of wrinkle recovery is therefore essential for material selection and development. This guide provides a detailed comparison of standard test methods for quantifying fabric wrinkle recovery, offering insights into their accuracy, precision, and applicability.
An Important Clarification: AATCC 112 vs. Wrinkle Recovery Testing
It is a common misconception that AATCC Test Method 112 is related to the assessment of a fabric's wrinkle recovery. However, AATCC 112, titled "Formaldehyde Release from Fabric, Determination of: Sealed Jar Method," is designed to quantify the amount of formaldehyde (B43269) released from a fabric specimen under specific, accelerated conditions.[1][2][3] This method is crucial for evaluating the safety of textiles, particularly those treated with formaldehyde-containing resins, but it does not provide any information about the physical property of wrinkle resistance.
For the evaluation of wrinkle recovery, the relevant and widely used standards are AATCC Test Method 128 and AATCC Test Method 66.
Comparison of Wrinkle Recovery Test Methods
The two primary methods for evaluating fabric wrinkle recovery are AATCC 128 (Appearance Method) and AATCC 66 (Recovery Angle Method). While both aim to assess a fabric's ability to return to a smooth state after being creased, they differ significantly in their approach, the nature of the data they produce, and their perceived reliability.
| Feature | AATCC 128: Wrinkle Recovery of Fabrics: Appearance Method | AATCC 66: Wrinkle Recovery of Woven Fabrics: Recovery Angle |
| Principle | Subjective visual assessment of a wrinkled fabric specimen against 3D replicas.[4][5][6] | Quantitative measurement of the angle of recovery of a folded and creased fabric specimen.[7][8] |
| Output | A qualitative rating on a scale of 1 (severe wrinkling) to 5 (excellent recovery).[6] | A quantitative measurement in degrees (0° to 180°), where a higher angle indicates better wrinkle recovery.[7][9] |
| Accuracy & Precision | Precision for this test method has not been officially established.[10] The method's subjectivity and limited 5-level grading scale can lead to inconsistent results and an inability to differentiate between fabrics with similar performance.[11][12] | Considered a reliable quantitative testing method.[12] However, interlaboratory test results have shown significant differences in between-laboratory precision, though within-laboratory precision is generally good. |
| ISO Equivalence | Technically equivalent to ISO 9867.[5] | Corresponds to ISO 2313.[7] |
| Applicability | Applicable to any fabric, including woven and knitted materials.[4] | Primarily designed for woven fabrics.[2][8] |
Experimental Protocols
AATCC 128: Wrinkle Recovery of Fabrics: Appearance Method
-
Specimen Preparation: Three test specimens, each 15 x 28 cm, are cut from the fabric.
-
Conditioning: The specimens are conditioned for a minimum of 8 hours in a standard atmosphere of 21 ± 1°C and 65 ± 2% relative humidity.
-
Wrinkling: Each specimen is wrinkled in a standard wrinkling device under a predetermined load for a prescribed period.[5]
-
Recovery: The wrinkled specimen is removed and hung for 24 hours in the standard atmosphere to allow for recovery.[4]
-
Evaluation: The appearance of the recovered specimen is then compared to a set of 3-dimensional reference standards (replicas) and assigned a rating from 1 to 5.[4][6]
AATCC 66: Wrinkle Recovery of Woven Fabrics: Recovery Angle
-
Specimen Preparation: Twelve specimens, each 40 x 15 mm, are cut, with six oriented in the warp direction and six in the filling direction.
-
Conditioning: Specimens are conditioned in a standard atmosphere.
-
Creasing: A specimen is folded and compressed under a controlled load for a specified time to create a wrinkle.[8]
-
Recovery: The creased specimen is then suspended in a test instrument for a controlled recovery period.[8]
-
Measurement: After the recovery period, the angle of the opened fold is measured.[7] The average of the warp and filling direction measurements is reported as the crease recovery angle.
Alternative and Advanced Methods
The limitations of the standard methods, particularly the subjectivity of AATCC 128 and the potential for inter-laboratory variability with AATCC 66, have led to the development of more advanced techniques.
-
Image Analysis: This method uses digital image processing to objectively evaluate the degree of wrinkling on a fabric surface.[11]
-
PhabrOmeter: This instrument provides a fast, repeatable, and high-resolution measurement of fabric wrinkle recovery, offering a potential alternative to the slower and less reliable standard methods.[11]
-
Dynamic Measurement Systems: These systems can dynamically measure the wrinkle recovery process over time, providing more comprehensive data than a single endpoint measurement.
Workflow for Wrinkle Recovery Testing
The following diagram illustrates the general workflow for a typical fabric wrinkle recovery test, from sample preparation to data analysis.
Caption: General workflow of fabric wrinkle recovery testing.
References
- 1. chiuvention.com [chiuvention.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. AATCC - AATCC [members.aatcc.org]
- 4. aatcctestmethods.com [aatcctestmethods.com]
- 5. AATCC - AATCC [members.aatcc.org]
- 6. textechbd.com:Detail Page [textechbd.com]
- 7. CREASE RECOVERY TEST | DaRong Tester [darongtester.com]
- 8. scribd.com [scribd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. testextextile.com [testextextile.com]
- 12. researchgate.net [researchgate.net]
Comparative study of MBTH, AHMT, and Nash reagents for formaldehyde
A Comparative Analysis of MBTH, AHMT, and Nash Reagents for Formaldehyde (B43269) Quantification
For researchers and professionals in drug development and life sciences, the accurate quantification of formaldehyde is crucial in various applications, from monitoring environmental contaminants to assessing enzymatic reactions. This guide provides a detailed comparative study of three common chromogenic reagents used for the spectrophotometric determination of formaldehyde: 3-Methyl-2-benzothiazolinone hydrazone (MBTH), 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT), and the Nash reagent.
Performance Comparison
A direct comparison of these reagents reveals significant differences in their sensitivity, accuracy, and reaction conditions. The MBTH method is generally considered the most sensitive and accurate, followed by AHMT, with the Nash reagent being the least sensitive of the three.
| Parameter | MBTH Reagent | AHMT Reagent | Nash Reagent |
| Detection Principle | Formation of a blue cationic dye. | Formation of a purple tetra-azabenzopurpurin compound. | Hantzsch reaction forming a yellow diacetyldihydrolutidine (DDL). |
| Maximum Absorbance (λmax) | 628 nm[1] | 550 nm[1] | 412-415 nm[1][2] |
| Sensitivity (Slope of Calibration Curve) | 0.3809[1] | 0.0737[1] | 0.0542[1] |
| Mean Recovery (%) | 89 - 105%[1] | 70 - 81%[1] | 42 - 71%[1] |
| Limit of Detection (LOD) | Not explicitly stated in comparative study | 0.1 ppm[3] | Not explicitly stated in comparative study |
| Reaction Conditions | Room temperature, 15-20 minutes.[1] | Room temperature, 20 minutes.[1][3] | 60°C, 30 minutes.[1] |
| Linearity (R²) of Calibration Curve | 0.9991[1] | 0.998[1] | Not specified in comparative study |
Reaction Mechanisms
The spectrophotometric quantification of formaldehyde by these reagents is based on distinct chemical reactions that result in the formation of colored products.
MBTH Method
The MBTH method involves a two-step reaction. First, formaldehyde reacts with MBTH to form an azine derivative. Subsequently, excess MBTH is oxidized by an oxidizing agent (e.g., ferric chloride), and this oxidized MBTH then couples with the azine to produce a blue-colored formazan (B1609692) cation, which is measured spectrophotometrically.[4][5]
Caption: Reaction pathway for the MBTH method.
AHMT Method
In the AHMT method, formaldehyde reacts with AHMT in an alkaline medium. The resulting intermediate is then oxidized by potassium periodate (B1199274) (KIO4) to form a purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[3]
Caption: Reaction pathway for the AHMT method.
Nash Reagent Method
The Nash method is based on the Hantzsch reaction. Formaldehyde condenses with acetylacetone (B45752) and ammonia (B1221849) (from ammonium (B1175870) acetate) to form a yellow-colored lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL).[2]
Caption: Reaction pathway for the Nash method.
Experimental Protocols
The following are generalized experimental protocols for the determination of formaldehyde using MBTH, AHMT, and Nash reagents.
MBTH Method Protocol
Caption: Experimental workflow for the MBTH method.
Detailed Steps:
-
Reagent Preparation:
-
MBTH Solution: Prepare a 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.
-
Oxidizing Solution: Dissolve 1.0 g of ferric chloride and 1.6 g of sulfamic acid in 100 mL of distilled water.[1]
-
-
Procedure:
AHMT Method Protocol
Caption: Experimental workflow for the AHMT method.
Detailed Steps:
-
Reagent Preparation:
-
Procedure:
Nash Reagent Protocol
Caption: Experimental workflow for the Nash method.
Detailed Steps:
-
Reagent Preparation:
-
Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and make up to 1 liter.[2]
-
-
Procedure:
Conclusion
The choice of reagent for formaldehyde quantification depends on the specific requirements of the assay. For high sensitivity and accuracy, the MBTH method is the preferred choice. The AHMT method offers a balance of sensitivity and specificity. The Nash reagent is a simpler and more classic method but is less sensitive and requires heating. Researchers should consider the expected concentration of formaldehyde in their samples, the presence of potential interfering substances, and the required level of sensitivity when selecting the most appropriate method.
References
A Comparative Guide to Formaldehyde Detection: Spotlight on 3,5-Diacetyl-1,4-dihydrolutidine (DDL)-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of formaldehyde (B43269) is a critical requirement across a spectrum of scientific disciplines, from environmental monitoring and food safety to cellular biology and drug development. Among the various analytical techniques available, assays based on the formation of 3,5-Diacetyl-1,4-dihydrolutidine (DDL) have long been a cornerstone due to their simplicity and reliability. This guide provides an objective comparison of DDL-based assays with prominent alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: Limit of Detection
The limit of detection (LOD) is a crucial parameter for any analytical method, indicating the lowest concentration of an analyte that can be reliably distinguished from a blank sample. The following table summarizes the reported LODs for DDL-based assays and several common alternative methods for formaldehyde detection.
| Assay Principle | Specific Method/Reagent | Detection Method | Limit of Detection (LOD) | References |
| Hantzsch Reaction | This compound (DDL) / Nash Reagent | Spectrophotometry / Fluorometry | 2.0 x 10⁻⁸ M | [1][2] |
| HPLC | 0.1 µM | [3] | ||
| TLC-Densitometry | 1.75 ng/spot | [4] | ||
| Commercial Kit (Aero-Laser AL4021) | 0.3 ppbv (gas phase) | [5] | ||
| Water Analysis Kit | 0.5 mg/L | [6] | ||
| Aromatic Hydrazine Condensation | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | 0.024 µg/mL | [1] |
| HPLC-UV | 3 nM (in water) | [3] | ||
| GC-FID | ~0.1 ng/µL | [4] | ||
| Heterocyclic Azine Formation | 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Spectrophotometry | Not explicitly stated, but noted for high sensitivity | [7][8] |
| Instrumental Analysis | Cavity Ring-Down Spectroscopy (CRDS) | Spectroscopy | 0.3 ppbv (gas phase) | [5] |
| Differential Optical Absorption Spectroscopy (DOAS) | Spectroscopy | 0.9 ppbv (gas phase) |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and procedural steps of these assays, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. aatcc.org [aatcc.org]
- 3. images.hach.com [images.hach.com]
- 4. shimadzu.com [shimadzu.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. store.astm.org [store.astm.org]
- 8. DNPHカートリッジと自動化オンライン脱着後にHPLCを利用した空気中のホルムアルデヒドおよびアセトアルデヒドの定量 [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of Aldehydes in the Hantzsch Reaction
The Hantzsch pyridine (B92270) synthesis, a cornerstone of multicomponent reactions, offers a versatile platform for the synthesis of 1,4-dihydropyridines (DHPs) and pyridines, which are scaffolds of significant pharmacological importance. A key determinant of the reaction's success and yield is the nature of the aldehyde substrate. This guide provides a comparative analysis of the cross-reactivity of various aldehydes in the Hantzsch reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and professionals in drug development.
Performance Comparison of Aldehyde Substrates
The reactivity of aldehydes in the Hantzsch synthesis is significantly influenced by their electronic and steric properties. Aromatic aldehydes bearing electron-withdrawing groups generally exhibit enhanced reactivity and lead to higher yields of the corresponding 1,4-dihydropyridines. Conversely, sterically hindered aldehydes, such as those with ortho-substituents, may result in reduced efficiency. Aliphatic aldehydes are also viable substrates, often yielding the traditional 1,4-DHP regioisomer with high selectivity.
Quantitative Data Summary
The following tables summarize the yields of Hantzsch reactions with a variety of aldehyde substrates under different catalytic conditions, providing a clear comparison of their performance.
Table 1: Hantzsch Reaction with Various Aromatic Aldehydes
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | 40 wt % PW on alumina (B75360), neat, RT | 94 | [1][2] |
| 2-Hydroxybenzaldehyde | 40 wt % PW on alumina, neat, RT | 73 | [2] |
| 2,4-Dihydroxybenzaldehyde | 40 wt % PW on alumina, neat, RT | 96 | [2] |
| 2,4-Dichlorobenzaldehyde | 40 wt % PW on alumina, neat, RT | 65 | [2] |
| 3-Methoxybenzaldehyde | 40 wt % PW on alumina, neat, RT | 62 | [2] |
| 2-Methoxybenzaldehyde | 40 wt % PW on alumina, neat, RT | 62 | [2] |
| 4-Methylbenzaldehyde | 40 wt % PW on alumina, neat, RT | 64 | [2] |
| 4-(Dimethylamino)benzaldehyde | 40 wt % PW on alumina, neat, RT | 92 | [2] |
| Naphthaldehyde | 40 wt % PW on alumina, neat, RT | 90 | [2] |
| 2,3-(Methylenedioxy)benzaldehyde | 40 wt % PW on alumina, neat, RT | 81 | [2] |
| 4-Chlorobenzaldehyde | p-nitro acetoacetanilide, aq. NH3, ethanol (B145695), reflux | 78 | [3] |
| 4-Nitrobenzaldehyde | p-nitro acetoacetanilide, aq. NH3, ethanol, reflux | 85 | [3] |
| Vanillin | p-nitro acetoacetanilide, aq. NH3, ethanol, reflux | 82 | [3] |
Table 2: Hantzsch Reaction with Aliphatic Aldehydes
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Propanal | 40 wt % PW on alumina, neat, RT | 82 | [2] |
| Butanal | 40 wt % PW on alumina, neat, RT | 75 | [2] |
| Isobutanal | 40 wt % PW on alumina, neat, RT | 85 | [2] |
| Heptanal | 40 wt % PW on alumina, neat, RT | 80 | [2] |
| Aliphatic Aldehydes (general) | 3-aminocrotonate, methyl acetoacetate (B1235776), microwave | 35-97 | [4][5] |
Table 3: Hantzsch Reaction with Heterocyclic Aldehydes
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxaldehyde | CAN, neat, RT | 85-95 (with various 1,3-diones) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a practical foundation for reproducing and adapting these reactions.
General Procedure for Hantzsch Synthesis using Phosphotungstic Acid on Alumina
This protocol is based on the work of Bosica et al. for the synthesis of 1,2-dihydropyridines.[1][2]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1 mmol)
-
40 wt % Phosphotungstic acid (PW) on alumina (0.04 g/mmol of aldehyde)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and the catalyst.
-
Stir the mixture at room temperature under neat (solvent-free) conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethanol).
-
Filter the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
"On-Water" Catalyst-Free Hantzsch Synthesis
This environmentally benign protocol is adapted from an eco-friendly synthesis of Hantzsch dihydropyridines.
Materials:
-
Aldehyde (aryl, heteroaryl, alkyl, or vinylogous) (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.3 mmol)
-
Water (2 mL)
Procedure:
-
In a flask, vigorously stir a mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate in water.
-
Heat the reaction mixture at 70°C for the required time, monitoring completion by TLC.
-
After the reaction is complete, add a few drops of ethanol to aid in the granulation of the product, followed by the addition of crushed ice.
-
Filter the solid product, wash with water, and if necessary, recrystallize from aqueous ethanol.
Mechanistic Insights and Visualizations
The Hantzsch reaction mechanism proceeds through a series of well-established steps. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes with different substrates.
Hantzsch Reaction Workflow
The following diagram illustrates the key steps in the Hantzsch synthesis, starting from the initial condensation to the final cyclization.
Caption: Workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Logical Relationship of Reaction Steps
The sequence of events in the Hantzsch reaction can be visualized as a logical progression from initial condensations to the final ring formation.
Caption: Logical flow of the Hantzsch reaction mechanism.
References
- 1. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
A Head-to-Head Battle: Spectrophotometry vs. Fluorometry for Accurate Drug-Drug Interaction Quantification
For researchers, scientists, and drug development professionals, understanding and quantifying drug-drug interactions (DDIs) is a critical step in ensuring the safety and efficacy of new therapeutic agents. Two of the most common analytical techniques employed for this purpose are spectrophotometry and fluorometry. This guide provides an objective comparison of their performance for DDI quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The primary mechanism for many DDIs involves the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Therefore, in vitro CYP inhibition assays are a cornerstone of DDI studies. Both spectrophotometry and fluorometry can be utilized to measure the activity of these enzymes and the inhibitory effects of drug candidates.
At a Glance: Key Differences
| Feature | Spectrophotometry | Fluorometry |
| Principle | Measures the absorbance of light by a colored product of an enzymatic reaction. | Measures the fluorescence emitted by a product of an enzymatic reaction. |
| Sensitivity | Generally lower, suitable for mid-range concentrations.[1][2] | High, capable of detecting picomolar to nanomolar concentrations.[3] |
| Throughput | Can be adapted for 96-well plates, but may be less suited for high-throughput screening (HTS). | Highly amenable to HTS formats (96- and 384-well plates), enabling rapid screening of large compound libraries.[3][4] |
| Cost | Instrumentation and reagents are generally less expensive.[5] | Can be more expensive due to the need for specialized equipment and fluorescent probes. |
| Interference | Susceptible to interference from compounds that absorb light at similar wavelengths.[4] | Can be affected by fluorescent compounds or compounds that quench fluorescence.[6] |
| Substrate Specificity | Some chromogenic substrates may have lower specificity for a particular CYP isoform.[1] | A wide range of specific fluorogenic probes are available for various CYP isoforms.[3] |
Quantitative Comparison: A Look at the Data
| Drug | CYP Isoform | Assay Type | IC50 (µM) |
| Furafylline | CYP1A2 | Fluorescent Probe | 1.8 |
| Traditional Single Substrate | 2.5 | ||
| Sulfaphenazole | CYP2C9 | Fluorescent Probe | 0.2 |
| Traditional Single Substrate | 0.3 | ||
| Tranylcypromine | CYP2C19 | Fluorescent Probe | 5.0 |
| Traditional Single Substrate | 8.0 | ||
| Quinidine | CYP2D6 | Fluorescent Probe | 0.04 |
| Traditional Single Substrate | 0.05 | ||
| Ketoconazole | CYP3A4 | Fluorescent Probe | 0.03 |
| Traditional Single Substrate | 0.04 |
Data adapted from a comparative study on CYP inhibition assays.[7]
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for spectrophotometric and fluorometric CYP inhibition assays.
Spectrophotometric DDI Assay Workflow
Fluorometric DDI Assay Workflow
Experimental Protocols
Spectrophotometric CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)
This protocol describes a colorimetric assay to determine the inhibitory potential of a test compound on CYP2E1 activity by measuring the formation of p-nitrocatechol from p-nitrophenol.[6][8]
Materials:
-
Human liver microsomes or recombinant CYP2E1
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
p-Nitrophenol (substrate)
-
Test compound and positive control (e.g., Diethyldithiocarbamate)
-
NADPH regenerating system
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of p-nitrophenol in buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer.
-
-
Incubation Setup (in a 96-well plate):
-
Add potassium phosphate buffer.
-
Add human liver microsomes or recombinant CYP2E1.
-
Add the test compound at various concentrations (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding TCA to each well.
-
-
Color Development:
-
Add NaOH to each well to develop the color of the p-nitrocatechol product.
-
-
Detection:
-
Measure the absorbance of the p-nitrocatechol at 535 nm using a spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of remaining CYP2E1 activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Fluorometric CYP3A4 Inhibition Assay
This protocol outlines a high-throughput fluorometric assay to assess the inhibitory effect of a test compound on CYP3A4 activity using a fluorogenic probe.[3][4]
Materials:
-
Human liver microsomes or recombinant CYP3A4
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Fluorogenic probe for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
Test compound and positive control (e.g., Ketoconazole)
-
NADPH regenerating system
-
96- or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic probe in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in buffer.
-
-
Incubation Setup (in a 96- or 384-well black microplate):
-
Add potassium phosphate buffer.
-
Add human liver microsomes or recombinant CYP3A4.
-
Add the test compound at various concentrations (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic probe to all wells.
-
Add the pre-warmed NADPH regenerating system to all wells.
-
-
Detection (Kinetic Reading):
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., for the product of BFC, excitation ~405 nm, emission ~530 nm) at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of remaining CYP3A4 activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion: Making the Right Choice
Both spectrophotometry and fluorometry are valuable tools for DDI quantification.
Spectrophotometry offers a cost-effective and straightforward approach, particularly suitable for laboratories with basic equipment.[5] However, its lower sensitivity and potential for interference from colored compounds may limit its application, especially in high-throughput screening environments.[4]
Fluorometry , on the other hand, provides superior sensitivity and is highly amenable to high-throughput screening, making it the preferred method for early-stage drug discovery where large numbers of compounds need to be evaluated rapidly.[3][6] The availability of a wide array of specific fluorescent probes for different CYP isoforms further enhances its utility.[3] However, researchers must be mindful of potential interference from fluorescent test compounds or those that quench fluorescence.[6]
Ultimately, the choice between spectrophotometry and fluorometry will depend on the specific requirements of the study, including the number of compounds to be tested, the required sensitivity, and the available instrumentation and budget. For high-throughput DDI screening and studies requiring high sensitivity, fluorometry is generally the more advantageous technique. For smaller-scale studies or in resource-limited settings, spectrophotometry can provide reliable and valuable data.
References
- 1. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an assay for colorimetric and fluorometric detection of H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Polymer-Based Hantzsch Sensors Versus Traditional Detection Methods
In the landscape of analytical chemistry, the demand for rapid, sensitive, and selective detection of various analytes is ever-present. This guide provides a comprehensive evaluation of emerging polymer-based Hantzsch sensors against established, traditional methods for the detection of analytes, with a particular focus on formaldehyde (B43269). This comparison is intended to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Introduction to Hantzsch Sensors and Traditional Methods
Polymer-based Hantzsch sensors are a class of chemical sensors that utilize the Hantzsch reaction, a multi-component reaction that forms a fluorescent dihydropyridine (B1217469) derivative, to detect specific analytes.[1] These sensors are gaining traction due to their potential for high sensitivity, selectivity, and ease of use. The polymer matrix offers a versatile platform for immobilizing the Hantzsch reaction components, leading to robust and reusable sensors.[2]
Traditional methods for analyte detection, such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry, are well-established and widely used in analytical laboratories.[3][4] These techniques are known for their accuracy and reliability but often require sophisticated instrumentation, extensive sample preparation, and longer analysis times.[3][4]
Performance Comparison: A Quantitative Overview
The performance of an analytical method is paramount. The following tables summarize the key quantitative performance metrics for polymer-based Hantzsch sensors and traditional methods for the detection of formaldehyde.
| Method | Analyte | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Polymer-Based Hantzsch Sensor | Formaldehyde | 20 nM | < 1 minute | High | [4] |
| Hydrazino-naphthalimide-chitosan | Formaldehyde | 1.66 µM (0.05 ppm) | Not specified | High | [5] |
| Amine-terminated polymeric probe | Formaldehyde | 500 ppb | 25 seconds | High | [4] |
| Traditional Methods | |||||
| HPLC-UV | Formaldehyde | 0.1 ppm (0.03 ng) | ~20 minutes (run time) | Moderate (derivatization can improve) | [6] |
| Wet-Chemical Hantzsch (non-polymer) | Formaldehyde | 0.3 ppbv (3σ) | 90 seconds | Good | [3][7] |
| Spectrophotometry (Acetoacetanilide) | Formaldehyde | 2.0 x 10⁻⁸ M | Not specified | Moderate | [8] |
Signaling Pathways and Experimental Workflows
To understand the operational principles of these methods, it is crucial to visualize their underlying mechanisms and workflows.
Hantzsch Reaction Signaling Pathway
The core of the polymer-based sensor's functionality lies in the Hantzsch reaction. The analyte, in this case, formaldehyde, acts as a key component in a multi-component reaction that leads to the formation of a fluorescent 1,4-dihydropyridine (B1200194) derivative. This "turn-on" fluorescence response is directly proportional to the analyte concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast and Efficient Detection of Formaldehyde in Aqueous Solutions Using Chitosan-based Fluorescent Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMT - Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber [amt.copernicus.org]
- 4. tandfonline.com [tandfonline.com]
- 5. From small molecules to polymeric probes: recent advancements of formaldehyde sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Formaldehyde Testing in Textiles
This guide provides a comprehensive comparison of the most common analytical methods for the determination of formaldehyde (B43269) in textile materials. It is intended for researchers, scientists, and quality control professionals in the textile and apparel industry. The guide details the experimental protocols of standard methods, presents a comparison of their performance characteristics, and discusses alternative approaches.
Introduction to Formaldehyde in Textiles
Formaldehyde is a chemical commonly used in textile manufacturing to impart wrinkle resistance, dimensional stability, and colorfastness. However, residual formaldehyde in finished textiles can be released and cause adverse health effects, including skin irritation and respiratory problems. Consequently, the formaldehyde content in textiles is strictly regulated in many countries. Accurate and reliable testing methods are crucial for ensuring product safety and regulatory compliance. This guide focuses on the inter-laboratory validation of the two most widely adopted standard methods: ISO 14184-1 and AATCC Test Method 112.
Comparison of Standard Testing Methods
The two primary methods for quantifying formaldehyde in textiles are the water extraction method, standardized as ISO 14184-1, and the vapor absorption method, known as AATCC Test Method 112.[1] These methods differ fundamentally in their approach to formaldehyde extraction, which can lead to significantly different results.
Key Differences:
-
ISO 14184-1 (Water Extraction Method): This method determines the amount of "free and hydrolyzed" formaldehyde. A textile specimen is immersed in water at a controlled temperature, and the formaldehyde that leaches into the water is quantified.[2][3][4] This simulates the potential for formaldehyde to be released when the textile comes into contact with sweat.
-
AATCC Test Method 112 (Sealed Jar Method): This method measures the "released" formaldehyde. The textile specimen is suspended above water in a sealed jar and heated. The formaldehyde gas that is emitted from the fabric is absorbed by the water and then measured.[5][6] This method aims to assess the potential for formaldehyde to be released into the air from the fabric.
Performance Characteristics:
The choice of method can have a significant impact on the reported formaldehyde content. Studies and reports have indicated that results from AATCC Method 112 can be substantially higher than those from ISO 14184-1 for the same material. One source suggests that AATCC 112 results can be approximately four times higher than those obtained with the ISO/Japanese Law 112 method.[1] This highlights the importance of specifying the test method when reporting formaldehyde levels.
| Parameter | ISO 14184-1 (Water Extraction) | AATCC Test Method 112 (Vapor Absorption) | Alternative Method (HPLC - based on ISO 14184-1 extraction) | Alternative Method (Headspace GC-FID) |
| Principle | Extraction of free and hydrolyzed formaldehyde in water.[2][3][4] | Absorption of released formaldehyde vapor in water.[5][6] | Water extraction followed by derivatization and HPLC analysis.[7] | Headspace sampling of released formaldehyde followed by GC-FID analysis.[8] |
| Detection Limit | 16 mg/kg[2] | Not explicitly stated in general literature, but a margin for error of about 75 ppm is noted for low-level samples.[1] | 0.66 mg/kg[7] | 0.05 mg/L[8] |
| Quantification Limit | A spectrophotometric method in conformity with the standard reported 0.039 mg/l.[9] | Not explicitly stated in general literature. | 7.6 mg/kg[7] | Not explicitly stated. |
| Linearity Range | A spectrophotometric method in conformity with the standard was linear in the 0.15 µg/mL – 6.00 µg/mL range.[9] | Not explicitly stated in general literature. | 7.6 to 86.8 mg/kg[7] | Not explicitly stated. |
| Recovery | A spectrophotometric method in conformity with the standard reported a recovery of 89.80%.[9] | Not explicitly stated in general literature. | 90-110%[7] | Not explicitly stated. |
| Precision | A study reported a relative standard deviation (%RSD) of less than 5% for an HPLC method based on this extraction.[7] | Not explicitly stated in general literature. | < 5% RSD[7] | A study found no significant difference in precision compared to ISO 14184-1.[8][10] |
| Accuracy | A study found no significant difference in accuracy for a headspace GC-FID method validated against it.[8][10] | Not explicitly stated in general literature. | Not explicitly stated in general literature. | A study found no significant difference in accuracy compared to ISO 14184-1.[8][10] |
Experimental Protocols
Below are detailed methodologies for the two primary standard tests for formaldehyde in textiles.
ISO 14184-1: Free and Hydrolyzed Formaldehyde (Water Extraction Method)
This method determines the quantity of formaldehyde extracted from a textile sample by water at 40°C, followed by colorimetric analysis.[2][11][12]
Apparatus and Reagents:
-
Stoppered flasks (250 ml)
-
Water bath maintained at 40 ± 2°C
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Acetylacetone (B45752) (Nash) reagent: Dissolve 150 g of ammonium (B1175870) acetate, 3 ml of glacial acetic acid, and 2 ml of acetylacetone in water and make up to 1 liter.[2]
-
Formaldehyde standard solutions
Procedure:
-
Sample Preparation: Cut a 1.0 g specimen of the textile into small pieces.
-
Extraction: Place the specimen in a 250 ml stoppered flask and add 100 ml of distilled water.
-
Incubate the flask in a water bath at 40 ± 2°C for 60 ± 5 minutes, shaking periodically.
-
Cool the flask to room temperature.
-
Color Development: Transfer a 5.0 ml aliquot of the extract to a test tube.
-
Add 5.0 ml of acetylacetone reagent to the test tube.
-
Place the test tube in a water bath at 40 ± 2°C for 30 minutes.
-
Cool the test tube to room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Quantification: Determine the formaldehyde concentration from a calibration curve prepared using standard formaldehyde solutions.
AATCC Test Method 112: Released Formaldehyde (Sealed Jar Method)
This method measures the amount of formaldehyde released from a fabric specimen under accelerated conditions in a sealed jar.[5][6]
Apparatus and Reagents:
-
Sealed glass jars (e.g., Mason jars)
-
Oven capable of maintaining 49 ± 1°C or 65 ± 1°C
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Acetylacetone (Nash) reagent
-
Formaldehyde standard solutions
Procedure:
-
Sample Preparation: Weigh a 1.0 ± 0.01 g specimen of the textile.
-
Incubation: Suspend the specimen above 50 ml of distilled water in a sealed jar. Ensure the fabric does not touch the water.
-
Place the sealed jar in an oven for 20 hours at 49°C or for 4 hours at 65°C.
-
Cool the jar to room temperature.
-
Color Development: Take a 5.0 ml aliquot of the water from the jar and place it in a test tube.
-
Add 5.0 ml of acetylacetone reagent to the test tube.
-
Heat the test tube in a water bath at 60°C for 10 minutes.
-
Cool the test tube to room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Quantification: Determine the formaldehyde concentration from a calibration curve.
Alternative Testing Methods
While ISO 14184-1 and AATCC 112 are the most common methods, other techniques are available and may offer advantages in certain situations.
-
High-Performance Liquid Chromatography (HPLC): This method, often using the same water extraction procedure as ISO 14184-1, involves derivatizing the formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by quantification using HPLC. A validation study of one such method showed a low detection limit of 0.66 mg/kg and a quantification limit of 7.6 mg/kg, with good precision and recovery.[7]
-
Headspace Gas Chromatography-Flame Ionization Detector (GC-FID): This technique analyzes the formaldehyde released into the headspace of a sealed vial containing the textile sample. A study developing this method reported a low detection limit of 0.05 mg/L and found no significant difference in accuracy and precision when validated against ISO 14184-1.[8][10]
Visualizing the Validation Process and Workflows
To better understand the logical flow of an inter-laboratory validation study and the experimental workflows of the discussed methods, the following diagrams are provided.
Conclusion
The selection of an appropriate method for formaldehyde testing in textiles is critical for accurate assessment of product safety and regulatory compliance. The ISO 14184-1 and AATCC 112 methods, while both widely used, are based on different principles and can yield significantly different results. This guide provides a comparative overview to assist laboratories in understanding the nuances of each method. For enhanced accuracy and in cases of dispute or for very low-level detection, alternative methods such as HPLC or headspace GC-FID may be considered. Participation in proficiency testing programs is also recommended to ensure the ongoing accuracy and reliability of laboratory results.[9]
References
- 1. cottoninc.com [cottoninc.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. blog.qima.com [blog.qima.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. aatcctestmethods.com [aatcctestmethods.com]
- 6. fullstandards.com [fullstandards.com]
- 7. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 8. Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. scribd.com [scribd.com]
- 12. en.usb-lab.com [en.usb-lab.com]
Safety Operating Guide
Safe Disposal of 3,5-Diacetyl-1,4-dihydrolutidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds like 3,5-Diacetyl-1,4-dihydrolutidine are critical for ensuring a safe work environment and maintaining regulatory compliance. This document outlines the essential safety measures, spill management, and step-by-step disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Operations should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber).
-
Body Protection: A fully-buttoned lab coat.
An emergency eyewash station and a safety shower must be readily accessible in the work area.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: For minor spills, absorb the material with an inert, dry substance such as vermiculite, sand, or diatomaceous earth. The absorbent material should then be collected into a properly labeled, sealable, and compatible hazardous waste container.
-
Large Spills: For significant spills, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) office or the designated emergency response team.
Quantitative Data and Waste Classification
| Parameter | Guideline | Source |
| Primary Disposal Method | Collection for off-site incineration by a licensed chemical destruction plant. | [4][5] |
| Sewer Disposal | Strictly prohibited. | [4] |
| Waste Container | Designated, leak-proof, and sealable hazardous waste container (glass or high-density polyethylene). | [5] |
| Waste Labeling | "Hazardous Waste," full chemical name, and any other constituents. | [5] |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand). | [5] |
Experimental Protocols: In-Lab Treatment (Use with Caution)
While off-site incineration is the recommended disposal method, in-laboratory degradation may be considered for small quantities, provided it is permitted by your institution and performed by trained personnel. Dihydropyridines are known to be light-sensitive and can be degraded through oxidation.[5][6][7]
Photodegradation:
-
Dissolve the this compound waste in a suitable solvent in a transparent container.
-
Expose the solution to a UV light source in a controlled environment, such as a photochemical reactor.
-
Monitor the degradation process using an appropriate analytical technique (e.g., HPLC) until the parent compound is no longer detectable.
-
The resulting solution must still be collected as hazardous waste, as the degradation products may also be hazardous.
Chemical Oxidation: Oxidizing agents can be used to break down the dihydropyridine (B1217469) ring. However, these reactions can be energetic and should only be attempted after a thorough risk assessment. Always consult with your institution's EHS office before attempting any in-lab chemical treatment.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. nyu.edu [nyu.edu]
- 2. my.alfred.edu [my.alfred.edu]
- 3. actenviro.com [actenviro.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
